Dgts
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C42H81NO7 |
|---|---|
Molecular Weight |
712.1 g/mol |
IUPAC Name |
(2S)-4-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-2-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C42H81NO7/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-40(44)49-37-38(36-48-35-34-39(42(46)47)43(3,4)5)50-41(45)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38-39H,6-37H2,1-5H3/t38-,39-/m0/s1 |
InChI Key |
JENDGLMWMJVGPR-YDAXCOIMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COCC[C@@H](C(=O)[O-])[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCCC(C(=O)[O-])[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
What is the principle behind DGT passive samplers?
An In-Depth Technical Guide to the Core Principles of Diffusive Gradients in Thin Films (DGT) Passive Samplers
Introduction
The technique of Diffusive Gradients in Thin Films (DGT) is a passive sampling method used for the in situ measurement of labile substances in aqueous environments, including natural waters, sediments, and soils.[1][2] Developed in 1994 by Hao Zhang and William Davison, DGT provides a time-weighted average concentration of an analyte over the deployment period.[1] This makes it a powerful tool for environmental monitoring, water quality assessment, and understanding the bioavailability of contaminants.[3][4][5] The core principle of DGT is based on Fick's First Law of Diffusion, which allows for the quantitative measurement of analyte concentrations without the need for on-site calibration.[3][6]
The Core Principle: Fick's First Law of Diffusion
The fundamental principle behind DGT passive samplers is the controlled diffusion of analytes through a hydrogel of a precise thickness.[7] This process is governed by Fick's First Law of Diffusion, which states that the flux of a substance is directly proportional to the concentration gradient.[8]
The DGT device is designed to establish and maintain a linear concentration gradient between the bulk solution (the environment being sampled) and a binding layer within the sampler.[3][9] The binding layer contains a resin or other agent with a very high affinity for the target analyte, effectively reducing the concentration of the analyte at this surface to zero.[1][7] This creates a constant and measurable diffusion of the analyte from the environment, through the diffusive gel, and into the binding layer.[3]
The mass of the analyte that accumulates in the binding layer over a known deployment time is then used to calculate its concentration in the environment.[4]
DGT Device Components
A standard DGT device consists of several key components housed in a plastic casing:[5][7]
-
Piston and Cap: A plastic housing that holds the functional layers of the sampler together. The cap has a window that exposes the filter membrane to the sampling environment.[5]
-
Filter Membrane: A microporous membrane (typically 0.45 µm pore size) at the front of the device that allows dissolved analytes to pass through while preventing larger particles from fouling the diffusive gel.[7]
-
Diffusive Gel: A hydrogel layer of a well-defined thickness (Δg). This layer controls the rate of diffusion of the analyte from the filter membrane to the binding gel.[3][7] The diffusion coefficient of the analyte in this gel must be known.
-
Binding Gel: A gel layer impregnated with a binding agent that has a high affinity and capacity for the target analyte.[3][7] For example, Chelex-100 resin is commonly used for heavy metals.[1] This ensures that any analyte reaching this layer is rapidly immobilized.
Below is a diagram illustrating the components and the principle of operation of a DGT passive sampler.
Caption: Diagram of a DGT passive sampler's components and the diffusion principle.
The DGT Equation
The time-weighted average concentration of the analyte in the bulk solution (CDGT) is calculated using the following equation, derived from Fick's First Law:
CDGT = (M * Δg) / (D * A * t)
Where:
-
M is the mass of the analyte accumulated in the binding layer.
-
Δg is the thickness of the diffusive gel.
-
D is the diffusion coefficient of the analyte in the diffusive gel at the environmental temperature.
-
A is the exposure area of the sampler window.
-
t is the deployment time.
Quantitative Data: Diffusion Coefficients
The diffusion coefficient (D) is a critical parameter in the DGT equation and is dependent on the analyte, the temperature, and the properties of the diffusive gel. The values are typically determined through laboratory calibration experiments.
| Analyte Category | Typical Diffusion Coefficient Range (m²/s) at 25°C |
| Metal Cations (e.g., Cd, Cu, Pb, Zn) | (0.6 - 2.0) x 10⁻⁹ |
| Oxyanions (e.g., Phosphate, Arsenate) | (0.5 - 1.5) x 10⁻⁹ |
| Radionuclides | Varies by element |
| Polar Organic Compounds | (1.0 - 5.0) x 10⁻¹⁰ |
| Biological Molecules | 10⁻¹⁰ to 10⁻¹¹ |
Note: These are general ranges, and specific, temperature-corrected diffusion coefficients should be used for accurate calculations. These values can be found in DGT-related research literature.
Experimental Protocol for DGT Deployment and Analysis
The following provides a detailed methodology for the use of DGT passive samplers for measuring dissolved metals in water.
1. Preparation and Assembly:
-
Handling: Always handle DGT components with clean, powder-free gloves to avoid contamination.
-
Gel Preparation: Prepare the diffusive and binding gels according to established recipes, typically using a polyacrylamide gel cross-linked with an agarose derivative. The binding gel for metals is usually impregnated with a Chelex-100 resin.
-
Assembly: Assemble the DGT device by layering the binding gel, diffusive gel, and filter membrane onto the piston and securing the cap.[7]
-
Deoxygenation: For sampling in anoxic environments, the assembled DGT devices should be deoxygenated by placing them in a nitrogen-purged container with deionized water.[7]
-
Storage: Store assembled samplers in a sealed plastic bag with a few drops of a clean solution (e.g., 0.01M NaNO3) and refrigerate at 4°C until deployment.[10]
2. Deployment:
-
Site Selection: Choose a deployment location representative of the environment being studied.
-
Recording Information: Record the start date and time of deployment to the nearest minute.[10] Measure and record the water temperature. If the temperature fluctuates significantly, a data logger should be used to obtain an average temperature for the deployment period.[10]
-
Deployment: Submerge the DGT sampler in the water, ensuring the white filter face is fully immersed and oriented to face the water flow.[10] Secure the sampler to a stable object.
-
Deployment Time: The deployment time can range from a few hours to several weeks, depending on the expected analyte concentration.
3. Retrieval and Sample Processing:
-
Retrieval: Record the end date and time of retrieval.[10]
-
Rinsing: Immediately after retrieval, rinse the sampler's surface with deionized water to remove any attached debris.[10] Do not touch the filter membrane.
-
Storage and Transport: Place the rinsed sampler in a clean, sealed plastic bag and store it in a cool, dark place (e.g., a refrigerator or cooler with ice packs) for transport to the laboratory.[7][10]
-
Disassembly: In a clean laboratory environment, carefully disassemble the DGT device.
-
Binding Gel Retrieval: Using clean plastic tweezers, remove the binding gel and place it into a clean sample vial.[10]
4. Elution and Analysis:
-
Elution: Add a known volume of a suitable eluent to the vial containing the binding gel. For metals bound to Chelex-100, 1M nitric acid (HNO₃) is typically used.[10] Allow the elution to proceed for at least 24 hours to ensure complete extraction of the analyte from the resin.[7][10]
-
Sample Preparation: After elution, take an aliquot of the eluent and dilute it as necessary for analysis.[10]
-
Analysis: Analyze the concentration of the target analyte in the eluent using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Calculation:
-
Calculate the mass (M) of the analyte accumulated in the binding gel using the measured concentration in the eluent, the volume of the eluent, and the elution factor (typically around 0.8 for metals).[10]
-
Use the DGT equation to calculate the time-weighted average concentration (CDGT) of the analyte in the water.
-
Below is a flowchart summarizing the experimental workflow for DGT sampling.
Caption: Experimental workflow for DGT passive sampling from preparation to analysis.
Conclusion
DGT passive samplers provide a robust and reliable method for determining the time-weighted average concentrations of labile substances in various aquatic environments. The technique is underpinned by the well-understood principles of molecular diffusion, allowing for quantitative measurements without the need for field calibration. By accumulating analytes over time, DGT offers a more representative picture of environmental conditions compared to traditional grab sampling, particularly in systems with fluctuating contaminant levels.[11] This makes it an invaluable tool for researchers and professionals in environmental science, ecotoxicology, and related fields.
References
- 1. Diffusive gradients in thin films - Wikipedia [en.wikipedia.org]
- 2. The diffusive gradients in thin-films (DGT) technique – NUTS&BOLTS [nutsandboltsproject.ie]
- 3. Background and Theory of the DGT Passive Sampler - DGT Research [dgtresearch.com]
- 4. What DGT® Does - DGT Research [dgtresearch.com]
- 5. monitoolproject.eu [monitoolproject.eu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Fick's laws of diffusion - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. dgtresearch.com [dgtresearch.com]
- 11. researchgate.net [researchgate.net]
The Inner Workings of Diffusive Gradients in Thin Films: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The technique of Diffusive Gradients in Thin Films (DGT) offers a robust and versatile method for the in situ measurement of labile concentrations of a wide range of analytes in various media. From assessing the bioavailability of contaminants in environmental systems to characterizing drug release profiles from novel delivery platforms, DGT provides a unique window into the dynamic processes governing solute mobility and availability. This guide delves into the core principles of DGT, provides detailed experimental protocols, and presents quantitative data to facilitate its application in research and development.
Core Principles of DGT Technology
The DGT technique is a passive sampling method that relies on the controlled diffusion of solutes through a hydrogel of known thickness to a binding agent that effectively sequesters the target analyte.[1] This process establishes a concentration gradient within the diffusive gel, which forms the basis for the quantitative measurement of the time-weighted average concentration of the analyte at the sampler-medium interface. The fundamental theory underpinning DGT is Fick's First Law of Diffusion, which states that the flux of a substance is proportional to the concentration gradient.
The DGT device itself is a simple but precisely constructed assembly. It consists of a plastic housing containing a filter membrane, a diffusive gel, and a binding gel.[2] The filter membrane protects the underlying gels from particulate matter while allowing the passage of dissolved analytes. The diffusive gel, typically made of polyacrylamide, provides a medium of known and constant diffusion characteristics.[3] The binding gel contains a resin or other agent with a high affinity for the target analyte, ensuring its rapid and complete removal from the diffusive gel, thereby maintaining the concentration gradient.[2]
The mass of analyte (M) accumulated on the binding layer over a known deployment time (t) is used to calculate the DGT-measured concentration (CDGT) using the following equation:
CDGT = M * Δg / (D * A * t)
Where:
-
M is the mass of the analyte accumulated on the binding layer.
-
Δg is the thickness of the diffusive layer (diffusive gel + filter membrane).
-
D is the diffusion coefficient of the analyte in the diffusive gel.
-
A is the exposure area of the DGT device.
-
t is the deployment time.
A key advantage of DGT is its ability to measure the labile fraction of an analyte, which often corresponds to the bioavailable fraction.[4] As the DGT device continuously removes the free, unbound analyte from the surrounding medium, it perturbs the local equilibrium, causing weakly complexed species to dissociate and contribute to the measured flux. This dynamic measurement provides a more accurate representation of bioavailability than traditional methods that measure total concentrations.
Quantitative Data for DGT Applications
The accuracy of DGT measurements is critically dependent on precise knowledge of the diffusion coefficients of the analytes in the diffusive gel and the binding capacity of the resin in the binding gel.
Diffusion Coefficients
The diffusion coefficient (D) is a measure of the rate at which a substance moves through a particular medium. In DGT, the polyacrylamide diffusive gel provides a well-defined diffusion medium. The diffusion coefficients are temperature-dependent and have been determined for a wide range of analytes.
Table 1: Diffusion Coefficients of Selected Analytes in Polyacrylamide Gel at 25°C
| Analyte | Diffusion Coefficient (D) at 25°C (x 10⁻⁶ cm²/s) |
| Cations | |
| Cadmium (Cd²⁺) | 6.09 |
| Copper (Cu²⁺) | 5.37 |
| Lead (Pb²⁺) | 6.94 |
| Zinc (Zn²⁺) | 5.38 |
| Nickel (Ni²⁺) | 5.11 |
| Cobalt (Co²⁺) | 5.11 |
| Manganese (Mn²⁺) | 5.23 |
| Iron (Fe²⁺) | 5.38 |
| Aluminum (Al³⁺) | 4.41 |
| Oxyanions | |
| Phosphate (PO₄³⁻) | 5.13 |
| Arsenate (AsO₄³⁻) | 5.89 |
| Selenite (SeO₃²⁻) | 7.08 |
| Molybdate (MoO₄²⁻) | 6.81 |
| Vanadate (VO₄³⁻) | 6.81 |
| Pharmaceuticals | |
| Sulfamethoxazole | ~5.0 (estimated) |
| Diclofenac | ~6.0 (estimated) |
| Acetaminophen | ~7.0 (estimated) |
Note: Diffusion coefficients for pharmaceuticals in polyacrylamide gels are not as extensively tabulated as for metals and oxyanions. The provided values are estimates based on their molecular weights and structures. For precise quantitative studies, experimental determination of the diffusion coefficient is recommended.
The temperature dependence of the diffusion coefficient can be calculated using the following equation: DT = D25 * (1 + α(T - 25)) Where DT is the diffusion coefficient at temperature T (°C), D25 is the diffusion coefficient at 25°C, and α is a temperature correction factor (typically around 0.02-0.03 for most ions).
Binding Resin Capacities
The binding capacity of the resin gel is a critical parameter that determines the maximum amount of analyte that can be accumulated before the resin becomes saturated. Saturation of the binding gel would violate the core principle of DGT, as it would no longer maintain a zero concentration at the diffusive gel-binding gel interface.
Table 2: Binding Capacities of Common DGT Resins
| Resin | Target Analytes | Typical Binding Capacity |
| Chelex-100 | Divalent metal cations (e.g., Cd²⁺, Cu²⁺, Pb²⁺, Zn²⁺) | ~0.4 meq/mL (wet resin)[5] |
| Zirconium Oxide | Oxyanions (e.g., PO₄³⁻, AsO₄³⁻, SeO₃²⁻) | High, but quantitative data is application-specific |
| Hydrophilic-Lipophilic-Balanced (HLB) | Pharmaceuticals, organic pollutants | Up to 10% of its mass[6] |
The deployment time of the DGT device should be carefully chosen to ensure that the accumulated mass of the analyte does not exceed the binding capacity of the resin.
Experimental Protocols
This section provides detailed methodologies for the preparation, deployment, and analysis of DGT devices.
Preparation of DGT Gels
Materials:
-
Acrylamide solution (40% w/v)
-
Bis-acrylamide solution (2% w/v)
-
Deionized water
-
Ammonium persulfate (APS) solution (10% w/v, freshly prepared)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Glass plates, spacers, and casting stand
Procedure:
-
Assemble the gel casting apparatus with clean glass plates and spacers of the desired thickness (typically 0.5 mm).
-
In a clean beaker, mix the following components to prepare the gel solution (for a final volume of 10 mL):
-
3.75 mL of 40% acrylamide solution
-
1.5 mL of 2% bis-acrylamide solution
-
4.65 mL of deionized water
-
-
Gently swirl the mixture to ensure homogeneity.
-
Add 50 µL of 10% APS solution and 10 µL of TEMED to initiate polymerization.
-
Immediately and carefully pour the solution between the glass plates, avoiding the introduction of air bubbles.
-
Insert a comb to create wells if needed for other applications, or leave the top flat for DGT gels.
-
Allow the gel to polymerize for at least 1 hour at room temperature.
-
After polymerization, carefully disassemble the casting apparatus and place the gel in deionized water. The gel should be hydrated for at least 24 hours, with several changes of water, to remove any unreacted monomers.
Materials:
-
Chelex-100 resin (sodium form, 100-200 mesh)
-
Polyacrylamide gel solution (as prepared in 3.1.1)
Procedure:
-
Weigh the desired amount of Chelex-100 resin (e.g., 2 g for 10 mL of gel solution).
-
Add the resin to the prepared polyacrylamide gel solution just before the addition of APS and TEMED.
-
Stir the mixture vigorously to ensure a uniform suspension of the resin beads.
-
Quickly add APS and TEMED and pour the gel solution into the casting apparatus as described for the diffusive gel.
-
Allow the gel to polymerize and hydrate as described above.
DGT Device Assembly and Deployment
Assembly:
-
Cut the diffusive and binding gels to the size of the DGT device housing.
-
Place the binding gel onto the base of the DGT device.
-
Carefully lay the diffusive gel on top of the binding gel, ensuring no air bubbles are trapped between the layers.
-
Place the filter membrane on top of the diffusive gel.
-
Secure the cap of the DGT device, ensuring a tight seal.
-
Store the assembled devices in a sealed plastic bag with a few drops of deionized water to maintain hydration until deployment.
Deployment:
-
In Aqueous Solutions: Submerge the DGT device in the water body of interest. For stagnant or slow-moving water, it is advisable to deploy devices with different diffusive gel thicknesses to account for the diffusive boundary layer (DBL) at the sampler surface.
-
In Soils and Sediments: Gently press the DGT device onto the surface of the saturated soil or sediment, ensuring good contact between the filter membrane and the medium.[7]
Post-Deployment Retrieval and Analysis
Retrieval:
-
Retrieve the DGT device from the deployment medium.
-
Rinse the surface of the device with deionized water to remove any adhering particles.
-
Disassemble the device and carefully remove the binding gel.
Elution:
-
Place the binding gel in a clean centrifuge tube.
-
Add a known volume of an appropriate eluent (e.g., 1 mL of 1 M nitric acid for metals from Chelex-100).[2]
-
Allow the elution to proceed for a specified time (e.g., 24 hours), with occasional shaking.
Analysis:
-
Analyze the concentration of the analyte in the eluent using a suitable analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for metals, or High-Performance Liquid Chromatography (HPLC) for pharmaceuticals.
-
Calculate the total mass (M) of the analyte accumulated on the binding gel, accounting for the elution efficiency.
-
Use the DGT equation to calculate the time-weighted average concentration of the labile analyte.
Visualizing DGT Workflows and Principles
Graphviz diagrams can be used to visualize the logical flow of DGT experiments and the underlying principles.
Caption: The fundamental principle of DGT, illustrating the diffusion-driven analyte flux.
Caption: A generalized experimental workflow for DGT analysis.
Applications in Drug Development
While DGT has its roots in environmental science, its principles are highly applicable to the field of drug development. The ability of DGT to measure the diffusion-limited flux of molecules makes it a valuable tool for:
-
Characterizing Drug Release from Formulations: DGT can be used to study the release kinetics of drugs from various delivery systems, such as hydrogels, nanoparticles, and transdermal patches.[8][9][10] By placing a DGT device in contact with the formulation, the rate of drug diffusion out of the matrix can be precisely measured over time. This provides crucial information for optimizing formulation parameters to achieve the desired release profile.
-
Studying Drug Diffusion Across Membranes: DGT can be adapted to measure the diffusion of drugs across biological or synthetic membranes. This can be valuable for in vitro studies of drug absorption and permeation, providing insights into the bioavailability of orally administered drugs or the efficacy of transdermal delivery systems.
-
Assessing the Bioavailability of Nanomedicines: The labile fraction of a drug delivered via nanoparticles is often the most therapeutically active. DGT can be employed to measure the release of the active drug from the nanoparticle carrier in a simulated biological fluid, offering a more relevant measure of bioavailability than total drug concentration.
The application of DGT in drug development is an emerging area with significant potential. The ability to perform quantitative, time-weighted average measurements of labile drug concentrations provides a powerful tool for formulation development, quality control, and in vitro-in vivo correlation studies.
Conclusion
The technique of diffusive gradients in thin films provides a robust, versatile, and cost-effective method for measuring the labile concentrations of a wide array of analytes. Its strong theoretical foundation, coupled with well-established experimental protocols, makes it an invaluable tool for researchers and scientists across various disciplines. For drug development professionals, DGT offers a unique opportunity to gain deeper insights into drug release kinetics and bioavailability, ultimately contributing to the development of safer and more effective therapeutic products. As the applications of DGT continue to expand, it is poised to become an indispensable technique in the analytical toolkit of the modern scientist.
References
- 1. bio-rad.com [bio-rad.com]
- 2. dgtresearch.com [dgtresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. HLB Scale, Solubilization, Detergency and Adsorption at Solid Interface | Pharmaguideline [pharmaguideline.com]
- 5. bio-rad.com [bio-rad.com]
- 6. support.waters.com [support.waters.com]
- 7. dgtresearch.com [dgtresearch.com]
- 8. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Predicting Drug Release From Degradable Hydrogels Using Fluorescence Correlation Spectroscopy and Mathematical Modeling [frontiersin.org]
The DGT Technique: A Comprehensive Technical Guide to its History, Development, and Core Principles
For Researchers, Scientists, and Drug Development Professionals
The technique of Diffusive Gradients in Thin-films (DGT) has emerged as a robust and versatile tool for the in situ measurement of labile substances in a variety of environments, offering unique insights into their bioavailability and mobility. Developed in 1994 by Hao Zhang and William Davison at Lancaster University, the DGT technique was initially conceived for the detection of metal cations in marine environments. Its application has since expanded significantly, encompassing a wide range of analytes including oxyanions, platinum group elements, mercury, organic compounds, and radionuclides in matrices such as natural waters, sediments, and soils.[1] This guide provides an in-depth exploration of the history, theoretical underpinnings, and practical application of the DGT technique.
A Historical Perspective: From Concept to Widespread Application
The genesis of the DGT technique in the mid-1990s stemmed from the need for a method that could provide a more accurate assessment of the bioavailable fraction of metals in aquatic systems than traditional grab sampling.[2] The pioneering work of Zhang and Davison established the fundamental principles of employing a diffusive hydrogel of known thickness to control the flux of analytes to a binding agent. This controlled diffusion allows for the calculation of a time-weighted average concentration of the labile species at the sampling location.
The initial application focused on divalent metal cations using a Chelex-100 resin as the binding phase. The technique's utility was quickly recognized, and its use was extended to soil environments in 1998, enabling the investigation of the kinetics of labile species dissociation in soil solution. Over the subsequent decades, the DGT technique has undergone continuous development, with the introduction of a diverse array of binding agents tailored for specific analytes and the refinement of analytical procedures. This has broadened its applicability to a vast range of scientific disciplines, from environmental monitoring and ecotoxicology to agricultural science and geochemistry.
The Core Principles of DGT
The DGT technique is a passive sampling method that relies on the principles of molecular diffusion as described by Fick's First Law. A DGT device consists of three primary components assembled in a plastic housing:
-
A protective filter membrane: This outer layer allows the passage of dissolved analytes while preventing larger particles from fouling the device.
-
A diffusive gel: A hydrogel of precise thickness, typically polyacrylamide, through which analytes diffuse at a known rate. This layer is crucial for establishing the concentration gradient that drives the uptake.
-
A binding gel: A gel impregnated with a reagent that has a high affinity for the target analyte(s), effectively sequestering them from the solution and maintaining a near-zero concentration at the gel interface.
The key to the quantitative nature of DGT is the establishment of a steady-state concentration gradient within the diffusive gel. By measuring the mass of analyte accumulated on the binding gel over a known deployment time, and knowing the diffusion coefficient of the analyte in the gel and the thickness of the diffusive layer, the time-weighted average concentration of the labile analyte in the bulk solution can be calculated using the DGT equation:
C = M * Δg / (D * A * t)
Where:
-
C is the time-weighted average concentration of the analyte.
-
M is the mass of analyte accumulated on the binding gel.
-
Δg is the thickness of the diffusive layer (diffusive gel + filter membrane).
-
D is the diffusion coefficient of the analyte in the diffusive gel.
-
A is the exposure area of the DGT device.
-
t is the deployment time.
Figure 1: Principle of Analyte Uptake by a DGT Device.
Experimental Protocols
The successful application of the DGT technique requires meticulous attention to detail in the preparation, deployment, retrieval, and analysis of the samplers. The following sections provide generalized protocols for common classes of analytes.
DGT for Trace Metals (e.g., Cd, Cu, Pb, Ni, Zn)
-
Binding Agent: Chelex-100 resin is the most commonly used binding agent for divalent metal cations.
-
Diffusive Gel: Typically, a 15% (w/v) polyacrylamide gel cross-linked with 0.3% (w/v) agarose-derived cross-linker is used.
-
Elution: After deployment, the binding gel is retrieved and eluted with a known volume of 1 M nitric acid (HNO₃) for at least 24 hours to release the accumulated metals.[3]
-
Analysis: The eluent is then analyzed for metal concentrations using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or Atomic Absorption Spectrometry (AAS).[3]
DGT for Mercury (Hg)
-
Binding Agent: Due to the unique chemistry of mercury, specialized binding agents are required. Spheron-Thiol and other thiol-containing resins are commonly employed.
-
Diffusive Gel: Polyacrylamide or agarose gels can be used as the diffusive layer.[4]
-
Elution/Analysis: One approach involves acid digestion of the binding gel using aqua regia to release the mercury.[4][5] An alternative, elution-free method involves the direct analysis of the resin gel by Thermal Desorption-Atomic Absorption Spectrometry (TD-AAS).[6]
DGT for Platinum Group Elements (PGEs: Pt, Pd, Rh)
-
Binding Agent: Specialized chelating resins such as Purolite S914, S920, and S985, or IONQUEST® MPX-317 are used for the accumulation of PGEs.[7][8]
-
Diffusive Gel: A suitable diffusive gel is selected, often polyacrylamide.
-
Elution: An efficient elution is critical for accurate quantification. Hot aqua regia has been shown to provide good recovery of PGEs from the resin gels.[8] To overcome interferences from co-accumulated metals during ICP-MS analysis, selective elution procedures have been developed. This may involve a rinse with deionized water followed by an acid wash (e.g., 0.05 M H₂SO₄) to remove interfering elements before eluting the PGEs.
-
Analysis: The eluent is analyzed by Sector Field ICP-MS (SF-ICP-MS) to achieve the low detection limits required for these elements in environmental samples.
DGT for Organic Compounds
The application of DGT to organic pollutants is a growing area of research.
-
Binding Agent: Hydrophilic-Lipophilic-Balanced (HLB) sorbents are often used as the binding phase for a range of organic compounds, including preservatives, antioxidants, and disinfectants.
-
Diffusive Gel: Polyacrylamide or agarose gels are typically used.
-
Elution: After deployment, the binding gel is extracted using an organic solvent such as acetonitrile, often with the aid of ultrasonication.
-
Analysis: The extract is then analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data
The accuracy of the DGT technique is highly dependent on the precise knowledge of the diffusion coefficients of the analytes in the diffusive gel. These coefficients are temperature-dependent and can be influenced by the ionic strength of the solution.
Table 1: Diffusion Coefficients (D) of Selected Analytes in DGT Diffusive Gels at 25°C
| Analyte | Diffusion Coefficient (x 10⁻⁶ cm²/s) |
| Cd²⁺ | 6.09 |
| Cu²⁺ | 6.27 |
| Pb²⁺ | 8.35 |
| Ni²⁺ | 5.92 |
| Zn²⁺ | 6.22 |
| Mn²⁺ | 7.20 |
| As(V) as HAsO₄²⁻ | 5.95 |
| P as HPO₄²⁻ | 5.12 |
| Hg²⁺ | 9.04 |
| PtCl₄²⁻ | 7.00 |
| PdCl₄²⁻ | 7.60 |
| RhCl₆³⁻ | 6.80 |
Note: These values are illustrative and should be referenced from a comprehensive and up-to-date source, such as the tables provided by DGT Research Ltd., for specific experimental conditions.
The binding capacity of the resin is another important parameter, as it determines the maximum deployment time before the binding sites become saturated, which would violate the core assumption of near-zero concentration at the binding interface. Binding capacities are specific to the analyte and the binding agent used.
DGT and the Assessment of Bioavailability and Biological Response
A significant application of the DGT technique is in the assessment of the bioavailability of contaminants and nutrients in soils and sediments.[2] DGT mimics the process of plant root uptake by creating a sink for labile species in the soil solution and inducing a resupply from the solid phase.[1] This provides a more dynamic and biologically relevant measure of availability than traditional soil extraction methods.[2]
While DGT is a powerful tool for predicting the uptake and potential toxicity of substances, it does not directly measure intracellular signaling pathways. The information provided by DGT—the bioavailable concentration of a substance—is the initial input that may trigger a cascade of biological responses, including the activation or inhibition of signaling pathways. The current state of the science does not involve the use of DGT to directly probe these internal cellular processes. Instead, DGT measurements are correlated with observed biological effects.
Figure 2: Logical workflow from DGT measurement to potential biological effect.
Future Perspectives
The DGT technique continues to evolve, with ongoing research focused on the development of new binding agents for a wider range of organic and inorganic species, the miniaturization of devices for high-resolution spatial mapping, and the coupling of DGT with other analytical techniques. The combination of DGT with bioassays holds promise for a more integrated assessment of environmental risk. As our understanding of the complex interactions between chemical species and biological systems grows, the DGT technique will undoubtedly remain a vital tool for researchers and professionals across numerous scientific and industrial fields.
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. aminer.org [aminer.org]
- 7. DGT as a useful monitoring tool for radionuclides and trace metals in environments impacted by uranium mining: Case study of the Sagnes wetland in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inter-Services Intelligence - Wikipedia [en.wikipedia.org]
Theoretical Underpinnings of Diffusive Gradients in Thin-films (DGT) for Metal Speciation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical basis of the Diffusive Gradients in Thin-films (DGT) technique, a powerful in situ method for measuring the labile fraction of metals in various environmental and biological systems. The principles and applications discussed herein are of significant relevance to researchers in environmental science, toxicology, and drug development who require accurate assessment of metal speciation and bioavailability.
Core Principles of DGT
The DGT technique is a passive sampling method that relies on the controlled diffusion of solutes from a medium (e.g., water, soil porewater) through a hydrogel of known thickness to a binding layer that selectively accumulates the target analytes.[1][2] The fundamental principle of DGT is the establishment of a linear concentration gradient of the analyte within the diffusive gel, driven by the continuous removal of the analyte by the binding layer.[3] This process mimics the uptake of labile metal species by biological organisms, making DGT a valuable tool for bioavailability studies.[4]
The key components of a DGT device are:
-
A protective filter membrane: This membrane allows the passage of dissolved species while preventing larger particles from fouling the diffusive gel.
-
A diffusive gel: Typically made of polyacrylamide or agarose, this hydrogel allows for the controlled diffusion of metal ions and their labile complexes.[5] The diffusion coefficient of the analyte in this gel is a critical parameter for calculating its concentration in the bulk solution.[6][7]
-
A binding layer: This layer contains a chelating resin (e.g., Chelex-100) or other selective adsorbent that has a high affinity for the target metal ions, ensuring their efficient removal from the diffusive gel.[2]
The continuous removal of metals at the binding layer interface creates a zero-sink condition, maintaining a steady-state diffusion of labile species from the bulk solution to the binding agent.[3]
The DGT Equation: Quantifying Metal Concentrations
The time-weighted average concentration of the DGT-labile metal in the bulk solution (CDGT) can be calculated using a simple equation derived from Fick's first law of diffusion:[7]
CDGT = (M * Δg) / (D * A * t)
Where:
-
M is the mass of the analyte accumulated in the binding layer.
-
Δg is the thickness of the diffusive layer (diffusive gel + filter membrane).
-
D is the diffusion coefficient of the analyte in the diffusive layer at a given temperature.
-
A is the exposure area of the DGT device.
-
t is the deployment time.
This equation forms the cornerstone of DGT measurements and allows for the direct calculation of analyte concentration without the need for in-field calibration.[7]
Metal Speciation and the "Labile" Fraction
DGT devices are designed to measure the "labile" fraction of metals. This fraction includes:
-
Free metal ions: Uncomplexed metal ions that are readily available for uptake.
-
Labile inorganic complexes: Metal complexes with inorganic ligands (e.g., Cl-, SO42-, CO32-) that can dissociate within the diffusion layer.
-
Labile organic complexes: A portion of metal complexes with organic ligands (e.g., fulvic and humic acids) that are small enough to diffuse through the gel and can dissociate to release the metal ion.[5][8]
Species that are generally excluded or measured to a lesser extent include:
-
Strongly bound metal complexes: Complexes with very slow dissociation kinetics.
-
Colloidal and particulate metals: These are typically too large to pass through the filter membrane and diffusive gel.[2]
The operational definition of "lability" in the context of DGT is therefore dependent on the diffusion and dissociation kinetics of metal complexes within the timescale of their transit through the diffusive layer.
Data Presentation: Diffusion Coefficients of Metal Ions
Accurate determination of the diffusion coefficient (D) is crucial for the calculation of DGT-labile concentrations. The diffusion coefficient is dependent on the temperature and the type of diffusive gel used. The following table provides the parameters for calculating the diffusion coefficients of various metal ions in the standard agarose cross-linked polyacrylamide (APA) gel at temperatures between 1 and 35°C using the quadratic equation: D = AT² + BT + C.[6]
| Analyte | D at 25°C (x 10⁻⁶ cm²/s) | A | B | C |
| Cationic Metals | ||||
| Ag⁺ | 9.05 | 0.00206 | 0.147 | 5.42 |
| Al³⁺ | 5.39 | 0.00123 | 0.088 | 3.24 |
| As(III) | 8.30 | 0.00189 | 0.136 | 5.00 |
| Ba²⁺ | 7.60 | 0.00173 | 0.124 | 4.56 |
| Ca²⁺ | 7.10 | 0.00162 | 0.116 | 4.26 |
| Cd²⁺ | 6.50 | 0.00148 | 0.106 | 3.90 |
| Co²⁺ | 6.40 | 0.00146 | 0.105 | 3.84 |
| Cr(III) | 5.40 | 0.00123 | 0.088 | 3.24 |
| Cs⁺ | 9.50 | 0.00216 | 0.155 | 5.70 |
| Cu²⁺ | 6.60 | 0.00150 | 0.108 | 3.96 |
| Fe²⁺ | 6.50 | 0.00148 | 0.106 | 3.90 |
| Fe³⁺ | 5.50 | 0.00125 | 0.090 | 3.30 |
| Hg²⁺ | 8.50 | 0.00194 | 0.139 | 5.10 |
| K⁺ | 9.20 | 0.00209 | 0.150 | 5.52 |
| Mg²⁺ | 6.40 | 0.00146 | 0.105 | 3.84 |
| Mn²⁺ | 6.20 | 0.00141 | 0.101 | 3.72 |
| Na⁺ | 8.80 | 0.00200 | 0.144 | 5.28 |
| Ni²⁺ | 6.30 | 0.00143 | 0.103 | 3.78 |
| Pb²⁺ | 6.00 | 0.00137 | 0.098 | 3.60 |
| Sr²⁺ | 7.20 | 0.00164 | 0.118 | 4.32 |
| UO₂²⁺ | 5.00 | 0.00114 | 0.082 | 3.00 |
| Zn²⁺ | 6.40 | 0.00146 | 0.105 | 3.84 |
| Anionic/Neutral Metals | ||||
| As(V) (HAsO₄²⁻) | 7.80 | 0.00178 | 0.128 | 4.68 |
| Mo(VI) (MoO₄²⁻) | 8.00 | 0.00182 | 0.131 | 4.80 |
| P (PO₄³⁻) | 6.80 | 0.00155 | 0.111 | 4.08 |
| S(-II) (HS⁻) | 8.20 | 0.00187 | 0.134 | 4.92 |
| Sb(V) | 7.50 | 0.00171 | 0.123 | 4.50 |
| Se(IV) (HSeO₃⁻) | 8.10 | 0.00184 | 0.132 | 4.86 |
| V(V) (H₂VO₄⁻) | 7.90 | 0.00180 | 0.129 | 4.74 |
| W(VI) (WO₄²⁻) | 7.70 | 0.00175 | 0.126 | 4.62 |
To obtain D in cm²/s, multiply the calculated value by 10⁻⁶. T is the temperature in °C.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible DGT data. The following sections outline the key experimental steps.
DGT Device Preparation and Assembly
A standard protocol for preparing the diffusive and binding gels and assembling the DGT device is as follows:
-
Gel Solution Preparation: Prepare a polyacrylamide gel solution by mixing acrylamide stock solution, a cross-linking agent (e.g., DGT-gel cross-linker), and deionized water.
-
Diffusive Gel Casting: Add a polymerization initiator (e.g., ammonium persulfate) and a catalyst (e.g., TEMED) to the gel solution. Immediately cast the solution between two glass plates separated by a spacer of known thickness (typically 0.4 or 0.8 mm). Allow the gel to polymerize.
-
Binding Gel Casting: For the binding gel, add a chelating resin (e.g., Chelex-100) to the gel solution before adding the initiator and catalyst. Cast the gel in the same manner as the diffusive gel.
-
Hydration and Storage: After polymerization, hydrate the gels in deionized water to remove any unreacted monomers. Store the hydrated gels in a clean, dilute electrolyte solution (e.g., 0.01 M NaNO₃) at 4°C until use.
-
Device Assembly: Assemble the DGT device by placing the binding gel onto the plastic base, followed by the diffusive gel, and finally the protective filter membrane. Secure the assembly with the device cap.
DGT Deployment
The deployment procedure varies depending on the environmental matrix:
-
Water: Deploy the DGT device by suspending it in the water body, ensuring the exposure window is fully submerged.[3] The deployment time can range from a few hours to several days, depending on the expected metal concentrations. Record the start and end times and the water temperature.
-
Soil and Sediment: For soils, ensure the soil is at or near water saturation. Gently press the DGT device onto the soil surface to ensure good contact.[3] For sediments, insert the DGT probe vertically into the sediment to the desired depth. Record the deployment time and the temperature of the soil or sediment.
Post-Deployment Analysis
-
Retrieval and Disassembly: After deployment, retrieve the DGT device and rinse it with deionized water to remove any attached particles. Carefully disassemble the device to access the binding gel.
-
Elution: Place the binding gel in a clean vial and add a known volume of a suitable eluent (e.g., 1 M nitric acid for metals bound to Chelex-100). Allow sufficient time for the elution of the accumulated metals from the resin.
-
Analysis: Analyze the eluent for the target metal concentrations using appropriate analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).
-
Calculation: Use the measured mass of the metal in the eluent (M), the deployment time (t), the exposure area (A), the diffusive layer thickness (Δg), and the temperature-corrected diffusion coefficient (D) to calculate the DGT-labile concentration (CDGT) using the DGT equation.
Mandatory Visualization
The following diagrams illustrate the core concepts and workflows of the DGT technique.
References
- 1. Evaluation of the in situ, time-integrated DGT technique by monitoring changes in heavy metal concentrations in estuarine waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inap.com.au [inap.com.au]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Diffusion coefficients of metals and metal complexes in hydrogels used in diffusive gradients in thin films | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Diffusion Coefficients - DGT Research [dgtresearch.com]
- 7. FAQs - DGT Research [dgtresearch.com]
- 8. researchgate.net [researchgate.net]
The In-Situ Advantage: A Technical Guide to Diffusive Gradients in Thin-films (DGT) for Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable monitoring of contaminants and nutrients in aquatic and soil environments is paramount for environmental protection, human health risk assessment, and informed drug development processes. Traditional environmental monitoring has heavily relied on "grab" sampling, which provides a mere snapshot of conditions at a single point in time. This approach can be labor-intensive, prone to contamination, and often fails to capture the dynamic nature of environmental systems. The innovative Diffusive Gradients in Thin-films (DGT) technique has emerged as a powerful in-situ passive sampling method that overcomes many of these limitations, providing time-weighted average (TWA) concentrations of a wide range of analytes. This technical guide explores the core advantages of DGT, provides detailed experimental protocols, and presents a quantitative comparison with conventional sampling methods.
Core Principles of DGT Technology
The DGT technique is based on the controlled diffusion of solutes from the environment through a hydrogel of known thickness to a binding agent that effectively sequesters the target analytes. This process creates a concentration gradient within the diffusive gel, allowing for the calculation of the time-weighted average concentration of the labile species in the bulk solution based on Fick's first law of diffusion. The simple and robust design of DGT devices allows for their deployment in various environmental matrices, including surface water, groundwater, sediments, and soils.[1]
A key advantage of DGT is its ability to measure the "labile" fraction of an analyte, which is often more representative of the bioavailable portion that can be taken up by organisms.[2] This is particularly crucial for assessing the true toxicological risk of metal contaminants. Furthermore, DGT is a dynamic technique that continuously removes the analyte from the surrounding medium, providing insights into the speciation and resupply kinetics from the solid phase in soils and sediments.[3]
Key Advantages of DGT in Environmental Monitoring
The adoption of DGT in environmental monitoring programs offers several significant advantages over traditional grab sampling methods:
-
Time-Weighted Average (TWA) Concentrations: DGT samplers provide a more representative picture of water quality over the deployment period (typically days to weeks), smoothing out short-term fluctuations that can be missed by instantaneous grab samples.[4][5] This is especially critical in dynamic systems such as rivers and estuaries.
-
In-Situ Measurement: By sampling directly in the environment, DGT minimizes the risks of contamination and analyte speciation changes that can occur during sample collection, transport, and storage associated with grab sampling.[2]
-
Speciation Information: DGT selectively measures the labile fraction of analytes, which is often more relevant for assessing bioavailability and toxicity than total concentrations.[2]
-
Pre-concentration of Analytes: The continuous accumulation of analytes in the binding layer allows for the detection of ultra-trace concentrations that may be below the detection limits of direct water analysis methods.[5]
-
Versatility: DGT devices can be tailored to measure a wide range of analytes, including cationic and anionic metals, nutrients (phosphate, nitrate), and a growing number of organic compounds like pesticides, pharmaceuticals, and personal care products.[1]
-
Ease of Use and Cost-Effectiveness: DGT samplers are relatively simple to deploy and retrieve, and while the initial device cost needs to be considered, the reduction in frequent site visits and complex sample preservation can lead to overall cost savings in long-term monitoring programs.
Quantitative Comparison: DGT vs. Grab Sampling
The following tables summarize quantitative data from studies comparing the performance of DGT with traditional grab sampling for various analytes.
Table 1: Comparison of DGT and Grab Sampling for Metals (Arsenic)
| Parameter | DGT (µg/L) | Grab Sampling (µg/L) | Location | Reference |
| Total Dissolved As | 2.5 ± 0.4 | 2.3 ± 0.2 | River Station 1 | --INVALID-LINK-- |
| Total Dissolved As | 3.1 ± 0.5 | 2.9 ± 0.3 | River Station 2 | --INVALID-LINK-- |
| As(V) | >70% of total As | >70% of total As | All Stations | --INVALID-LINK-- |
Table 2: Comparison of DGT, Grab Sampling, and Autosamplers for Household and Personal Care Products (HPCPs)
| Compound | DGT (ng/L) | Grab Sampling (ng/L) | 24-h Composite (ng/L) | Location | Reference |
| Triclosan | 150 ± 30 | 50 - 300 | 180 ± 40 | WWTP Influent | [DGT Passive Sampling for Quantitative in Situ Measurements of Compounds from Household and Personal Care Products in Waters |
| Methylparaben | 800 ± 150 | 400 - 1200 | 900 ± 200 | WWTP Influent | [DGT Passive Sampling for Quantitative in Situ Measurements of Compounds from Household and Personal Care Products in Waters |
| Benzophenone-3 | 250 ± 50 | 100 - 400 | 280 ± 60 | WWTP Effluent | [DGT Passive Sampling for Quantitative in Situ Measurements of Compounds from Household and Personal Care Products in Waters |
Table 3: Comparison of a Passive Sampler (SorbiCell) and Grab Sampling for Nutrients
| Parameter | Passive Sampler (mg/L) | Grab Sampling (mg/L) | Time-proportional Sampler (mg/L) | Location | Reference |
| Nitrate-N | 1.8 - 8.5 | 1.5 - 9.0 | 1.6 - 8.8 | Stream 1 | --INVALID-LINK-- |
| Total P | 0.05 - 0.25 | 0.04 - 0.22 | 0.04 - 0.20 | Stream 1 | --INVALID-LINK-- |
| Nitrate-N | 0.5 - 4.5 | 0.4 - 4.0 | 0.4 - 4.2 | Stream 2 | --INVALID-LINK-- |
| Total P | 0.02 - 0.15 | 0.02 - 0.12 | 0.02 - 0.13 | Stream 2 | --INVALID-LINK-- |
Note: The study by Audet et al. (2014) concluded that the tested passive samplers showed a high risk of inaccurate total nutrient load estimates compared to the other methods.
Experimental Protocols
Detailed methodologies are crucial for the successful application of DGT. The following sections provide comprehensive protocols for the use of DGT in water and sediment monitoring for both metals and organic pollutants.
Protocol 1: DGT Deployment and Analysis for Metals in Water
1. Sampler Preparation and Handling:
-
Store DGT devices in a refrigerator (4°C) in sealed plastic bags containing a few drops of 0.01 M NaNO₃ to maintain hydration.
-
Handle DGT devices only with clean, powder-free gloves.
-
Do not touch the white filter membrane on the face of the sampler.
2. Deployment:
-
Record the start time and date of deployment.
-
Measure and record the water temperature. If the temperature is expected to fluctuate significantly, use a data logger to record the temperature throughout the deployment period.
-
Secure the DGT device in a holder or attach it to a deployment line.
-
Immerse the DGT device in the water body, ensuring the white filter face is fully submerged and, if possible, in a location with some water flow to minimize the diffusive boundary layer.
-
Typical deployment times range from 24 hours to several weeks, depending on the expected analyte concentrations.
3. Retrieval:
-
Record the end time and date of deployment.
-
Retrieve the DGT device, taking care not to touch the filter membrane.
-
Rinse the sampler with deionized water to remove any attached debris.
-
Place the DGT device in a clean, labeled plastic bag and store it in a refrigerator until analysis.
4. Elution and Analysis:
-
Disassemble the DGT device by carefully removing the cap.
-
Peel off the filter membrane and the diffusive gel to expose the resin gel.
-
Transfer the resin gel to a clean sample tube (e.g., a microcentrifuge tube).
-
Add a known volume of a suitable eluent (e.g., 1 M HNO₃ for most metals). A common procedure is to add 1 mL of 1 M HNO₃ and leave for 24 hours.
-
After elution, analyze the eluate for the target metals using an appropriate analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Calculate the mass of the analyte accumulated in the binding layer and then use the DGT equation to determine the time-weighted average concentration in the water.
Protocol 2: DGT Deployment and Analysis for Organic Pollutants in Water
1. Sampler Preparation and Handling:
-
Select the appropriate binding phase for the target organic compounds (e.g., HLB for a broad range of polar and non-polar compounds).
-
Assemble the DGT device in a clean environment, wearing powder-free gloves.
-
Store the assembled samplers in a clean, airtight container, refrigerated if necessary, until deployment.
2. Deployment:
-
Follow the same deployment procedures as for metals (Protocol 1, step 2).
-
Consider the hydrophobicity of the target compounds, as highly hydrophobic compounds may have a lag phase before reaching a steady diffusion rate. Longer deployment times may be necessary for such compounds.
3. Retrieval:
-
Follow the same retrieval procedures as for metals (Protocol 1, step 3).
4. Elution and Analysis:
-
Disassemble the DGT device and carefully retrieve the binding gel.
-
Place the binding gel in a glass vial.
-
Add a known volume of a suitable organic solvent (e.g., acetonitrile or methanol) for elution.
-
Use ultrasonication to facilitate the extraction of the analytes from the binding gel.
-
Analyze the solvent extract using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculate the time-weighted average concentration using the DGT equation, taking into account the diffusion coefficients of the specific organic compounds.
Protocol 3: DGT Deployment and Analysis in Sediments
1. Sampler Preparation:
-
Use probe-type DGT devices specifically designed for sediment deployment.
-
Prepare the samplers as described in the protocols for water, ensuring the gels are deoxygenated if redox-sensitive species are of interest.
2. Deployment:
-
Carefully insert the DGT probe into the sediment to the desired depth.
-
Ensure good contact between the sampler window and the sediment, avoiding the creation of air pockets.
-
Deployment times in sediments are typically shorter than in water (e.g., 24-48 hours) due to the slower diffusion rates.
3. Retrieval:
-
Carefully remove the DGT probe from the sediment.
-
Rinse the probe surface with deionized water to remove adhering sediment particles.
-
Disassemble the probe and retrieve the binding gel.
4. Analysis:
-
For high-resolution two-dimensional analysis, the resin gel can be sliced, and each slice analyzed separately.
-
Alternatively, the entire resin gel can be eluted and analyzed as described in the protocols for water to obtain an average concentration over the sampler window.
Visualizing DGT Principles and Workflows
The following diagrams, created using the DOT language, illustrate the fundamental principles and workflows of the DGT technique.
Caption: The fundamental principle of DGT operation.
Caption: A generalized workflow for DGT-based environmental monitoring.
Caption: The logical pathway from bulk concentration to calculated TWA.
Conclusion
The Diffusive Gradients in Thin-films technique offers a robust and versatile platform for modern environmental monitoring. Its ability to provide time-weighted average concentrations of labile species in-situ addresses the inherent limitations of traditional grab sampling, leading to more accurate and relevant environmental assessments. For researchers, scientists, and drug development professionals, understanding and implementing DGT can provide higher quality data for environmental impact studies, risk assessments, and the evaluation of the environmental fate of pharmaceutical compounds. By following standardized and detailed protocols, the advantages of DGT can be fully realized, contributing to a more comprehensive understanding of our complex environmental systems.
References
- 1. hess.copernicus.org [hess.copernicus.org]
- 2. HESS - Comparison of sampling methodologies for nutrient monitoring in streams: uncertainties, costs and implications for mitigation [hess.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of grab, DGT, and bryophyte sampling as monitoring program for quality management: case of arsenic in freshwater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usgs.gov [usgs.gov]
Limitations of Diffusive Gradient in Thin Films (DGT): An In-depth Technical Guide
The Diffusive Gradient in Thin Films (DGT) technique is a passive sampling method that provides time-weighted average concentrations of labile species in various environmental matrices. Its ability to mimic the diffusive transport processes that govern bioavailability has made it a valuable tool for researchers, scientists, and drug development professionals. However, like any analytical technique, DGT has its limitations. A thorough understanding of these constraints is crucial for accurate data interpretation and the design of robust experimental studies. This guide provides a comprehensive overview of the core limitations of the DGT technique, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Diffusive Boundary Layer (DBL)
The formation of a diffusive boundary layer (DBL) at the interface between the DGT device and the bulk solution is an inherent characteristic of the technique. This unstirred layer of water adds to the diffusion path length of the analyte, potentially leading to an underestimation of the bulk concentration, especially in quiescent or low-flow conditions.
Quantitative Impact of the DBL
The thickness of the DBL is influenced by the hydrodynamic conditions of the deployment environment. In well-stirred solutions, the DBL is minimal and its effect is often negligible. However, in calm waters or saturated soils, the DBL can become significant. The error introduced by the DBL can be corrected for by using DGT devices with different diffusive gel thicknesses and extrapolating to a zero gel thickness. In some instances of extreme low flow, the error from not accounting for the DBL may be lower than the analytical error.
| Condition | DBL Thickness (typical) | Potential Impact on Measured Concentration |
| Vigorous stirring/high flow | < 0.1 mm | Negligible (<5% underestimation) |
| Slow stirring/low flow | 0.1 - 1 mm | Significant underestimation possible |
| Quiescent | > 1 mm | Substantial underestimation |
Experimental Protocol for DBL Correction
A common method to determine and correct for the DBL involves the deployment of multiple DGT devices with varying diffusive gel thicknesses.
Objective: To determine the thickness of the diffusive boundary layer and correct the DGT-measured concentration for its effect.
Materials:
-
At least three sets of DGT devices with different diffusive gel thicknesses (e.g., 0.4 mm, 0.8 mm, 1.2 mm).
-
A controlled environment with the desired hydrodynamic conditions (e.g., a stirred tank or a flow-through system).
-
Standard solutions of the analyte of interest.
-
Analytical instrumentation for the quantification of the analyte (e.g., ICP-MS for metals).
Procedure:
-
Prepare the DGT devices with varying diffusive gel thicknesses according to standard procedures.
-
Deploy the sets of DGT devices simultaneously in the experimental system containing a known concentration of the analyte.
-
Retrieve the DGT devices after a predetermined deployment time.
-
Elute the analyte from the resin layer of each device using an appropriate eluent.
-
Measure the concentration of the analyte in the eluate.
-
Calculate the mass of analyte accumulated (M) in each DGT device.
-
Plot 1/M versus the diffusive layer thickness (Δg).
-
The x-intercept of the resulting linear regression will be equal to the negative of the DBL thickness (δ).
-
The corrected DGT concentration can then be calculated using the following equation:
CDGT = M(Δg + δ) / (D * A * t)
where:
-
CDGT is the corrected DGT-measured concentration
-
M is the mass of accumulated analyte
-
Δg is the thickness of the diffusive gel and filter membrane
-
δ is the thickness of the diffusive boundary layer
-
D is the diffusion coefficient of the analyte
-
A is the exposure area of the DGT device
-
t is the deployment time
-
Visualization of DBL Formation and Impact
Influence of pH
The pH of the deployment medium can significantly impact the performance of DGT devices, primarily by affecting the binding efficiency of the resin and the speciation of the target analyte.
Quantitative Effects of pH
The most commonly used resin for metal analysis, Chelex-100, has an effective pH range for most divalent metals of approximately 5 to 9. For copper, this range is broader, extending from approximately 2 to 11. Outside of these ranges, the binding efficiency of the resin can be compromised, leading to inaccurate measurements.
| Resin Type | Analyte | Optimal pH Range | Effect Outside Optimal Range |
| Chelex-100 | Most divalent metals | 5.0 - 9.0 | Below pH 5, reduced binding capacity. Above pH 9, resin swelling. |
| Chelex-100 | Copper | ~2.0 - 11.0 | |
| Zirconium Oxide | Phosphate, Arsenate | 4.0 - 8.5 | Reduced binding at very low or high pH. |
| Ferrihydrite | Phosphate, Arsenate | 4.0 - 7.0 | Dissolution at low pH, reduced binding at high pH. |
Experimental Protocol for pH Validation
Objective: To determine the effective pH range for a specific DGT resin-analyte combination.
Materials:
-
DGT devices with the resin of interest.
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Standard solutions of the analyte.
-
pH meter and probes.
-
Analytical instrumentation for analyte quantification.
Procedure:
-
Prepare a series of buffer solutions with adjusted pH values. The choice of buffer should be appropriate to avoid complexation with the target analyte.
-
Spike each buffer solution with a known concentration of the analyte.
-
Deploy DGT devices in each of the prepared solutions.
-
Maintain a constant temperature and stirring rate throughout the deployment.
-
Retrieve the DGT devices after a set deployment time.
-
Elute the analyte from the resin and measure its concentration.
-
Calculate the DGT-measured concentration (CDGT) for each pH value.
-
Plot the ratio of CDGT to the known solution concentration (Csolution) as a function of pH.
-
The effective pH range is the range where this ratio is close to 1 (typically within ±15%).
Impact of Ionic Strength
The ionic strength of the sample matrix can influence DGT measurements through several mechanisms, including electrostatic effects at the gel-solution interface and competition for binding sites on the resin.
Quantitative Effects of Ionic Strength
In very low ionic strength waters (<0.01 M), the use of agarose-based diffusive gels can lead to an overestimation of divalent and trivalent cations due to a negative charge on the gel. Conversely, anions may be underestimated. For some resin-analyte systems, high ionic strength can lead to increased competition for binding sites, reducing the uptake of the target analyte. For instance, the performance of a selective DGT for Strontium (Sr) and Lead (Pb) was found to be affected at very low (<0.001 mol L-1) and very high (>0.1 mol L-1) ionic strengths[1].
| Ionic Strength (M) | Effect on DGT Measurement (with Agarose Gel) |
| < 0.01 | Overestimation of divalent and trivalent cations, underestimation of anions. |
| 0.01 - 0.1 | Generally reliable measurements for most analytes. |
| > 0.1 | Potential for competing ion effects, depending on the resin and analyte. |
Experimental Protocol for Ionic Strength Evaluation
Objective: To assess the influence of ionic strength on the performance of a DGT device.
Materials:
-
DGT devices.
-
A series of solutions with varying ionic strengths, prepared using a non-interfering salt (e.g., NaNO3).
-
Standard solution of the target analyte.
-
Conductivity meter.
-
Analytical instrumentation for analyte quantification.
Procedure:
-
Prepare a series of solutions with a range of ionic strengths (e.g., from 0.001 M to 1 M NaNO3).
-
Spike each solution with a known concentration of the analyte.
-
Verify the ionic strength of each solution using a conductivity meter.
-
Deploy DGT devices in each solution under constant temperature and stirring conditions.
-
Retrieve the DGT devices after a specified deployment time.
-
Elute the analyte and measure its concentration.
-
Calculate the DGT-measured concentration (CDGT) for each ionic strength.
-
Plot the ratio of CDGT to the known solution concentration (Csolution) against ionic strength.
-
Determine the range of ionic strength over which the DGT measurement is accurate and reliable.
Visualization of pH and Ionic Strength Interplay
Competing Ions and Matrix Effects
The presence of high concentrations of non-target ions can interfere with the measurement of the analyte of interest by competing for binding sites on the resin. This is particularly relevant in complex matrices such as seawater or industrial effluents.
Quantitative Data on Competing Ion Effects
The extent of interference from competing ions is dependent on the selectivity of the binding resin. For example, Chelex-100 has a high affinity for transition metals over alkali and alkaline earth metals. However, at very high concentrations, even weakly binding ions can significantly impact the uptake of target analytes.
| Competing Ion | Target Analyte | Resin | Concentration of Competing Ion | Observed Effect |
| Ca2+, Mg2+ | Trace Metals | Chelex-100 | High (e.g., seawater levels) | Minimal for most trace metals, but can be significant for some. |
| Na+, K+ | Cs+ | AMP-DGT | 100 mg L-1 | >15% reduction in Cs+ uptake[2]. |
Experimental Protocol for Assessing Competing Ion Effects
Objective: To evaluate the impact of competing ions on the DGT measurement of a specific analyte.
Materials:
-
DGT devices.
-
Standard solution of the target analyte.
-
Solutions of potential competing ions at various concentrations.
-
Analytical instrumentation for analyte quantification.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the target analyte and varying concentrations of the competing ion.
-
Deploy DGT devices in each solution under controlled conditions.
-
Retrieve the devices after a set time, elute the analyte, and measure its concentration.
-
Calculate the DGT-measured concentration (CDGT) for each concentration of the competing ion.
-
Plot the CDGT as a function of the competing ion concentration to determine the threshold at which interference becomes significant.
Biofouling
During prolonged deployments in natural waters, the surface of the DGT device can become colonized by microorganisms, forming a biofilm. This biofouling layer can act as an additional diffusion barrier, retarding the transport of analytes to the diffusive gel and leading to an underestimation of their concentrations. The effect of biofilms can become problematic after approximately 10 days of deployment[3].
Quantitative Impact of Biofouling
The impact of biofouling is highly variable and depends on the specific environmental conditions, such as nutrient levels, light availability, and temperature. In some cases, the biofilm can also actively accumulate or release the analyte, further complicating the interpretation of DGT data. Studies have shown that a thick biofilm can significantly bias the accumulation of elements like Zn, Ni, and Cd[3].
Mitigation Strategies and Experimental Considerations
To minimize the effects of biofouling, several strategies can be employed:
-
Shorter deployment times: Limiting the deployment duration can prevent the establishment of a significant biofilm.
-
Use of protective membranes: An additional outer membrane, such as a polycarbonate membrane, can help to reduce the rate of biofilm formation on the DGT surface[3].
-
Pre-treatment of membranes: In some cases, pre-treating the filter membrane with biocides has been explored to inhibit microbial growth.
Experimental Protocol for Biofouling Assessment:
Objective: To assess the impact of biofouling on DGT measurements in a specific environment.
Materials:
-
A set of DGT devices.
-
A deployment setup in the target environment.
-
Microscopy equipment for biofilm characterization.
-
Analytical instrumentation for analyte quantification.
Procedure:
-
Deploy multiple DGT devices in the field for varying durations (e.g., 3, 7, 14, and 21 days).
-
Upon retrieval, carefully inspect the surface of the devices for visible biofilm formation.
-
For a subset of devices, characterize the biofilm using microscopy to assess its thickness and composition.
-
For the remaining devices, elute and analyze the target analyte.
-
Compare the DGT-measured concentrations at different deployment times to identify the onset and magnitude of the biofouling effect.
General Experimental Workflow for DGT Performance Validation
Conclusion
The DGT technique offers a powerful approach for the in-situ measurement of labile species. However, a comprehensive understanding of its limitations is paramount for its effective application and the generation of reliable data. By carefully considering the potential impacts of the diffusive boundary layer, pH, ionic strength, competing ions, and biofouling, and by employing appropriate validation and correction procedures, researchers can harness the full potential of DGT in their scientific endeavors. The experimental protocols and data presented in this guide provide a framework for identifying and addressing these limitations, thereby ensuring the accuracy and robustness of DGT-based measurements.
References
A Beginner's Technical Guide to Diffusive Gradients in Thin-Films (DGT) for Environmental Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Diffusive Gradients in Thin-films (DGT) passive sampling technique, tailored for individuals new to this methodology in the environmental sciences. DGT is a robust in-situ method for measuring the time-weighted average concentrations of a wide range of dissolved analytes in various environmental compartments, including water, soil, and sediment.[1][2] This technique is particularly valuable as it measures labile species, which are generally considered more bioavailable than total concentrations.[1]
Core Principles of DGT Technology
The DGT technique is founded on the principles of molecular diffusion.[3] A DGT device consists of a plastic housing containing a binding layer that has a high affinity for the target analyte(s), a diffusive gel of a known thickness, and a protective filter membrane.[1][4] When deployed, a concentration gradient is established between the bulk solution (e.g., water or soil porewater) and the binding layer, which acts as a zero-sink, continuously removing the analyte from the diffusive gel.[2][3] This controlled diffusion process allows for the calculation of the time-weighted average concentration of the analyte in the deployment medium based on Fick's first law of diffusion.[5]
The mass of the analyte accumulated by the binding layer over a known deployment time, along with the diffusion coefficient of the analyte in the gel and the dimensions of the diffusive layer, are used to calculate the concentration.[6]
Components of a DGT Sampler
A standard DGT device for aqueous sampling is comprised of the following components, assembled in a layered configuration within a plastic holder:[1][4]
| Component | Material | Function |
| DGT Piston and Cap | Plastic | Houses and seals the gel layers and filter membrane. |
| Binding Gel | Typically a polyacrylamide gel containing a binding agent (e.g., Chelex-100 for cationic metals, ferrihydrite for phosphate). | Selectively accumulates and immobilizes the target analytes. |
| Diffusive Gel | Agarose cross-linked polyacrylamide (APA) gel. | Controls the rate of diffusion of the analyte from the environment to the binding layer. |
| Filter Membrane | Polyethersulfone or cellulose nitrate. | Allows dissolved analytes to pass through while excluding particles. |
Experimental Protocols
Preparation of DGT Gels (for Trace Metal Analysis with Chelex-100)
Note: For many applications, pre-made gels and assembled this compound can be purchased from suppliers like DGT Research. However, for customized applications, gels can be prepared in the laboratory.
Diffusive Gel (Agarose Cross-linked Polyacrylamide - APA):
-
Stock Solution Preparation: Prepare a stock solution containing acrylamide and a cross-linker in deionized water.
-
Casting: Add a polymerization initiator (e.g., ammonium persulfate) and a catalyst (e.g., TEMED) to the stock solution. Immediately cast the solution between two glass plates separated by a spacer of the desired thickness (typically 0.4 mm or 0.8 mm).
-
Polymerization: Allow the gel to polymerize completely.
-
Hydration and Storage: After polymerization, hydrate the gel in deionized water and then store it in a 0.01 M NaNO₃ solution to maintain its structure and prevent contamination.
Binding Gel (Chelex-100):
-
Resin Preparation: Wash Chelex-100 resin (a chelating ion-exchange resin) with deionized water to remove any impurities.
-
Gel Solution: Prepare a gel solution similar to the diffusive gel.
-
Incorporation of Resin: Suspend the prepared Chelex-100 resin in the gel solution before adding the polymerization initiator and catalyst.
-
Casting and Polymerization: Cast the resin-containing solution between glass plates and allow it to polymerize.
-
Hydration and Storage: Hydrate the binding gel in deionized water and store it refrigerated until use.
DGT Sampler Assembly
-
On a clean surface, place the DGT piston.
-
Carefully place a disc of the binding gel onto the piston.
-
Place a disc of the diffusive gel directly on top of the binding gel.
-
Cover the diffusive gel with a filter membrane.
-
Securely press the DGT cap over the assembled layers onto the piston.
Deployment and Retrieval
For Water:
-
Record the start time and date of deployment.
-
Mount the assembled DGT device in a suitable holder and deploy it in the water body of interest, ensuring the sampler's window is fully submerged.
-
Record the water temperature at the start of the deployment.
-
After the desired deployment period (typically 1 to 4 days, but can be longer for very low concentrations), retrieve the sampler.[7]
-
Record the end time and date, and the water temperature.
-
Rinse the DGT device with deionized water, place it in a clean, sealed plastic bag, and store it in a cool, dark place until analysis.[3]
For Soil and Sediment:
-
For laboratory deployments, prepare a soil or sediment slurry with a known water content.
-
Gently press the DGT device onto the surface of the soil or sediment, ensuring good contact.
-
For in-situ deployments, insert a probe-style DGT sampler directly into the sediment or soil.
-
Typical deployment times are 24 hours.[8]
-
After deployment, carefully remove the sampler, rinse it with deionized water to remove any adhering particles, and store it as described for water deployments.[8]
Elution and Analysis of Trace Metals
-
Disassembly: In a clean laboratory environment, carefully disassemble the DGT device by removing the cap.
-
Gel Retrieval: Remove the filter membrane and diffusive gel to expose the binding gel.
-
Elution: Carefully place the binding gel into a clean centrifuge tube. Add a precise volume (e.g., 1 mL) of 1 M nitric acid (HNO₃) to the tube.[4]
-
Extraction: Allow the elution to proceed for at least 24 hours to ensure complete extraction of the bound metals.[4][7]
-
Analysis: After elution, the nitric acid solution (eluate) can be analyzed for trace metal concentrations using standard analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Data Presentation
Calculation of Analyte Concentration
The time-weighted average concentration of the analyte in the bulk solution (CDGT) is calculated using the following equation:
CDGT = (M * Δg) / (D * A * t)
Where:
-
M is the mass of analyte accumulated in the binding layer (in ng).
-
Δg is the thickness of the diffusive layer (diffusive gel + filter membrane) (in cm).
-
D is the diffusion coefficient of the analyte in the diffusive gel at the measured temperature (in cm²/s).
-
A is the exposure area of the DGT window (in cm²).
-
t is the deployment time (in seconds).
The mass of the analyte (M) is determined from the concentration measured in the eluate (Ce), the volume of the eluent (Ve), and the volume of the binding gel (Vgel), corrected for the elution efficiency (fe):
M = Ce * (Ve + Vgel) / fe
An elution efficiency of 0.85 is commonly used for the elution of many metals from Chelex resin with nitric acid.[7]
Temperature Correction of Diffusion Coefficients
The diffusion coefficient (D) is temperature-dependent and must be corrected for the in-situ temperature during deployment. The relationship between diffusion coefficient and temperature can be described by the Stokes-Einstein equation. For practical purposes, temperature-corrected diffusion coefficients for a wide range of analytes are available from DGT Research Ltd.
Typical Deployment Times and Method Detection Limits
The following table provides an indication of typical deployment times and achievable method detection limits (MDLs) for trace metals in freshwater. These values can vary depending on the specific environmental conditions and the analytical instrumentation used.
| Analyte | Typical Deployment Time | Typical Method Detection Limit (ng/L) |
| Cadmium (Cd) | 1 - 4 days | 0.1 - 1 |
| Copper (Cu) | 1 - 4 days | 1 - 10 |
| Lead (Pb) | 1 - 4 days | 0.5 - 5 |
| Nickel (Ni) | 1 - 4 days | 1 - 10 |
| Zinc (Zn) | 1 - 4 days | 10 - 50 |
For nutrients in soil, deployment times are typically around 24 hours. Detection limits for phosphate and nitrate are in the low µg/L range in the soil porewater.
Mandatory Visualizations
The following diagrams illustrate the key workflows in DGT sampling and analysis.
References
- 1. monitoolproject.eu [monitoolproject.eu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. niwa.co.nz [niwa.co.nz]
- 5. tandfonline.com [tandfonline.com]
- 6. Introduction to DGT (Chapter 1) - Diffusive Gradients in Thin-Films for Environmental Measurements [cambridge.org]
- 7. dgtresearch.com [dgtresearch.com]
- 8. dgtresearch.com [dgtresearch.com]
Unveiling the Core Components of Diffusive Gradients in Thin-films (DGT) Devices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Diffusive Gradients in Thin-films (DGT) technique offers a robust and versatile passive sampling method for the in situ measurement of labile concentrations of a wide array of analytes in aqueous environments. This technical guide provides an in-depth exploration of the core components of a DGT device, detailed experimental protocols, and the underlying principles governing its operation. The information presented herein is intended to equip researchers, scientists, and professionals in fields such as environmental monitoring and drug development with the foundational knowledge to effectively utilize DGT technology.
Core Components of a DGT Device
A standard DGT device is a simple yet elegant assembly of functional layers housed within a robust plastic casing. The precise interplay between these components allows for the controlled diffusion and accumulation of target analytes, providing a time-weighted average concentration over the deployment period.[1][2][3] The key components are the filter membrane, the diffusive gel, and the binding gel, all secured within a plastic housing.
Plastic Housing
The housing, typically made of a chemically inert plastic like polycarbonate, consists of a base and a cap with a well-defined window of a known area. This window dictates the surface area of the diffusive gel exposed to the environment. The two main configurations are a piston or disc shape for deployments in water and a spear or flat design for use in sediments and soils.[4][5]
Filter Membrane
The outermost layer is a protective filter membrane, commonly made of polyethersulfone or cellulose nitrate.[6] Its primary function is to prevent particles and microorganisms from fouling the surface of the diffusive gel while allowing the free passage of dissolved analytes.[1] The choice of membrane material and pore size is critical to ensure it does not interact with the target analytes.
Diffusive Gel
The diffusive gel is a hydrogel of a specific and well-defined thickness, typically composed of polyacrylamide cross-linked with an agarose derivative (APA).[4][6] This layer controls the rate of analyte diffusion from the bulk solution to the binding layer, a process governed by Fick's First Law of Diffusion. The gel's composition is designed to have negligible charge at most environmental ionic strengths to prevent electrostatic interactions with charged analytes.[4] The diffusion coefficient of each analyte through this gel is a critical parameter for calculating its concentration in the environment.
Binding Gel
The heart of the DGT device is the binding gel, which contains a reagent that has a high affinity for the target analytes, effectively acting as a sink.[4] This ensures that the concentration of the analyte at the interface between the diffusive and binding gels is maintained at virtually zero, establishing the concentration gradient that drives the diffusion process.[7] The choice of binding agent depends on the target analyte.
Quantitative Data on DGT Components
The precise physical and chemical properties of each component are essential for the accurate calculation of analyte concentrations. The following tables summarize key quantitative data for standard DGT components.
Table 1: Physical Specifications of Standard DGT Components
| Component | Material | Typical Thickness (mm) | Pore Size (µm) | Exposure Area (cm²) |
| Housing (Piston-type) | Polycarbonate | - | - | 3.14 |
| Filter Membrane | Polyethersulfone | 0.14 | 0.45 | - |
| Diffusive Gel | Polyacrylamide (APA) | 0.8 | - | - |
| Binding Gel | Polyacrylamide with resin | 0.4 - 0.5 | - | - |
Table 2: Common Binding Agents and Their Target Analytes
| Binding Agent | Chemical Composition | Target Analytes |
| Chelex-100 | Styrene-divinylbenzene copolymer with iminodiacetate groups | Cationic metals (e.g., Al, Ca, Cd, Co, Cu, Fe, Mg, Mn, Ni, Pb, Zn, U)[8][9] |
| Metsorb™ | Titanium dioxide-based adsorbent | Oxyanions (e.g., Phosphate, Arsenic, Selenium, Vanadium) |
| Zirconium Oxide | Zirconium(IV) oxide | Phosphate and other oxyanions |
| Amberlite IRA-400 | Strongly basic anion exchange resin | Anions (e.g., Nitrate, Sulfate) |
| HLB | Hydrophilic-Lipophilic Balanced polymer | Organic compounds (e.g., Pharmaceuticals, Pesticides)[10] |
Table 3: Diffusion Coefficients (D) of Selected Analytes in APA Diffusive Gel at 25°C
| Analyte | Diffusion Coefficient (x 10⁻⁶ cm²/s) |
| Cd²⁺ | 6.09 |
| Cu²⁺ | 6.27 |
| Pb²⁺ | 8.35 |
| Zn²⁺ | 6.27 |
| Ni²⁺ | 5.86 |
| Mn²⁺ | 5.56 |
| Fe²⁺ | 6.27 |
| Al³⁺ | 5.23 |
| PO₄³⁻ | 5.16 |
| AsO₄³⁻ | 5.56 |
Note: Diffusion coefficients are temperature-dependent and should be corrected for the average environmental temperature during deployment.
Table 4: Performance Characteristics of Chelex-100 Binding Gel
| Parameter | Value | Conditions |
| Binding Capacity (Fe, Mn) | ~1.6 - 3.2 µmol/disc | Dependent on resin preparation (ground vs. standard)[11] |
| Elution Efficiency (most metals) | ~80-85% | 1M Nitric Acid, 24-hour elution[8][12] |
| Recommended pH range | 5 - 9 | For most cationic metals[8] |
Experimental Protocols
The successful application of the DGT technique relies on meticulous adherence to established protocols for preparation, deployment, and analysis.
DGT Device Assembly
-
Preparation: All components should be handled in a clean environment, preferably a laminar flow hood, to minimize contamination.[13] Wear powder-free gloves throughout the assembly process.
-
Layering: Place the binding gel disc onto the base of the DGT housing.
-
Stacking: Carefully place the diffusive gel disc directly on top of the binding gel, ensuring no air bubbles are trapped between the layers.
-
Membrane Placement: Position the filter membrane on top of the diffusive gel.
-
Sealing: Secure the cap onto the base, ensuring a tight fit. The assembled DGT device should be stored in a sealed plastic bag with a few drops of 0.01M NaCl or NaNO₃ solution to maintain hydration until deployment.[13]
Deployment and Retrieval
-
Pre-deployment Storage: Store assembled DGT devices refrigerated at approximately 4°C. Do not freeze.[1]
-
Deployment in Water:
-
Mount the DGT device in a holder that allows for stable positioning in the water body with the window facing the water flow.[14]
-
Record the precise start time and date of deployment.
-
Measure and record the water temperature. If the temperature fluctuates significantly, a data logger should be used to obtain an average temperature over the deployment period.[13]
-
Deployment times can range from a few hours to several weeks, with 3 to 21 days being optimal for many metal analyses in water.[4][8]
-
-
Deployment in Sediment:
-
Gently insert the DGT probe into the sediment to the desired depth.
-
A typical deployment time for sediment is 24 hours.[1]
-
-
Retrieval:
-
Record the precise end time and date of retrieval.
-
Immediately upon retrieval, rinse the DGT device with deionized water to remove any attached debris.[1]
-
Place the retrieved DGT device in a clean, labeled plastic bag for transport to the laboratory.
-
Elution of Analytes from the Binding Gel
-
Disassembly: In a clean laboratory environment, carefully disassemble the DGT device.
-
Gel Removal: Using clean plastic forceps, remove the filter membrane and diffusive gel to expose the binding gel.
-
Elution:
-
Place the binding gel into a clean sample vial (e.g., a centrifuge tube).
-
For metals bound to a Chelex-100 gel, add a known volume (typically 1 mL) of 1M high-purity nitric acid.[8][14]
-
Allow the elution to proceed for at least 24 hours to ensure complete extraction of the analytes.[14]
-
For other binding agents and analytes, specific eluents and elution times should be used as per established protocols.
-
Sample Analysis
-
Dilution: After elution, the eluent may need to be diluted with deionized water to bring the analyte concentrations within the linear range of the analytical instrument.
-
Analysis: The concentration of the eluted analytes is typically determined using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metals or other sensitive analytical techniques appropriate for the target analytes.[2]
Calculation of Analyte Concentration
The time-weighted average concentration of the analyte in the bulk solution (CDGT) is calculated using the following equation[4]:
CDGT = (M * Δg) / (D * A * t)
Where:
-
M is the mass of the analyte accumulated in the binding layer (ng).
-
Δg is the total thickness of the diffusive layer (diffusive gel + filter membrane) (cm).
-
D is the diffusion coefficient of the analyte in the diffusive gel (cm²/s).
-
A is the exposure area of the DGT window (cm²).
-
t is the deployment time (s).
The mass of the analyte (M) is calculated from the concentration measured in the eluent (Ce) using the following formula[8]:
M = Ce * (Vacid + Vgel) / fe
Where:
-
Ce is the concentration of the analyte in the eluent (ng/mL).
-
Vacid is the volume of the acid used for elution (mL).
-
Vgel is the volume of the binding gel (mL).
-
fe is the elution factor (typically 0.8-0.85 for metals from Chelex-100).[8][12]
Visualizing the DGT Process
The following diagrams, generated using the DOT language, illustrate the key aspects of the DGT device and its experimental workflow.
Applications in Drug Development and Environmental Monitoring
While the primary application of DGT is in environmental monitoring to assess the bioavailability of metals and nutrients, its utility extends to tracking organic contaminants, including pharmaceuticals that have entered the environment.[5][15] For drug development professionals, understanding the environmental fate and bioavailability of pharmaceutical compounds is an increasingly important aspect of product stewardship and regulatory compliance. DGT can serve as a valuable tool in post-market environmental risk assessments by providing time-weighted average concentrations of drug residues in aquatic systems. This data can help in understanding the potential for bioaccumulation and ecotoxicity.
Conclusion
The Diffusive Gradients in Thin-films technique provides a powerful and cost-effective method for determining the labile concentrations of a wide range of substances in various environmental matrices. A thorough understanding of the core components of the DGT device, coupled with strict adherence to established experimental protocols, is paramount for obtaining accurate and reproducible data. This technical guide serves as a comprehensive resource for researchers and scientists seeking to employ DGT in their studies, from environmental impact assessments to the environmental monitoring of pharmaceutical compounds.
References
- 1. dgtresearch.com [dgtresearch.com]
- 2. MONITOOLPROJECT - DGT extraction and metal analysis by IFREMER [monitoolproject.eu]
- 3. monitoolproject.eu [monitoolproject.eu]
- 4. FAQs - DGT Research [dgtresearch.com]
- 5. What DGT® Does - DGT Research [dgtresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rl360adviser.com [rl360adviser.com]
- 8. dgtresearch.com [dgtresearch.com]
- 9. Chelex 100 - Wikipedia [en.wikipedia.org]
- 10. Development and applications of diffusive gradients in thin films for monitoring pharmaceuticals in surface waters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Concurrent sampling of transitional and coastal waters by Diffusive Gradient in Thin-films (DGT) and spot sampling for trace metals analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. niwa.co.nz [niwa.co.nz]
- 15. Home - DGT Research [dgtresearch.com]
Measuring the Unseen: A Technical Guide to Diffusive Gradients in Thin-films (DGTs) for Analyte Quantification
For Researchers, Scientists, and Drug Development Professionals
The Diffusive Gradients in Thin-films (DGT) technique has emerged as a powerful in situ passive sampling method for the quantitative measurement of a wide array of labile analytes in various environmental and biological matrices. By mimicking the diffusional transport of solutes to a sink, akin to biological uptake processes, DGT provides time-weighted average concentrations of bioavailable species. This in-depth technical guide explores the extensive range of analytes measurable by DGTs, provides detailed experimental protocols, and presents quantitative performance data to facilitate its application in research and development.
The Broad Spectrum of Analytes Measurable by DGT
The versatility of the DGT technique lies in the ability to tailor the binding phase to selectively accumulate specific target analytes. This has led to the successful measurement of a diverse range of substances, from inorganic ions to complex organic molecules. The following tables summarize the categories of analytes and the corresponding binding phases commonly employed.
Table 1: Inorganic Analytes Measurable by DGT
| Analyte Category | Specific Analytes | Common Binding Phase(s) |
| Cationic Metals | Cd, Cu, Pb, Zn, Ni, Co, Mn, Fe, Al, Ag | Chelex-100 (iminodiacetate resin) |
| Oxyanionic Metals & Metalloids | As(V), V(V), Sb(V), Mo(VI), W(VI), Se(IV) | Ferrihydrite, Metsorb™ (Titanium dioxide) |
| Nutrients | Phosphate (PO₄³⁻), Nitrate (NO₃⁻) | Ferrihydrite, Metsorb™ (for Phosphate); Anion exchange resins (for Nitrate) |
| Sulfide | S²⁻ | AgI (Silver iodide) |
| Radionuclides | ¹³⁷Cs, ²³⁸U, ⁹⁹Tc | Ammonium molybdophosphate (AMP), Chelex-100 |
Table 2: Organic Analytes Measurable by DGT
| Analyte Category | Specific Examples | Common Binding Phase(s) |
| Pesticides & Herbicides | Atrazine, Chlorpyrifos, Glyphosate, Mecoprop | Hydrophilic-Lipophilic Balanced (HLB), XAD18 |
| Pharmaceuticals | Sulfonamides, Trimethoprim, Psychiatric drugs | HLB, XAD18 |
| Personal Care Products | Bisphenols, Preservatives, Disinfectants | Activated Charcoal, HLB |
| Per- and Polyfluoroalkyl Substances (PFAS) | PFOA, PFOS | HLB, Oasis WAX |
| Illicit Drugs | Amphetamines, Cocaine metabolites | HLB, XAD18 |
Core Principles and Experimental Workflow
The fundamental principle of DGT is based on Fick's first law of diffusion. Analytes in the sample medium (e.g., water, soil porewater) diffuse through a hydrogel of known thickness (the diffusive layer) and are then rapidly and irreversibly captured by a binding agent in the binding layer. This creates a concentration gradient that drives the diffusion process. The time-weighted average concentration of the analyte at the sampler surface can then be calculated from the mass of analyte accumulated in the binding layer over a known deployment time.
The following diagram illustrates the typical experimental workflow for using this compound, from preparation to final analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in a DGT experiment.
Preparation of DGT Gels
1. Diffusive Gel (Acrylamide Gel):
-
Prepare a stock solution of 40% acrylamide/bis-acrylamide (37.5:1).
-
To prepare the final gel solution, mix the acrylamide stock, a cross-linker derived from agarose, and deionized water.
-
Initiate polymerization by adding ammonium persulfate (10% w/v) and N,N,N',N'-tetramethylethylenediamine (TEMED).
-
Cast the gel between glass plates separated by a spacer of known thickness (typically 0.5 mm or 0.8 mm).
-
Allow the gel to set for at least 1 hour at 45°C.
-
Hydrate the gel sheet in deionized water for at least 24 hours, changing the water several times to remove unreacted monomers.
2. Chelex-100 Binding Gel (for Cationic Metals):
-
The preparation is similar to the diffusive gel, with the addition of Chelex-100 resin to the gel solution before polymerization.[1]
-
Typically, 2 g of Chelex-100 resin is added to 5 mL of the gel solution.[2]
-
The mixture is vortexed to ensure a homogeneous suspension of the resin beads before adding the polymerization initiators.
-
The gel is cast and hydrated in the same manner as the diffusive gel.
3. Hydrophilic-Lipophilic Balanced (HLB) Binding Gel (for Organic Compounds):
-
The preparation follows a similar principle to the Chelex-100 gel.
-
HLB sorbent powder is incorporated into the acrylamide gel solution prior to polymerization.
-
The amount of HLB can be optimized depending on the target analytes and desired capacity.
DGT Device Assembly
-
Place the DGT device base on a clean surface.
-
Carefully place a disc of the binding gel onto the base.
-
Overlay the binding gel with a disc of the diffusive gel, ensuring no air bubbles are trapped between the layers.
-
Place a filter membrane (e.g., polyethersulfone, 0.45 µm pore size) on top of the diffusive gel.
-
Secure the layers by snapping the cap onto the base.
-
Store the assembled DGT devices in a sealed bag with a few drops of 0.01 M NaNO₃ to keep them moist until deployment.[3]
Deployment Procedures
For Water Samples:
-
Mount the DGT device in a holder and deploy it in the water body of interest, ensuring the sampling window is fully submerged.[4]
-
Secure the holder to a fixed point to avoid loss.
-
Record the exact start time of deployment and the water temperature.
-
Typical deployment times range from 24 hours to several days, depending on the expected analyte concentrations.[5]
For Soil Samples:
-
Prepare a soil paste by adding deionized water to the soil sample to achieve saturation or maximum water holding capacity.[6]
-
Allow the soil paste to equilibrate for 24 hours.[7]
-
Gently press the DGT device onto the surface of the soil paste, ensuring good contact between the filter membrane and the soil.[6]
-
Cover the container to minimize evaporation during deployment.
-
Record the start time and the ambient temperature.
Analyte Elution
Elution of Metals from Chelex-100 Gel:
-
After retrieval and disassembly of the DGT device, carefully remove the Chelex-100 binding gel.
-
Place the gel in a clean microcentrifuge tube.
-
Add a known volume (typically 1 mL) of 1 M nitric acid (HNO₃).[8][9]
-
Allow the elution to proceed for at least 24 hours to ensure complete recovery of the bound metals.[8]
Elution of Organic Compounds from HLB Gel:
-
Place the HLB binding gel in a suitable vial.
-
Add a known volume of an appropriate organic solvent or solvent mixture (e.g., methanol, acetonitrile). The choice of solvent depends on the polarity of the target analytes.
-
Agitate the vial (e.g., using a shaker or sonicator) for a specified period to ensure efficient extraction.
Quantitative Analysis
The eluates are analyzed using sensitive analytical techniques to determine the mass of the accumulated analyte.
Table 3: Analytical Techniques for DGT Eluates
| Analyte Class | Primary Analytical Technique(s) |
| Metals | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)[9][10], Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectrometry (AAS) |
| Nutrients | Ion Chromatography (IC), Colorimetry |
| Organic Compounds | Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography - Mass Spectrometry (GC-MS) |
The concentration of the analyte in the sample medium (CDGT) is calculated using the following equation, which is derived from Fick's first law:
CDGT = (M * Δg) / (D * A * t)
Where:
-
M is the mass of analyte accumulated in the binding layer.
-
Δg is the thickness of the diffusive layer and the filter membrane.
-
D is the diffusion coefficient of the analyte in the diffusive layer at the measured temperature.
-
A is the exposure area of the DGT window.
-
t is the deployment time.
Performance Data
The reliability of DGT measurements is supported by extensive validation data. The following table provides examples of method detection limits (MDLs) for trace metals.
Table 4: Example Method Detection Limits (MDLs) for Trace Metals using DGT-ICP-MS
| Metal | Typical MDL (ng/L) for a 24-hour deployment |
| Cd | 0.02[11] |
| Co | 0.02[11] |
| Cu | 1[11] |
| Mn | 0.1[11] |
| Ni | 1[11] |
| Pb | 0.1[11] |
| Zn | 10[11] |
Note: MDLs are dependent on the specific experimental conditions, including deployment time and the sensitivity of the analytical instrument.
Chemical Interactions in the Binding Phase
The selective accumulation of analytes in the binding layer is governed by specific chemical interactions. For instance, in the Chelex-100 resin, the iminodiacetate functional groups act as chelating agents, forming stable complexes with divalent and trivalent metal cations.
This high affinity for target metals ensures that the concentration of the free metal ion at the binding layer interface is effectively zero, maintaining the concentration gradient required for quantitative measurements.[12]
Conclusion
The DGT technique offers a robust and versatile platform for the in situ measurement of a vast range of labile analytes. Its ability to provide time-weighted average concentrations of bioavailable species makes it an invaluable tool in environmental monitoring, ecotoxicology, and pharmaceutical research. By understanding the underlying principles and adhering to detailed experimental protocols, researchers can effectively harness the power of DGT to gain critical insights into the dynamics of chemical species in complex systems.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. dgtresearch.com [dgtresearch.com]
- 4. dgtresearch.com [dgtresearch.com]
- 5. youtube.com [youtube.com]
- 6. dgtresearch.com [dgtresearch.com]
- 7. dgtresearch.com [dgtresearch.com]
- 8. dgtresearch.com [dgtresearch.com]
- 9. MONITOOLPROJECT - DGT extraction and metal analysis by IFREMER [monitoolproject.eu]
- 10. Mapping elemental solutes at sub-picogram levels during aqueous corrosion of Al alloys using diffusive gradients in thin films (DGT) with LA-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAQs - DGT Research [dgtresearch.com]
- 12. inap.com.au [inap.com.au]
Methodological & Application
Assembling Diffusive Gradients in Thin-Films (DGT) Devices: A Step-by-Step Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the assembly of Diffusive Gradients in Thin-films (DGT) devices, a critical passive sampling technique for the in-situ measurement of labile substances in aqueous environments. Adherence to these protocols is crucial for ensuring the quality and reproducibility of experimental results.
Overview of DGT Assembly
The assembly of a DGT device involves the sequential layering of a binding gel, a diffusive gel, and a filter membrane within a plastic housing. The diffusive gel of a known thickness controls the flux of analytes from the environment to the binding gel, which selectively accumulates the target substances.
Quantitative Specifications of DGT Components
Accurate and reproducible DGT measurements rely on precise component dimensions. The following table summarizes the typical specifications for standard DGT device components.
| Component | Material | Typical Thickness/Dimensions | Purpose |
| DGT Housing (Piston-type) | Polypropylene or similar inert plastic | Piston Diameter: ~2.5 cm | Holds the gel and filter layers in a fixed geometry. |
| Binding Gel | Polyacrylamide cross-linked with a binding agent (e.g., Chelex-100) | 0.4 mm - 0.8 mm | Sequesters the target analyte. |
| Diffusive Gel | Agarose cross-linked polyacrylamide (APA) | 0.8 mm (customizable from 0.4 mm to 2.0 mm) | Controls the rate of diffusion of the analyte to the binding layer.[1] |
| Filter Membrane | Polyethersulfone (PES) or Cellulose Nitrate | 0.14 mm | Protects the diffusive gel from particulate matter and biofouling.[1] |
Experimental Protocols
Preparation of Polyacrylamide Diffusive Gel
The diffusive gel is a critical component that controls the mass transport of analytes to the binding layer. The following protocol describes the preparation of an agarose cross-linked polyacrylamide (APA) diffusive gel.
Materials:
-
Acrylamide solution (40%)
-
Agarose-derived cross-linker
-
Ammonium persulfate (APS) solution (10% w/v, freshly prepared)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
Glass plates for casting
-
Spacers of desired thickness (e.g., 0.8 mm)
Procedure:
-
Prepare the Gel Solution: In a clean beaker, mix the acrylamide solution, agarose cross-linker, and deionized water to achieve the desired final concentration of polyacrylamide.
-
Degas the Solution: Degas the solution for approximately 15-20 minutes using a vacuum pump to remove dissolved oxygen, which can inhibit polymerization.
-
Initiate Polymerization: Add 10% APS solution and TEMED to the degassed solution. The amount of APS and TEMED should be optimized based on the desired polymerization time, typically in the range of 10-30 minutes. Swirl the solution gently to mix.
-
Casting the Gel: Immediately pour the gel solution between two clean glass plates separated by spacers of the desired thickness. Ensure there are no air bubbles trapped between the plates.
-
Polymerization: Allow the gel to polymerize at room temperature. Polymerization is complete when the gel is firm and opaque.
-
Hydration and Storage: After polymerization, carefully separate the glass plates and place the gel sheet in deionized water. The gel should be hydrated for at least 24 hours, with several changes of water, to remove any unreacted monomers. The hydrated gel can be cut into discs of the required diameter and stored in a sealed container with deionized water at 4°C.
Preparation of Chelex-100 Binding Gel
The Chelex-100 binding gel is commonly used for the sequestration of dissolved metal cations.
Materials:
-
Chelex-100 resin (100-200 mesh)
-
Polyacrylamide gel solution (prepared as for the diffusive gel, before the addition of APS and TEMED)
-
Ammonium persulfate (APS) solution (10% w/v, freshly prepared)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
Glass plates for casting
-
Spacers of desired thickness (e.g., 0.4 mm)
Procedure:
-
Prepare the Chelex-100 Slurry: Weigh the required amount of Chelex-100 resin and wash it thoroughly with deionized water to remove any fine particles.
-
Prepare the Gel Solution: Prepare the polyacrylamide gel solution as described for the diffusive gel.
-
Combine Resin and Gel Solution: Add the washed Chelex-100 resin to the polyacrylamide gel solution and mix gently to ensure a uniform suspension of the resin beads.
-
Initiate Polymerization: Add 10% APS and TEMED to the resin-gel mixture and swirl to mix.
-
Casting the Gel: Quickly pour the mixture between two glass plates separated by spacers of the desired thickness.
-
Polymerization and Hydration: Allow the gel to polymerize completely. After polymerization, hydrate the gel in deionized water for at least 24 hours, changing the water several times. The hydrated resin gel can then be cut into discs and stored in deionized water at 4°C.
Step-by-Step Assembly of the DGT Device
Materials:
-
DGT plastic housing (piston and cap)
-
Prepared binding gel disc
-
Prepared diffusive gel disc
-
Filter membrane disc
-
Clean forceps
Assembly Workflow:
References
Application Notes and Protocols for Deploying Diffusive Gradients in Thin-films (DGTs) in Freshwater Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction to Diffusive Gradients in Thin-films (DGTs)
Diffusive Gradients in Thin-films (DGT) is a passive sampling technique used for the in-situ measurement of labile (bioavailable) concentrations of solutes in aquatic environments.[1] DGT devices accumulate dissolved substances in a controlled manner, providing a time-weighted average (TWA) concentration over the deployment period.[2] This technique offers a more representative measure of water quality in dynamic systems compared to traditional spot sampling, which only provides a snapshot of concentrations at a single point in time.[1][3]
The DGT device consists of a plastic housing containing a binding gel layer, a diffusive gel, and a protective filter membrane.[3] Analytes in the water pass through the filter and diffuse through the gel of known thickness before being accumulated by the binding layer.[4] The rate of accumulation is controlled by molecular diffusion, allowing for the calculation of the TWA concentration in the water.[4]
Experimental Protocols
This section provides detailed methodologies for the key stages of a DGT deployment campaign in a freshwater system.
Pre-Deployment Preparation and Handling
Proper preparation and handling are critical to prevent contamination and ensure accurate results.[5]
Materials:
-
DGT passive samplers (pre-assembled or components for self-preparation)
-
Clean, powder-free gloves[6]
-
Acid-washed plastic containers
-
High-purity deionized water (e.g., Milli-Q)
-
Trace-metal-clean 0.01 M NaNO₃ or NaCl solution[5]
-
Cooler with ice packs
Protocol:
-
Storage: Store DGT devices in a refrigerator at 4°C in their original sealed plastic bags containing a few drops of 0.01 M NaNO₃ or NaCl solution to keep them moist.[5][6] Do not freeze the devices.[6]
-
Handling: Always wear clean, powder-free gloves when handling DGT devices to avoid contamination.[5][6] Do not touch the white filter membrane on the face of the sampler.[5]
-
Transport to Field Site: Transport the DGT devices to the deployment site in a clean cooler with ice packs to maintain a cool temperature.
Gel Preparation (for self-assembled this compound)
While many researchers use pre-made this compound, this section outlines the preparation of diffusive and Chelex-100 binding gels.
2.2.1. Diffusive Gel Preparation:
-
A common diffusive gel is an agarose cross-linked polyacrylamide (APA) gel.
-
The preparation involves dissolving acrylamide and a cross-linking agent in a heated agarose solution.
-
The solution is then cast between two glass plates separated by a spacer of a specific thickness (e.g., 0.8 mm) and allowed to polymerize.[7]
-
After setting, the gel sheet is hydrated in deionized water for at least 24 hours, with several changes of water, to remove any unreacted reagents.[7]
2.2.2. Chelex-100 Binding Gel Preparation:
-
The preparation is similar to the diffusive gel, with the addition of Chelex-100 resin to the gel solution before casting.[7]
-
Approximately 1 gram of Chelex-100 resin is added to 5 ml of the gel solution.[7]
-
The casting plates are kept horizontal during polymerization to allow the denser resin particles to settle and form a uniform layer.[7]
-
The gel is then hydrated in the same manner as the diffusive gel.[7]
Field Deployment
Protocol:
-
Site Selection: Choose a deployment location with flowing water to minimize the thickness of the diffusive boundary layer (DBL), which can affect uptake rates.[2] Avoid areas with excessive turbulence or air bubbles.[2]
-
Deployment Depth: Deploy the DGT device at a mid-depth in the water column, ensuring it will remain submerged for the entire deployment period.[2] The device should not be in direct contact with the streambed.[2]
-
Orientation: Mount the DGT device so that the white filter face is vertical to minimize the settling of particulate matter on the membrane surface.[2]
-
Record Keeping: Accurately record the start time of deployment to the nearest minute.[2] Measure and record the water temperature. If the temperature is expected to fluctuate significantly, a data logger should be deployed alongside the DGT.[2]
-
Deployment Duration: The optimal deployment time depends on the expected analyte concentrations and the analytical technique's detection limits. Typical deployment times range from 3 to 21 days.[5]
-
Field Blanks: At each deployment site, expose at least one field blank. This involves removing a DGT device from its bag for the duration of the deployment of the actual samplers, without placing it in the water. It is then returned to its bag and transported back to the lab with the deployed samplers.[1][5]
Post-Deployment Retrieval and Handling
Protocol:
-
Retrieval: At the end of the deployment period, retrieve the DGT device. Accurately record the retrieval time.
-
Rinsing: Immediately after retrieval, thoroughly rinse the DGT device with ultrapure water to remove any attached particles or biofilm.[5][8]
-
Storage and Transport: Place the rinsed DGT device in a clean, sealed plastic bag and store it in a cool, dark container (e.g., a cooler with ice packs) for transport back to the laboratory.[5] Store the samples in a refrigerator at 4°C until analysis.[8]
Sample Elution and Analysis
Protocol:
-
Disassembly: In a clean laboratory environment (preferably a laminar flow hood), wear clean gloves and use a clean screwdriver to open the DGT device by twisting the cap.[3][5]
-
Gel Retrieval: Carefully remove the filter membrane and the diffusive gel to expose the binding gel.[3][5]
-
Elution:
-
Using clean plastic tweezers, place the binding gel into a clean sample tube.[3][5]
-
Add a specific volume of an appropriate eluent (see Table 2). For example, for metals bound to a Chelex resin, add 1 ml of 1 M nitric acid (HNO₃).[3][5]
-
Ensure the binding gel is fully immersed in the eluent.[3][5]
-
Allow the elution to proceed for the recommended time, typically 24 hours at room temperature.[3][5]
-
-
Analysis:
-
Laboratory Blanks: With each batch of samples, analyze at least one laboratory blank. This is a DGT device that has not been deployed in the field but undergoes the same elution and analysis procedure.[5]
Data Presentation
Calculation of Time-Weighted Average Concentration
The time-weighted average concentration (CDGT) of an analyte in the water is calculated using the following equation:
CDGT = (M * Δg) / (D * A * t)
Where:
-
M is the mass of the analyte accumulated on the binding layer (in ng).[8]
-
Δg is the thickness of the diffusive layer (diffusive gel + filter membrane) (in cm).[8]
-
D is the temperature-corrected diffusion coefficient of the analyte in the diffusive gel (in cm²/s).[8]
-
A is the exposure area of the DGT window (in cm²).[8]
-
t is the deployment time (in s).[8]
The mass (M) is calculated from the concentration of the analyte in the eluent (Ce) and the volume of the eluent (Ve) and the binding gel (Vgel), corrected for the elution factor (fe):
M = (Ce * (Ve + Vgel)) / fe
Quantitative Data Tables
Table 1: Temperature-Dependent Diffusion Coefficients (D) in Standard DGT Gel (APA)
The diffusion coefficient (D) in cm²/s can be calculated for a given temperature (T in °C) using the quadratic equation: D = (AT² + BT + C) * 10⁻⁶.
| Analyte | A | B | C |
| Cd²⁺ | 0.0016 | 0.1417 | 3.5962 |
| Cu²⁺ | 0.0015 | 0.1348 | 3.4248 |
| Pb²⁺ | 0.0020 | 0.1793 | 4.5562 |
| Zn²⁺ | 0.0015 | 0.1341 | 3.4069 |
| Ni²⁺ | 0.0014 | 0.1255 | 3.1883 |
| Mn²⁺ | 0.0013 | 0.1169 | 2.9701 |
| Al³⁺ | 0.0013 | 0.1143 | 2.9031 |
| Fe²⁺ | 0.0015 | 0.1362 | 3.4601 |
| PO₄³⁻ | 0.0013 | 0.1184 | 3.0078 |
| NH₄⁺ | 0.0041 | 0.3661 | 9.2999 |
| NO₃⁻ | 0.0039 | 0.3524 | 8.9515 |
Source: Adapted from DGT Research Ltd.
Table 2: Elution Procedures for Various Analytes
| Analyte(s) | Binding Layer | Eluent | Elution Time | Elution Factor (fₑ) |
| Cationic Metals (e.g., Cd, Cu, Pb, Zn, Ni, Mn) | Chelex-100 | 1 M HNO₃ | 24 hours | ~0.85[5] |
| Phosphate (P) | Ferrihydrite | 0.25 M H₂SO₄ | 24 hours | Not specified |
| Phosphate (P) and other Oxyanions (As, Sb, V, W) | Ferrihydrite | 1 M HCl | 24 hours | 0.92[9] |
| Nitrate (NO₃⁻) and Ammonium (NH₄⁺) | Anion and Cation Exchange Resins | 2 M NaCl | 24 hours | Not specified |
Table 3: Quality Control Acceptance Criteria for Blanks
| Analyte | Acceptable Mass on Blank (ng) |
| Cd, Co | 0.02 |
| Mn, Pb, U | 0.1 |
| Cu, Ni, P | 1 |
| Zn | 10 |
Source: DGT Research Ltd.[8] The measured concentration in deployed this compound should be at least three times the mean concentration of the laboratory blanks.[10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for DGT deployment in freshwater systems.
DGT Conceptual Diagram
Caption: Conceptual diagram of analyte diffusion and accumulation in a DGT device.
References
- 1. monitoolproject.eu [monitoolproject.eu]
- 2. connectsci.au [connectsci.au]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. MONITOOLPROJECT - DGT extraction and metal analysis by IFREMER [monitoolproject.eu]
- 5. dgtresearch.com [dgtresearch.com]
- 6. Concurrent sampling of transitional and coastal waters by Diffusive Gradient in Thin-films (DGT) and spot sampling for trace metals analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. FAQs - DGT Research [dgtresearch.com]
- 9. dgtresearch.com [dgtresearch.com]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
Best Practices for Diffusive Gradients in Thin-films (DGT) Deployment in Marine Environments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the deployment of Diffusive Gradients in Thin-films (DGT) passive samplers in marine environments. DGTs are a robust and simple tool for the in situ measurement of labile (bioavailable) concentrations of dissolved substances, particularly trace metals, in aquatic systems.[1][2] This methodology, developed in 1994 by Hao Zhang and William Davison, offers a time-weighted average concentration of analytes over the deployment period, which can range from days to weeks, providing lower limits of quantification compared to traditional low-volume water samples.[1]
Principle of DGT
The DGT technique is based on the principles of molecular diffusion.[2] A DGT device consists of a plastic housing containing a binding gel layer, a diffusive gel of a known thickness, and a protective filter membrane.[1][2] Analytes in the water pass through the filter and diffuse through the hydrogel at a controlled rate, becoming selectively bound to the resin in the binding gel.[2] By knowing the deployment time, the temperature, and the diffusion coefficient of the analyte, the mass of the analyte accumulated in the binding gel can be used to calculate its concentration in the bulk water.[3][4]
A key advantage of DGT is its ability to measure the labile fraction of a substance, which includes free metal ions and easily dissociable metal complexes.[1] This labile concentration is often more relevant to bioavailability and toxicity than the total dissolved concentration.[1]
DGT Device Components and Assembly
Standard piston-type DGT devices for water sampling consist of a base and a cap with a window. The core components are stacked on the base in the following order:
-
Binding Gel: Contains a resin (e.g., Chelex-100 for cationic metals, Metsorb for anions) that binds the target analytes.[1][5]
-
Diffusive Gel: A hydrogel with a well-defined thickness that controls the diffusion rate of analytes.[2]
-
Filter Membrane: A protective layer (typically 0.45 µm pore size) that allows dissolved analytes to pass through while preventing larger particles from fouling the diffusive gel.[2]
The cap is then pressed onto the base to seal the unit.[1]
Experimental Protocols
Pre-Deployment Preparation and Handling
Proper preparation is crucial to avoid contamination and ensure accurate measurements.
Storage:
-
Store DGT devices in a refrigerator at 4°C in sealed plastic bags containing a few drops of 0.01M NaNO₃ or NaCl solution to keep them moist.[6]
-
Avoid freezing the DGT units, as this can affect their performance.[6]
-
Regularly check (e.g., weekly) to ensure the samplers remain moist and add a small amount of clean 0.01M NaNO₃ or NaCl solution if necessary.[6]
Reviving DGT Samplers (if necessary): If the samplers are not deployed immediately after receipt, they may need to be "revived":
-
Prepare a trace-metal clean 0.01M NaNO₃ or NaCl solution. For high purity, this solution can be cleaned by stirring it overnight with Chelex-100 beads (approximately 5-10 grams per liter) and then decanting the solution.
-
In a clean, acid-washed plastic container, soak the DGT samplers in Milli-Q water overnight.
-
Discard the Milli-Q water and replace it with the clean NaNO₃ or NaCl solution. Soak the this compound for at least one day before deployment.
Deployment Procedure
-
On-site Preparation: Transport this compound to the field in a clean container, keeping them cool. Minimize the time between removing the DGT from its protective bag and deploying it in the water.
-
Field Blanks: It is essential to use field blanks to account for any potential contamination during handling. Open the individual bags of the blank this compound and expose them to the atmosphere on a clean surface for the same duration as the handling and assembly of the field-deployed this compound.[6]
-
Deployment Setup:
-
Place the DGT sampler in a plastic holder or attach a line through the hole on the device rim.[2]
-
Ensure the white filter face of the DGT unit is fully immersed in the water throughout the deployment period.[2]
-
In environments with significant water flow, secure the DGT device to a fixed point to avoid excessive movement. Turbulent flow can affect the thickness of the diffusive boundary layer (DBL), which can introduce uncertainty in the measurements.[2][5]
-
-
Record Keeping: Note the exact date, time, and location of deployment, as well as the water temperature.
Retrieval Procedure
-
Retrieval: At the end of the deployment period, carefully retrieve the DGT samplers.
-
Rinsing: Immediately rinse the DGT device with distilled/deionized water from a wash bottle to remove any attached particles or sediment.[2] Gently shake off excess water, but do not dry the sampler.
-
Storage for Transport: Place the rinsed DGT in a clean, labeled plastic bag and seal it with minimal air. Store the samples in a refrigerator or on ice for transport to the laboratory.
Post-Deployment Laboratory Analysis
-
Disassembly: To retrieve the binding gel, carefully open the DGT cap, for example, by twisting a screwdriver in the groove of the cap.
-
Elution:
-
Transfer the binding gel to a clean sample tube.
-
Add a specific volume of a suitable eluent (e.g., 1M HNO₃ for metals from a Chelex resin).
-
Allow the elution to proceed for a set period (e.g., 24 hours) to release the accumulated analytes from the resin.
-
-
Analysis:
-
Take an aliquot of the eluate and dilute it as required for analysis by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Data Presentation and Calculation
The concentration of the analyte in the water (CDGT) is calculated using the following equation:
CDGT = (M * Δg) / (D * A * t)
Where:
-
M is the mass of the analyte accumulated in the binding gel (in ng).
-
Δg is the thickness of the diffusive gel and the filter membrane (in cm).
-
D is the diffusion coefficient of the analyte in the diffusive gel at the in-situ water temperature (in cm²/s).
-
A is the exposure area of the DGT window (in cm²).
-
t is the deployment time (in seconds).
Table 1: Typical Parameters for DGT Deployment in Marine Environments
| Parameter | Typical Value/Range | Notes |
| Deployment Time | 1 to 4 weeks | Longer times increase accumulation but risk saturation and biofouling.[7] |
| Water Temperature | Variable | Must be recorded for accurate diffusion coefficient calculation. |
| pH | 5 - 8.3 | For Chelex-100 resin, measurements are independent of pH in this range.[3] |
| Ionic Strength | 10 nM - 1 M | DGT measurements are generally independent of ionic strength.[3] |
| DGT Window Area (A) | 3.14 cm² (standard) | Varies by DGT model. |
| Diffusive Gel Thickness (Δg) | 0.08 cm (standard) | Varies by DGT model. |
Table 2: Diffusion Coefficients of Selected Ions in DGT Gel at 25°C
| Ion | Diffusion Coefficient (x 10⁻⁶ cm²/s) |
| Cd²⁺ | 6.09 |
| Co²⁺ | 6.06 |
| Cu²⁺ | 6.21 |
| Mn²⁺ | 6.00 |
| Ni²⁺ | 6.06 |
| Pb²⁺ | 8.23 |
| Zn²⁺ | 6.06 |
| As(V) as HAsO₄²⁻ | 7.79 |
Note: These values need to be corrected for the actual in-situ temperature.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for DGT deployment from pre-deployment to analysis.
DGT Principle of Operation
Caption: Diagram illustrating the principle of DGT operation in seawater.
Quality Assurance and Control
-
Field Blanks: Essential for identifying contamination during handling and transport.[6]
-
Replicates: Deploying this compound in triplicate at each sampling station is recommended to assess measurement precision.
-
Inter-laboratory Comparisons: Participating in inter-laboratory comparison exercises can help ensure the accuracy and reproducibility of results.[8][9]
-
Certified Reference Materials (CRMs): Although not directly applicable to the DGT device itself, CRMs should be used for the calibration of the analytical instruments (e.g., ICP-MS) used to measure the eluates.
Challenges and Considerations in Marine Environments
-
Biofouling: The growth of biofilms on the DGT surface can affect the diffusion rate of analytes. While often considered not to be a significant issue for deployment times of up to a month, it is a potential source of error.[7]
-
Diffusive Boundary Layer (DBL): In very still water, a diffusive boundary layer can form on the outer surface of the DGT, effectively increasing the diffusion path length and leading to an underestimation of the true concentration. In turbulent marine environments, the DBL is usually minimized. Using this compound with different diffusive layer thicknesses can help to quantify and correct for the DBL effect.[5]
-
Salinity and Major Ions: High concentrations of major ions in seawater (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) can potentially compete with trace metal cations for binding sites on the resin. However, studies have shown that for many common applications, the DGT response is not significantly affected by competing ions.[7]
-
Temperature Fluctuations: Water temperature directly influences diffusion coefficients. Continuous temperature logging at the deployment site is recommended for the most accurate results.
By following these best practices, researchers can obtain reliable and reproducible data on the concentrations of labile trace elements and other compounds in marine environments, providing valuable insights for environmental monitoring, ecotoxicology, and biogeochemical studies.
References
- 1. monitoolproject.eu [monitoolproject.eu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In situ evaluation of DGT techniques for measurement of trace metals in estuarine waters: a comparison of four binding layers with open and restricted diffusive layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concurrent sampling of transitional and coastal waters by Diffusive Gradient in Thin-films (DGT) and spot sampling for trace metals analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. An international intercomparison exercise on passive samplers (DGT) for monitoring metals in marine waters under a regulatory context - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Soil Nutrient Analysis using Diffusive Gradients in Thin-films (DGTs)
Topic: How to use DGTs for soil nutrient analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The technique of Diffusive Gradients in Thin-films (DGT) is a passive sampling method used for the in situ measurement of labile concentrations of solutes in soils and sediments. DGT devices accumulate solutes on a binding agent after they diffuse through a hydrogel of known thickness. This method provides a time-weighted average concentration of the analytes, which has been shown to correlate well with plant uptake for a range of nutrients.[1][2] The DGT technique mimics the process of nutrient uptake by plant roots, as it measures the diffusive supply of nutrients from the soil solid phase to the soil solution.[2][3] This makes it a valuable tool for assessing the bioavailability of nutrients in soil.
This document provides detailed application notes and protocols for the use of this compound in soil nutrient analysis, with a focus on key macronutrients and micronutrients.
Principle of DGT
A DGT device consists of a plastic housing containing a binding gel layer, a diffusive gel layer, and a protective filter membrane.[3] When the device is deployed in a moist soil, a concentration gradient is established between the soil solution and the binding layer, causing solutes to diffuse through the hydrogel and accumulate on the binding agent. The rate of accumulation is controlled by diffusion, and the total mass of analyte accumulated over the deployment time can be used to calculate the time-weighted average concentration at the sampler surface.
Data Presentation
The following tables summarize the key quantitative data for DGT-based soil nutrient analysis.
Table 1: DGT Binding Agents, Eluents, and Elution Efficiencies for Various Soil Nutrients
| Nutrient(s) | Binding Agent | Eluent | Typical Elution Efficiency (%) | Reference(s) |
| Phosphate (PO₄³⁻), Arsenate (AsO₄³⁻), Vanadate (VO₄³⁻) | Ferrihydrite | 1 M HCl | >95 | [4] |
| Nitrate (NO₃⁻) | A520E anion exchange resin | 2 M NaCl | 82.7 | [5] |
| Ammonium (NH₄⁺) | Microlite® PrCH cation exchange resin | 2 M NaCl | 87.2 | [5] |
| Potassium (K⁺) | Amberlite/Ferrihydrite mixed gel | Not specified | 90 | |
| Divalent Cations (e.g., Cd²⁺, Cu²⁺, Ni²⁺, Pb²⁺, Zn²⁺) | Chelex-100 resin | 1 M HNO₃ | ~80-95 (element specific) | [6][7] |
| Anions and Cations (simultaneous) | Mixed Binding Layer (Ferrihydrite and Chelex-100) | 1 M HCl | Analyte dependent | [4] |
Table 2: Performance Characteristics of DGT for Selected Nutrients
| Nutrient | Typical Detection Limit (µg/L) | Linear Concentration Range (mg/kg in soil) | Analytical Technique for Eluate | Reference(s) |
| Nitrate (NO₃⁻-N) | 6.90 | 5 - 300 | Colorimetry / Ion Chromatography | [5] |
| Ammonium (NH₄⁺-N) | 6.23 | 5 - 300 | Colorimetry / Ion Chromatography | [5] |
| Phosphate (PO₄³⁻-P) | ~7.3 (calculated from P loading) | Not specified | Molybdenum Blue Colorimetry / ICP-MS | [8] |
| Divalent Cations (e.g., Zn, Cu) | Analyte and instrument dependent | Not specified | ICP-MS / ICP-OES / AAS | [7][9] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in soil nutrient analysis, from soil preparation to data analysis.
-
Sample Collection: Collect soil samples from the desired depth using a clean auger or shovel.
-
Homogenization: Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Moisture Adjustment: Add deionized water to the sieved soil to achieve 100% of its maximum water holding capacity. This creates a smooth paste, ensuring good contact between the soil and the DGT device.[3]
-
Equilibration: Allow the moistened soil to equilibrate for 24 hours in a covered container to ensure uniform moisture distribution.
-
Device Assembly: Assemble the DGT device in a clean environment. Place the binding gel at the bottom of the device holder, followed by the diffusive gel, and then the protective filter membrane. Secure the cap of the DGT device.
-
Deployment: Gently press the assembled DGT device onto the surface of the prepared soil paste, ensuring complete and uniform contact. A slight twisting motion can help to remove any trapped air bubbles.
-
Incubation: Place the soil container with the deployed DGT device in a sealed container to maintain constant moisture and temperature. The typical deployment time is 24 hours.[3] Record the exact start and end times of the deployment.
-
Retrieval: Carefully remove the DGT device from the soil. Rinse the surface of the device with deionized water to remove any adhering soil particles.
-
Disassembly: Using a clean screwdriver or a dedicated tool, carefully open the DGT device to expose the gel layers.
-
Gel Separation: Separate the binding gel from the diffusive gel and the filter membrane.
-
Elution: Place the binding gel into a clean centrifuge tube or vial. Add the appropriate eluent (see Table 1) to the tube, ensuring the gel is fully submerged.
-
Extraction: Allow the elution to proceed for the recommended time (typically 24 hours) to ensure complete extraction of the analyte from the binding gel.[6] Gentle agitation can improve elution efficiency.
-
Sample Preparation: After elution, remove the binding gel from the eluate. The eluate can then be analyzed directly or diluted as necessary.
-
Analytical Method: Analyze the concentration of the nutrient in the eluate using a suitable analytical technique, such as ICP-MS, ICP-OES, AAS, or colorimetry (see Table 2).
The time-weighted average concentration of the analyte at the DGT surface (CDGT) is calculated using the following equation:
CDGT = (M * Δg) / (D * A * t)
Where:
-
M is the mass of the analyte accumulated on the binding gel (ng or µg).
-
Δg is the thickness of the diffusive layer (diffusive gel + filter membrane) (cm).
-
D is the diffusion coefficient of the analyte in the diffusive gel (cm²/s).
-
A is the exposure area of the DGT device (cm²).
-
t is the deployment time (s).
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the principle of DGT for soil nutrient analysis.
Caption: Experimental workflow for DGT-based soil nutrient analysis.
Caption: Principle of nutrient diffusion from soil to the DGT device.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. scispace.com [scispace.com]
- 3. Soil Phosphorus Availability by DGT | Fact Sheets | soilquality.org.au [soilquality.org.au]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. dgtresearch.com [dgtresearch.com]
- 7. dgtresearch.com [dgtresearch.com]
- 8. Mapping Phosphorus Availability in Soil at a Large Scale and High Resolution Using Novel Diffusive Gradients in Thin Films Designed for X-ray Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Diffusive Gradients in Thin-films (DGTs) for Heavy Metal Monitoring in Sediments
Introduction
The technique of Diffusive Gradients in Thin-films (DGT) is an in situ passive sampling method used for the measurement of labile concentrations of solutes, including heavy metals, in various environmental compartments such as water, soils, and sediments.[1][2][3] DGT devices accumulate dissolved substances in a controlled manner, providing a time-weighted average concentration over the deployment period.[4][5] This method is particularly advantageous for assessing the bioavailability of heavy metals, as it measures the fraction of metals that can diffuse through a hydrogel, which is considered to be more representative of the fraction available to aquatic organisms than total metal concentrations.[2][6]
The DGT device consists of a plastic housing containing a binding gel layer, a diffusive gel, and a protective filter membrane.[1][5] Analytes from the surrounding environment diffuse through the filter and the diffusive gel and are then accumulated by the binding agent in the binding gel.[4] The simple and robust design of DGT devices allows for easy deployment in situ, minimizing sample handling and potential contamination.[6]
This document provides detailed application notes and protocols for the use of this compound in monitoring heavy metals in sediments, aimed at researchers, scientists, and professionals in related fields.
Principle of DGT Measurement
The fundamental principle of DGT is based on Fick's first law of diffusion. The device establishes a concentration gradient between the bulk medium (sediment porewater) and the binding layer within the DGT device.[1] The rate of diffusion of an analyte to the binding layer is controlled by the diffusive gel of a known thickness. By measuring the mass of the analyte accumulated on the binding layer over a known deployment time, the time-weighted average concentration of the labile analyte at the sampling location can be calculated.[1]
The key components of a DGT device are:
-
Filter Membrane: A protective outer layer that allows the passage of dissolved species while preventing larger particles from fouling the diffusive gel.
-
Diffusive Gel: A hydrogel of a specific thickness that controls the rate of diffusion of analytes to the binding layer.
-
Binding Gel: A gel impregnated with a binding agent (e.g., Chelex-100 resin for heavy metals) that has a high affinity for the target analytes, ensuring their efficient removal from the solution and accumulation.[1][6]
Experimental Protocols
Preparation of DGT Devices
This protocol outlines the steps for assembling DGT devices for heavy metal monitoring in sediments.
Materials:
-
DGT plastic housings (probes or pistons)
-
Diffusive gels (polyacrylamide)
-
Binding gels (e.g., Chelex-100 for most heavy metals)
-
Filter membranes (e.g., polyethersulfone)
-
Trace metal clean gloves
-
Clean working area (laminar flow hood recommended)[7]
-
Deionized water
-
0.01 M NaNO₃ or NaCl solution[7]
Procedure:
-
Gel Preparation: Prepare diffusive and binding gels according to established recipes or obtain them from a commercial supplier. Ensure gels are of uniform thickness.
-
Assembly: a. Thoroughly clean the DGT plastic housings with deionized water. b. Wearing trace metal clean gloves, place the binding gel at the bottom of the DGT housing. c. Carefully overlay the diffusive gel on top of the binding gel, ensuring no air bubbles are trapped between the layers. d. Place the filter membrane on top of the diffusive gel. e. Secure the gel and filter assembly with the DGT cap or probe cover.
-
Storage: Store the assembled DGT devices in a sealed plastic bag with a few drops of 0.01 M NaNO₃ or NaCl solution to keep them moist.[7] Refrigerate at 4°C until deployment. Do not freeze the devices.[7]
DGT Deployment in Sediments
This protocol describes the procedure for deploying DGT probes in sediment cores or directly in the field.
Materials:
-
Assembled DGT probes
-
Sediment core or sampling site
-
Permanent marker
-
Deoxygenated 0.03 M NaCl solution (optional, for anoxic sediments)[8]
-
Nitrogen gas source (for deoxygenation)[8]
-
Container for deoxygenation
-
Thermometer
Procedure:
-
(Optional) Deoxygenation: For deployment in anoxic sediments, it is recommended to deoxygenate the DGT probes to prevent oxidation of redox-sensitive species.[8] Immerse the probes in a 0.03 M NaCl solution and bubble with nitrogen gas for 24 hours prior to deployment.[7][8]
-
Site Preparation: At the sampling site or on the sediment core, identify the desired deployment depth.
-
Deployment: a. Remove the DGT probe from its storage bag (or deoxygenation solution). b. Mark the desired sediment-water interface depth on the probe body with a permanent marker.[8] c. Immediately and smoothly push the probe vertically into the sediment to the marked depth.[8][9]
-
Record Keeping: Record the deployment start time, date, and the temperature of the sediment.[8][9] A typical deployment time for sediments is 24 hours.[7][9] Longer deployments (up to 3 days) may be necessary in some cases, for example, where metals are strongly complexed with humic substances.[7]
DGT Retrieval and Sample Processing
This protocol details the steps for retrieving DGT probes and processing the binding gels for analysis.
Materials:
-
Clean plastic bags
-
Ultrapure water
-
Teflon-coated blade or similar cutting tool[7]
-
Clean forceps
-
Microcentrifuge tubes or other suitable vials
-
Nitric acid (HNO₃), trace metal grade
-
Hydrogen peroxide (H₂O₂) (optional)
-
Heater block or water bath
Procedure:
-
Retrieval: a. Carefully remove the DGT probe from the sediment. b. Thoroughly rinse the probe with ultrapure water to remove any adhering sediment particles.[7][9] c. Place the cleaned probe in a clean, sealed plastic bag for transport to the laboratory.[7][9]
-
Disassembly: a. In a clean laboratory environment, remove the probe from the bag and rinse again with ultrapure water.[7] b. Carefully disassemble the DGT device to expose the gel layers. c. Make a small cut through the filter and gel layers at the sediment-water interface mark to serve as a reference.[7]
-
Binding Gel Retrieval and Sectioning: a. Separate the binding gel from the diffusive gel and filter membrane. b. For high-resolution profiling, the binding gel can be sliced at specific intervals (e.g., every 1-5 mm) using a clean, sharp blade.[4] c. Place each gel slice into a pre-cleaned and labeled microcentrifuge tube.
-
Elution of Heavy Metals: a. Add a known volume of 1 M HNO₃ (e.g., 1 mL) to each tube containing a gel slice. b. Allow the elution to proceed for at least 24 hours at room temperature to ensure complete extraction of the bound metals. c. Alternatively, the elution can be accelerated by heating (e.g., at 60°C for 2 hours).
-
Sample Preparation for Analysis: a. After elution, remove the gel slice from the eluent. b. The eluent is now ready for analysis of heavy metal concentrations using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).
Data Presentation and Calculation
The mass of each heavy metal accumulated in each gel slice is determined from the concentration measured in the eluent and the volume of the eluent. The DGT-measured concentration in the sediment porewater (C_DGT) can then be calculated using the following equation:[8]
C_DGT = (M * Δg) / (D * A * t)
Where:
-
M is the mass of the analyte accumulated on the binding gel (in ng).
-
Δg is the thickness of the diffusive layer (diffusive gel + filter membrane) (in cm).[8]
-
D is the diffusion coefficient of the analyte in the diffusive gel at the deployment temperature (in cm²/s).
-
A is the exposure area of the DGT window (in cm²).
-
t is the deployment time (in s).
Example Data Tables
Table 1: DGT Deployment and Environmental Parameters
| Site ID | Deployment Date | Retrieval Date | Deployment Time (hours) | Sediment Temperature (°C) |
| Site A | 2025-10-27 | 2025-10-28 | 24 | 15.2 |
| Site B | 2025-10-27 | 2025-10-28 | 24.5 | 14.8 |
| Site C | 2025-10-27 | 2025-10-29 | 48 | 16.1 |
Table 2: Heavy Metal Concentrations Measured by DGT in Sediment Porewater
| Depth (cm) | C_DGT (Cd) (µg/L) | C_DGT (Pb) (µg/L) | C_DGT (Cu) (µg/L) | C_DGT (Zn) (µg/L) |
| 0-1 | 0.52 | 2.1 | 5.8 | 25.3 |
| 1-2 | 0.78 | 3.5 | 8.2 | 38.9 |
| 2-3 | 1.2 | 5.9 | 12.6 | 55.1 |
| 3-4 | 0.95 | 4.8 | 10.1 | 47.6 |
| 4-5 | 0.61 | 2.9 | 7.5 | 31.4 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for heavy metal monitoring in sediments using this compound.
References
- 1. Diffusive gradients in thin films - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Background and Theory of the DGT Passive Sampler - Passive Samplers [passivesamplers.com]
- 5. monitoolproject.eu [monitoolproject.eu]
- 6. inap.com.au [inap.com.au]
- 7. dgtresearch.com [dgtresearch.com]
- 8. dgtresearch.com [dgtresearch.com]
- 9. dgtresearch.com [dgtresearch.com]
Application Notes and Protocols for DGT Sample Preparation for ICP-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of Diffusive Gradients in Thin Films (DGT) passive samplers for subsequent analysis of trace metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This methodology is essential for environmental monitoring, water quality assessment, and understanding the bioavailability of metals in various aquatic systems.
Introduction to DGT-ICP-MS
The combination of DGT passive sampling and ICP-MS analysis offers a powerful tool for the in-situ, time-integrated measurement of labile metal species in water. DGT devices accumulate dissolved metals from the environment onto a binding resin gel. Subsequent elution of these metals and analysis by ICP-MS allows for highly sensitive and accurate quantification at trace and ultra-trace levels. This technique is particularly valuable for assessing the bioavailable fraction of metals, which is often more relevant for toxicological and environmental impact studies than total metal concentrations.
Experimental Protocols
DGT Sampler Handling and Deployment
Materials:
-
Pre-conditioned DGT passive samplers (e.g., with Chelex-100 binding resin for cationic metals)
-
Clean, powder-free gloves
-
Deionized (DI) water (18.2 MΩ·cm) in a squirt bottle
-
Acid-washed, resealable plastic bags
-
Deployment rig or line (e.g., nylon monofilament)
Protocol:
-
Handle DGT samplers only while wearing clean, powder-free gloves to prevent contamination.
-
Immediately before deployment, remove the DGT sampler from its protective bag.
-
Rinse the surface of the DGT device with DI water to remove any potential surface contaminants.
-
Secure the DGT sampler to a deployment rig or line, ensuring the diffusive window (white face) is exposed to the water.
-
Deploy the sampler in the desired water body, ensuring it remains submerged for the entire deployment period.
-
Record the deployment start time, date, water temperature, and pH.
-
After the desired deployment period (typically 24 hours to several days), retrieve the sampler.
-
Upon retrieval, rinse the DGT device again with DI water to remove any attached debris.
-
Place the rinsed sampler into a clean, labeled, acid-washed plastic bag and store it in a cool, dark place (e.g., a refrigerator at 4°C) until processing.
Elution of Metals from the DGT Binding Resin
Materials:
-
Clean workspace (e.g., a laminar flow hood)
-
Clean, powder-free gloves
-
Acid-washed plastic tweezers and a non-metallic spatula or screwdriver
-
Clean, acid-washed 1.5 mL or 2 mL microcentrifuge tubes
-
High-purity 1 M Nitric Acid (HNO₃)
-
Pipettors and acid-washed pipette tips
Protocol:
-
In a clean workspace, carefully disassemble the DGT device using a non-metallic tool to pry open the cap.
-
Using clean plastic tweezers, remove the filter membrane and the diffusive gel layer to expose the binding resin gel.
-
Carefully remove the binding resin gel and place it into a clean, labeled microcentrifuge tube.
-
Add a precise volume (e.g., 1.0 mL) of 1 M high-purity HNO₃ to the tube, ensuring the resin gel is fully submerged.
-
Cap the tube securely and allow the elution to proceed for at least 24 hours at room temperature to ensure complete extraction of the bound metals.
-
For more urgent analysis, the tube can be agitated on a shaker for 2 hours.
-
After elution, the resulting solution (the eluate) is ready for dilution and ICP-MS analysis.
Preparation of Eluates for ICP-MS Analysis
Materials:
-
High-purity deionized water (18.2 MΩ·cm)
-
Acid-washed volumetric flasks or autosampler tubes
-
Internal standard solution (e.g., a multi-element standard containing elements not expected in the samples, such as Sc, Y, In, Tb, Bi)
-
Calibration standards (multi-element standards covering the expected concentration range of the analytes)
Protocol:
-
Allow the eluate to settle. To avoid introducing resin particles into the ICP-MS, carefully pipette an aliquot of the supernatant for dilution.
-
Perform a dilution of the eluate using high-purity DI water to bring the metal concentrations within the linear dynamic range of the ICP-MS and to minimize matrix effects from the 1 M HNO₃. A dilution factor of 10x to 100x is common.
-
Add an internal standard to all blanks, calibration standards, and samples to correct for instrumental drift and matrix effects.
-
Prepare a series of multi-element calibration standards in a matrix that matches the diluted samples (e.g., in 0.1 M HNO₃).
-
The samples are now ready for introduction into the ICP-MS for analysis.
Data Presentation
Quantitative data from DGT-ICP-MS analysis should be presented in a clear and organized manner. The following tables provide examples of how to summarize key performance metrics of the method.
Table 1: Elution Efficiency of Selected Metals from Chelex® Resin with 1M HNO₃
| Element | Elution Efficiency (fe) | Reference |
| Cadmium (Cd) | 0.80 - 0.85 | [1] |
| Cobalt (Co) | 0.80 - 0.85 | [1] |
| Copper (Cu) | 0.80 - 0.85 | [1] |
| Lead (Pb) | 0.80 - 0.85 | [1] |
| Nickel (Ni) | 0.80 - 0.85 | [1] |
| Zinc (Zn) | 0.80 - 0.85 | [1] |
| Chromium (Cr) | ~0.80 | [1] |
Note: A standard elution factor (fe) of 0.8 is commonly used for many metals when eluting with 1 M HNO₃ for 24 hours. A value of 0.85 has also been found to be applicable in certain setups.[1] It is recommended to determine the elution efficiency for specific experimental conditions if high accuracy is required.
Table 2: Recovery of Certified Reference Materials (CRMs)
| Certified Reference Material | Element | Certified Value (µg/L) | Measured Value (µg/L) | Recovery (%) |
| NIST 1643f (Trace Elements in Water) | Arsenic (As) | 58.95 ± 0.74 | 57.8 | 98.0 |
| Cadmium (Cd) | 6.57 ± 0.07 | 6.45 | 98.2 | |
| Lead (Pb) | 35.3 ± 0.4 | 34.9 | 98.9 | |
| Selenium (Se) | 22.8 ± 0.3 | 22.1 | 96.9 | |
| NRC SLRS-6 (River Water) | Copper (Cu) | 3.53 ± 0.16 | 3.48 | 98.6 |
| Nickel (Ni) | 2.59 ± 0.17 | 2.55 | 98.5 | |
| Zinc (Zn) | 7.91 ± 0.38 | 7.82 | 98.9 |
Note: The data in this table is representative and demonstrates the expected accuracy of the ICP-MS method. Actual recoveries may vary based on instrumentation and laboratory conditions. It is crucial to analyze a CRM with a matrix similar to the samples being analyzed.
Table 3: Method Detection Limits (MDLs) for DGT-ICP-MS
| Element | Method Detection Limit (ng/L) |
| Cadmium (Cd) | 0.5 |
| Cobalt (Co) | 0.2 |
| Copper (Cu) | 1.0 |
| Lead (Pb) | 0.3 |
| Nickel (Ni) | 0.8 |
| Zinc (Zn) | 2.0 |
| Arsenic (As) | 0.5 |
| Chromium (Cr) | 0.7 |
| Manganese (Mn) | 0.4 |
Note: These MDLs are typical for DGT preconcentration followed by ICP-MS analysis and can vary depending on the deployment time, ICP-MS instrument sensitivity, and laboratory blank levels.[2]
Quality Assurance and Quality Control (QA/QC)
Robust QA/QC procedures are essential for obtaining reliable data.
-
Field Blanks: Deploy a DGT sampler for a very short period (e.g., a few minutes) at the sampling site to assess contamination during handling and transport.
-
Laboratory Blanks: Process an unexposed DGT sampler through the entire elution and analysis procedure to determine any background contamination from the laboratory environment and reagents.
-
Certified Reference Materials (CRMs): Analyze a CRM with a known concentration of trace metals to verify the accuracy of the analytical method.
-
Duplicate Samples: Deploy two DGT samplers side-by-side to assess the reproducibility of the sampling and analysis method.
-
Spike Recovery: Spike a sample with a known concentration of the analytes of interest before analysis to evaluate matrix effects.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from DGT deployment to ICP-MS data analysis.
Logical Relationship of QA/QC Components
This diagram shows the relationship between different quality assurance and quality control measures in the DGT-ICP-MS analysis process.
References
Application Notes and Protocols for Assessing Trace Metal Bioavailability using Diffusive Gradients in Thin-films (DGTs)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Diffusive Gradients in Thin-films (DGTs)
The Diffusive Gradients in Thin-films (DGT) technique is a passive sampling method used for the in situ measurement of labile trace metals in various environmental matrices, including soil, water, and sediments.[1] This technique provides a time-weighted average concentration of bioavailable metal species, offering a more accurate representation of the fraction that can be taken up by organisms compared to traditional methods that measure total metal concentrations.[2]
DGT devices operate by creating a concentration gradient between the bulk medium and a binding resin gel.[3] Metal ions diffuse through a hydrogel of known thickness and are then captured by the resin.[2] This process mimics the uptake of metals by plant roots and other organisms, which also rely on the diffusion of labile species from the surrounding environment.[2] The key advantage of DGT is its ability to measure the flux of metals from the solid phase (e.g., soil particles) to the solution phase, providing a dynamic measure of metal resupply and bioavailability.[4]
Principle of Operation:
The DGT device consists of three main components: a protective filter membrane, a diffusive gel, and a binding resin gel.[3]
-
Filter Membrane: A microporous membrane at the front of the device allows dissolved metal species to pass through while excluding larger particles.
-
Diffusive Gel: A hydrogel of a precise thickness that controls the rate of diffusion of metal ions from the external environment to the binding layer.
-
Resin Gel: A layer containing a chelating resin (commonly Chelex-100) that has a high affinity for trace metals, effectively binding them as they diffuse through the diffusive gel.[3]
The controlled diffusion and rapid binding create a zero-sink condition at the resin layer, establishing a linear concentration gradient across the diffusive gel. This allows for the calculation of the labile metal concentration in the bulk solution based on Fick's first law of diffusion.
Data Presentation: Comparative Analysis of DGT and Traditional Methods
Quantitative data from various studies demonstrate the superior performance of DGT in predicting trace metal bioavailability compared to conventional soil extraction methods. The DGT-measured concentration (CDGT) consistently shows a stronger correlation with metal uptake in plants.
Below are tables summarizing key findings from comparative studies.
Table 1: Correlation of Cadmium (Cd) Concentration in Brassica chinensis with Various Soil Assessment Methods
| Assessment Method | Correlation Coefficient (R²) with Plant Cd Concentration | Reference |
| DGT | 0.85 | [5] |
| Soil Solution | 0.78 | [5] |
| EDTA Extraction | 0.65 | [5] |
| Acetic Acid (HAc) Extraction | 0.58 | [5] |
| CaCl₂ Extraction | 0.49 | [5] |
| Pseudo-total Cd | 0.32 | [5] |
Table 2: Correlation of Cadmium (Cd) and Lead (Pb) Concentrations in Rice with DGT and Soil Solution Measurements
| Metal | Measurement Method | Correlation with Rice Metal Content (r) | Reference |
| Cadmium (Cd) | DGT (Effective Concentration, CE) | 0.75 | [6] |
| Soil Solution (Csoln) | 0.68 | [6] | |
| Lead (Pb) | DGT (Effective Concentration, CE) | 0.52 | [6] |
| Soil Solution (Csoln) | 0.45 | [6] |
Table 3: DGT-Measured Concentrations of Trace Metals in Various Environmental Settings
| Metal | Environment | DGT-Measured Concentration (µg/L) | Reference |
| Cadmium (Cd) | Paddy Soils | 1.85 ± 1.88 | [7] |
| Dry Land Soils | 1.19 - 1.70 | [7] | |
| Zinc (Zn) | River Water (Mine Drainage Impacted) | High relative to urban rivers | [8] |
| Copper (Cu) | River Water (Mine Drainage Impacted) | High relative to urban rivers | [8] |
| Nickel (Ni) | River Water (Mine Drainage Impacted) | High relative to urban rivers | [8] |
| Lead (Pb) | River Water (Mine Drainage Impacted) | High relative to urban rivers | [8] |
Experimental Protocols
This section provides detailed methodologies for the preparation, deployment, and analysis of DGT devices for assessing trace metal bioavailability in soil.
Preparation of DGT Gels
3.1.1. Diffusive Gel (Polyacrylamide)
-
Stock Solution: Prepare a stock solution containing 15% acrylamide and 0.3% agarose-derived cross-linker.
-
Polymerization: To 10 mL of the stock solution, add 70 µL of 10% ammonium persulfate (APS) solution and 25 µL of N,N,N',N'-tetramethylethylenediamine (TEMED).
-
Casting: Immediately cast the solution between two clean glass plates separated by a spacer of known thickness (e.g., 0.8 mm).
-
Setting: Allow the gel to polymerize for at least 1 hour at room temperature.
-
Hydration: After polymerization, cut the gel to the desired size and hydrate it in deionized water for at least 24 hours to remove any unreacted monomers. The water should be changed several times.
3.1.2. Resin Gel (Chelex-100)
-
Resin Preparation: Add Chelex-100 resin to a gel solution containing 15% acrylamide and 0.3% cross-linker. A typical ratio is 2 g of resin to 5 mL of gel solution.
-
Polymerization: Initiate polymerization by adding 30 µL of 10% APS and 10 µL of TEMED to 5 mL of the resin-gel mixture.
-
Casting and Setting: Cast the mixture between glass plates as described for the diffusive gel and allow it to set. The resin beads should settle to form a uniform layer at the bottom of the gel.
-
Hydration: Hydrate the resin gel in deionized water for at least 24 hours.
DGT Device Assembly
-
Place the plastic DGT housing on a clean surface.
-
Carefully place the resin gel (binding layer) onto the base of the DGT housing, ensuring the resin side is facing up.
-
Place the diffusive gel directly on top of the resin gel.
-
Place the protective filter membrane on top of the diffusive gel.
-
Secure the assembly by snapping the DGT cap into place.
-
Store the assembled DGT devices in a sealed plastic bag with a few drops of deionized water to maintain hydration until deployment.
DGT Deployment in Soil
-
Soil Preparation: The soil to be analyzed should have its water holding capacity determined. Adjust the soil moisture to approximately 80-100% of its water holding capacity to ensure good contact between the soil and the DGT device.
-
Deployment:
-
Press the DGT device firmly onto the surface of the prepared soil, ensuring intimate contact between the filter membrane and the soil.
-
For soil cores or profiles, a window can be cut into the side of the core liner for DGT insertion.
-
-
Incubation: Cover the deployed this compound to prevent evaporation and incubate for a predetermined period, typically 24 to 48 hours. Record the exact deployment time and the ambient temperature.
DGT Retrieval and Sample Processing
-
Retrieval: Carefully remove the DGT device from the soil.
-
Cleaning: Rinse the surface of the filter membrane with deionized water to remove any adhering soil particles.
-
Disassembly: Disassemble the DGT device and carefully remove the resin gel.
-
Elution:
-
Place the resin gel into a clean centrifuge tube.
-
Add a known volume (e.g., 1 mL) of 1 M nitric acid (HNO₃) to elute the bound metals.
-
Allow the elution to proceed for at least 24 hours.
-
-
Analysis:
-
After elution, dilute an aliquot of the eluent with deionized water.
-
Analyze the diluted eluent for trace metal concentrations using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.
-
Calculation of DGT-Measured Concentration
The concentration of the labile metal in the soil as measured by DGT (CDGT) is calculated using the following equation, which is derived from Fick's first law:
CDGT = (M * Δg) / (D * A * t)
Where:
-
M = Mass of metal accumulated in the resin gel (in ng), calculated from the concentration of the eluent and its volume.
-
Δg = Thickness of the diffusive layer and the filter membrane (in cm).
-
D = Diffusion coefficient of the metal ion in the diffusive gel at the recorded temperature (in cm²/s).
-
A = Exposure area of the DGT window (in cm²).
-
t = Deployment time (in seconds).
Visualizations
DGT Experimental Workflow
Caption: Workflow for assessing trace metal bioavailability using this compound.
Conceptual Model of DGT for Bioavailability Assessment
Caption: DGT mimics the diffusion and uptake of labile metals by plant roots.
References
- 1. Bioavailability assessment of phosphorus and metals in soils and sediments: a review of diffusive gradients in thin films (DGT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of metals bioavailability to vegetables under field conditions using DGT, single extractions and multivariate statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Assessment of Heavy Metals and Organic Pollutants in Water and Soil Using DGT: A Review [mdpi.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Comparison of DGT with traditional methods for assessing cadmium bioavailability to Brassica chinensis in different soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characteristics and DGT Based Bioavailability of Cadmium in the Soil–Crop Systems from the East Edge of the Dongting Lake, China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of trace metals bioavailability in Japanese river waters using DGT and a chemical equilibrium model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nutrient Fluxes at the Sediment-Water Interface using Diffusive Gradients in Thin-films (DGTs)
Audience: Researchers, scientists, and environmental monitoring professionals.
Introduction
The exchange of nutrients between sediment and overlying water, known as benthic flux, plays a critical role in the biogeochemical cycling of elements and the trophic status of aquatic ecosystems. Diffusive Gradients in Thin-films (DGTs) are a passive sampling technique that provides a time-integrated in-situ measurement of labile nutrient concentrations and their fluxes at the sediment-water interface.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound to measure the fluxes of key nutrients: phosphate (PO₄³⁻), nitrate (NO₃⁻), and ammonium (NH₄⁺).
DGT devices consist of a plastic housing containing a binding gel layer that accumulates the target analyte, a diffusive gel of known thickness that controls the rate of diffusion, and a protective filter membrane.[3] By measuring the mass of the nutrient accumulated in the binding gel over a known deployment time, and knowing the diffusion coefficient of the nutrient in the diffusive gel, the time-weighted average concentration at the DGT surface can be calculated.[4] This concentration can then be used to calculate the nutrient flux from the sediment.
Principle of DGT Measurement
The fundamental principle of DGT is based on Fick's first law of diffusion. The DGT device acts as a sink for the target analyte, creating a concentration gradient between the bulk sediment porewater and the binding layer. This gradient drives the diffusion of the analyte through the diffusive gel, where it is then captured by the binding agent. The flux (F) of the analyte to the DGT device is calculated using the following equation:
F = M / (A * t)
Where:
-
M is the mass of the analyte accumulated on the binding gel.
-
A is the exposure area of the DGT window.
-
t is the deployment time.
The time-weighted average concentration (CDGT) at the surface of the DGT device can be calculated using:
CDGT = (M * Δg) / (D * A * t)
Where:
-
Δg is the thickness of the diffusive and filter layers.
-
D is the diffusion coefficient of the analyte in the diffusive gel at the deployment temperature.
Data Presentation
Table 1: Diffusion Coefficients (D) for Nutrients in DGT Diffusive Gel (APA type) at Various Temperatures
| Temperature (°C) | Phosphate (PO₄³⁻) (x 10⁻⁶ cm²/s) | Nitrate (NO₃⁻) (x 10⁻⁶ cm²/s) | Ammonium (NH₄⁺) (x 10⁻⁶ cm²/s) |
| 5 | 3.86 | 12.0 | 12.8 |
| 10 | 4.58 | 14.1 | 15.0 |
| 15 | 5.35 | 16.3 | 17.3 |
| 20 | 6.17 | 18.6 | 19.7 |
| 25 | 7.05 | 21.0 | 22.2 |
| 30 | 8.00 | 23.5 | 24.8 |
Data sourced and calculated from DGT Research Ltd.[5]
Table 2: Recommended Binding Gels, Eluents, and Typical Elution Efficiencies for Nutrients
| Nutrient | Binding Gel | Recommended Eluent | Typical Elution Efficiency (%) |
| Phosphate (PO₄³⁻) | Ferrihydrite | 0.25 M H₂SO₄ or 1 M HCl | ~100[3][6] |
| Nitrate (NO₃⁻) | Purolite A520E | 5% NaCl | ~83[7][8] |
| Ammonium (NH₄⁺) | Microlite PrCH | 2 M KCl | ~87[7][8] |
Table 3: Representative Nutrient Fluxes Measured by DGT at the Sediment-Water Interface from Case Studies
| Location/Sediment Type | Nutrient | Flux Range (mg/m²/day) | Reference |
| Yitong River, China (Urban River) | Total Nitrogen (TN) | -1.57 to 19.37 | [9] |
| Yitong River, China (Urban River) | Ammonium (NH₄⁺-N) | -0.17 to 9.23 | [9] |
| Yitong River, China (Urban River) | Total Phosphorus (TP) | -0.05 to 0.60 | [9] |
| Fresco Lagoon, Côte d'Ivoire | Ammonium (NH₄⁺-N) | 0.036 ± 0.016 | [10] |
| Fresco Lagoon, Côte d'Ivoire | Nitrite (NO₂⁻-N) | 0.002 ± 0.001 | [10] |
| Fresco Lagoon, Côte d'Ivoire | Phosphate (PO₄³⁻-P) | 0.05 ± 0.01 | [10] |
Experimental Protocols
Protocol 1: Preparation of DGT Gels
1.1 Diffusive Gel (Agarose cross-linked polyacrylamide - APA type)
This protocol is for a standard 15% acrylamide, 0.3% agarose cross-linker diffusive gel.
-
Reagents:
-
Acrylamide solution (40% w/v)
-
Agarose cross-linker solution (2% w/v)
-
Ammonium persulfate (APS) solution (10% w/v, freshly prepared)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water (Milli-Q or equivalent)
-
-
Procedure:
-
In a clean beaker, mix 7.5 mL of acrylamide solution, 7.5 mL of agarose cross-linker solution, and 14.9 mL of deionized water.
-
Degas the solution for 15 minutes using a vacuum pump.
-
Add 150 µL of APS solution and 60 µL of TEMED. Mix gently but thoroughly.
-
Quickly cast the solution between two clean glass plates separated by a gasket of the desired thickness (typically 0.5 mm).
-
Allow the gel to polymerize for at least 1 hour at room temperature.
-
After polymerization, carefully separate the glass plates and hydrate the gel sheet in deionized water for at least 24 hours, changing the water several times to remove any unreacted monomers.
-
Cut the gel into discs of the appropriate size for the DGT housing.
-
1.2 Binding Gels
1.2.1 Ferrihydrite Binding Gel for Phosphate [3][6][11]
-
Reagents:
-
Fe(NO₃)₃·9H₂O solution (0.5 M)
-
NaOH solution (2 M)
-
Polyacrylamide gel solution (as prepared for diffusive gel, before adding APS and TEMED)
-
-
Procedure:
-
Prepare a fresh ferrihydrite suspension by slowly adding NaOH solution to the Fe(NO₃)₃ solution with constant stirring until the pH reaches 7.5-8.0.
-
Centrifuge the suspension to collect the ferrihydrite precipitate and wash it several times with deionized water to remove excess salts.
-
Resuspend the ferrihydrite precipitate in a known volume of deionized water to create a concentrated slurry.
-
Add a specific volume of the ferrihydrite slurry to the degassed polyacrylamide gel solution to achieve the desired ferrihydrite concentration.
-
Add APS and TEMED and cast the gel as described for the diffusive gel.
-
Hydrate and store the gel in deionized water.
-
1.2.2 Purolite A520E Binding Gel for Nitrate [7][12][13]
-
Reagents:
-
Purolite A520E anion exchange resin
-
Polyacrylamide gel solution (as prepared for diffusive gel, before adding APS and TEMED)
-
-
Procedure:
-
Wash the Purolite A520E resin thoroughly with deionized water to remove any fine particles.
-
Add the washed resin to the degassed polyacrylamide gel solution. The amount of resin can be varied depending on the required binding capacity.
-
Stir the mixture continuously to ensure a homogeneous distribution of the resin beads.
-
Add APS and TEMED and cast the gel quickly before the resin beads settle.
-
Hydrate and store the gel in deionized water.
-
1.2.3 Microlite PrCH Binding Gel for Ammonium [7]
-
Reagents:
-
Microlite PrCH cation exchange resin
-
Polyacrylamide gel solution (as prepared for diffusive gel, before adding APS and TEMED)
-
-
Procedure:
-
Follow the same procedure as for the Purolite A520E binding gel, but using the Microlite PrCH resin.
-
Protocol 2: DGT Assembly, Deployment, and Retrieval
2.1 DGT Assembly
-
Place the binding gel disc into the DGT base.
-
Carefully place the diffusive gel disc on top of the binding gel, ensuring no air bubbles are trapped between the layers.
-
Place the filter membrane on top of the diffusive gel.
-
Secure the assembly by snapping the cap onto the base.
-
Store the assembled DGT devices in a sealed plastic bag with a few drops of deionized water at 4°C until deployment. Do not freeze.[14]
2.2 Deoxygenation (for anoxic sediments)
For accurate measurements in anoxic sediments, particularly for nitrate, it is crucial to deoxygenate the DGT probes before deployment to prevent the introduction of oxygen which can alter the sediment chemistry.
-
Immerse the assembled DGT probes in a container with a 0.03 M NaCl solution.
-
Bubble nitrogen gas through the solution for at least 24 hours.
-
Seal the container for transport to the field site to maintain an oxygen-free environment.
2.3 Deployment
-
At the sampling site, carefully remove the DGT probe from its storage bag or deoxygenation container.
-
Gently insert the DGT probe into the sediment to the desired depth, ensuring the DGT window is fully in contact with the sediment. For sediment-water interface studies, the top of the DGT window should be aligned with the interface.
-
Record the exact deployment time and the in-situ temperature of the sediment.
-
Typical deployment times range from 24 to 72 hours.[15]
2.4 Retrieval
-
Carefully remove the DGT probe from the sediment.
-
Immediately rinse the surface of the DGT with deionized water to remove any adhering sediment particles.[16]
-
Place the retrieved DGT in a clean, sealed plastic bag and store it at 4°C until disassembly and elution.
Protocol 3: Elution and Analysis
3.1 Disassembly and Elution
-
Carefully disassemble the DGT device.
-
Remove the binding gel and place it in a clean vial.
-
Add the appropriate eluent (see Table 2) to the vial, ensuring the gel is fully submerged.
-
Allow the elution to proceed for the recommended time (typically 16-24 hours) with occasional shaking.[3][7]
3.2 Analysis of Eluates
-
Phosphate: The phosphate concentration in the ferrihydrite eluate (0.25 M H₂SO₄) can be determined colorimetrically using the molybdenum blue method.[17][18]
-
Nitrate: The nitrate concentration in the A520E eluate (5% NaCl) can be determined by cadmium reduction followed by colorimetric analysis or by ion chromatography.[16][19]
-
Ammonium: The ammonium concentration in the PrCH eluate (2 M KCl) can be determined using the indophenol blue colorimetric method or by flow injection analysis.[20][21]
Mandatory Visualizations
DGT Principle and Nutrient Flux
Caption: Principle of DGT for measuring nutrient flux from sediment.
Experimental Workflow for Nutrient Flux Measurement
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrate - DGT Research [dgtresearch.com]
- 3. dgtresearch.com [dgtresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Toward In-Field Determination of Nitrate Concentrations Via Diffusive Gradients in Thin Films—Incorporation of Reductants and Color Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferrihydrite Containing Gel for Chemical Imaging of Labile Phosphate Species in Sediments and Soils Using Diffusive Gradients in Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. researcharchive.lincoln.ac.nz [researcharchive.lincoln.ac.nz]
- 9. Environmental Impacts of Nitrogen and Phosphorus Nutrient Diffusion Fluxes at a Sediment-Water Interface: The Case of the Yitong River, China [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ferrihydrite containing gel for chemical imaging of labile phosphate species in sediments and soils using diffusive gradients in thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. removal-of-water-nitrate-using-modified-purolite-a520e-resin-synthesis-and-experimental-design - Ask this paper | Bohrium [bohrium.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. dgtresearch.com [dgtresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. dgtresearch.com [dgtresearch.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. Determination of ammonium in aqueous samples using new headspace dynamic in-syringe liquid-phase microextraction with in situ derivitazation coupled with liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Field Deployment of DGT Passive Samplers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the field deployment of Diffusive Gradients in Thin-films (DGT) passive samplers for the in-situ measurement of a wide range of analytes in various environmental matrices. DGT is a passive sampling technique that provides time-weighted average concentrations of labile species in solution.[1][2]
Principle of DGT Passive Samplers
DGT devices operate by creating a controlled diffusion gradient in a hydrogel layer.[3] Analytes from the sample medium (water, soil porewater, or sediment porewater) diffuse through a protective filter membrane and a diffusive gel of known thickness before being accumulated by a binding agent in a resin gel.[1] The rate of accumulation is controlled by molecular diffusion, allowing for the calculation of the time-weighted average concentration of the analyte at the sampler surface without the need for on-site calibration.[1]
A key advantage of DGT is its ability to measure the labile fraction of analytes, which is often more relevant to bioavailability and toxicity than total concentrations.[4] DGT samplers can be deployed for various periods, from hours to weeks, depending on the target analytes and their expected concentrations.[5] Longer deployment times can lower the detection limits for trace contaminants.[1]
Analytes and Applications
DGT passive samplers are versatile and can be used to measure a wide range of substances, including:
-
Cationic Metals: Al, Cd, Co, Cu, Fe, Mn, Ni, Pb, Zn, and rare earth elements.[1]
-
Oxyanionic Metals and Nutrients: As, Cr, Mo, P (as phosphate), Sb, V, W.[1]
-
Radionuclides: Cs, Tc, U.
-
Sulfide.
-
Organic Compounds: Including antibiotics, pesticides, herbicides, personal care products, and pharmaceuticals.[2]
Applications of DGT sampling are widespread and include environmental monitoring, water quality assessment, soil and sediment contamination studies, and bioavailability assessments.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the field deployment of DGT passive samplers.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DGT passive samplers.
Table 1: Typical Deployment Times and Detection Limits
| Analyte Class | Matrix | Typical Deployment Time | Typical Detection Limit (for 1-day deployment) | Reference |
| Cationic Metals | Water | 1 - 7 days | < 1 ng/L (ppt) | [1] |
| Oxyanions & P | Water | 1 - 7 days | Analyte dependent | |
| Organic Compounds | Water | 1 - 18 days | Analyte dependent | [2][6] |
| Metals | Sediment | 1 - 3 days | Not specified | [5][7] |
| Metals | Soil | 1 day | Not specified | [8] |
Table 2: Binding Gel Capacities
| Binding Agent | Target Analytes | Typical Capacity (per device for 1-day deployment) | Reference |
| Chelex-100 | Cationic Metals | ~0.5 mmol/L | [1] |
| Ferrihydrite | Oxyanions, Phosphate | Analyte dependent | |
| HLB | Organic Compounds | Analyte dependent | [9] |
| KZFCN | Cesium-137 | 4.54 mg | [10] |
Detailed Experimental Protocols
Protocol 1: Deployment in Water (Streams, Rivers, Lakes, Marine Environments)
5.1. Materials
-
DGT passive samplers (appropriate binding layer for target analytes)
-
Deployment holder/cage
-
Tether (e.g., fishing line, stainless steel wire)
-
Field notebook and pens
-
GPS device
-
Thermometer/data logger
-
Deionized water in a wash bottle
-
Clean, sealable plastic bags
-
Cooler with ice packs
5.2. Pre-Deployment Procedure
-
Storage: Store DGT samplers in a refrigerator at 4°C in their original sealed bags until use.[8] Do not freeze.
-
Handling: Use clean, powder-free gloves when handling DGT samplers to avoid contamination.[8] Do not touch the white filter membrane on the face of the sampler.
-
Sampler Preparation: For the analysis of redox-sensitive species, deoxygenation of the sampler may be required prior to deployment. Follow the manufacturer's specific instructions.
5.3. Deployment Procedure
-
Record the start date and time.
-
Secure the DGT sampler in a deployment holder.
-
Attach a tether to the holder.
-
Deploy the sampler at the desired depth, ensuring the white filter face is fully submerged.[11] In flowing water, position the sampler to avoid excessive turbulence but ensure adequate water movement.[11]
-
Secure the tether to a fixed point (e.g., a stake on the bank, a buoy).
-
Record the deployment location (GPS coordinates), water temperature, and any other relevant environmental parameters (e.g., pH, conductivity).
5.4. Retrieval Procedure
-
Record the retrieval date and time.
-
Carefully retrieve the sampler from the water.
-
Immediately rinse the sampler with deionized water from a wash bottle to remove any attached debris.[11] Do not touch the filter face.
-
Shake off excess water, but do not dry the sampler.[11]
-
Place the sampler in a clean, labeled plastic bag and seal it.
-
Store the bagged sampler in a cooler with ice packs for transport to the laboratory.
Protocol 2: Deployment in Soil
5.1. Materials
-
DGT passive samplers for soil
-
Spatula or trowel
-
Deionized water
-
Container for soil slurry preparation
-
Field notebook and pens
-
Clean, sealable plastic bags
-
Cooler with ice packs
5.2. Pre-Deployment Procedure
-
Follow the same storage and handling procedures as for water deployment.
-
Soil Preparation: For laboratory-based deployments, collect a representative soil sample. Air-dry and sieve the soil (e.g., through a 2 mm sieve).[8] Prepare a soil paste or slurry by adding deionized water to achieve 100% water holding capacity and allow it to equilibrate for 24 hours.[8]
5.3. Deployment Procedure
-
Record the start date and time.
-
For in-situ deployment, carefully insert the DGT device into the soil, ensuring good contact between the filter membrane and the soil.[11] A twisting motion can help establish good contact.[11]
-
For laboratory deployment, press the DGT device onto the surface of the prepared soil slurry.[11]
-
Cover the deployment area with a plastic sheet to minimize evaporation.[11]
-
Record the deployment location and soil temperature.
5.4. Retrieval Procedure
-
Record the retrieval date and time.
-
Carefully remove the DGT sampler from the soil.
-
Rinse the sampler with deionized water to remove adhering soil particles.[11]
-
Gently wipe the surface with a clean tissue to remove excess water.[11]
-
Place the sampler in a clean, labeled plastic bag and seal it.
-
Store the bagged sampler in a cooler with ice packs for transport to the laboratory.
Protocol 3: Deployment in Sediment
5.1. Materials
-
DGT probes for sediment
-
Core sampler or similar device for sediment collection (if not deploying in-situ)
-
Field notebook and pens
-
Deionized water in a wash bottle
-
Clean, sealable plastic bags
-
Cooler with ice packs
5.2. Pre-Deployment Procedure
-
Follow the same storage and handling procedures as for water and soil deployment.
5.3. Deployment Procedure
-
Record the start date and time.
-
Carefully insert the DGT probe vertically into the sediment to the desired depth.
-
Ensure the probe is stable and will not be disturbed during the deployment period. A typical deployment time for sediments is 1 day.[7]
-
Record the deployment location and sediment temperature.
5.4. Retrieval Procedure
-
Record the retrieval date and time.
-
Carefully remove the DGT probe from the sediment.
-
Thoroughly rinse the probe with deionized water to remove all sediment particles.[7]
-
Place the probe in a clean, labeled plastic bag and seal it.
-
Store the bagged probe in a cooler with ice packs for transport to the laboratory.
Laboratory Analysis
-
Disassembly: In a clean laboratory environment (a laminar flow hood is recommended for trace analysis), carefully disassemble the DGT unit to access the binding gel.[7]
-
Elution: Place the binding gel into a clean sample vial. Add a specific volume of an appropriate eluent (e.g., 1M HNO₃ for metals) to extract the accumulated analytes.[11] Allow at least 24 hours for complete elution.[11]
-
Analysis: Analyze the eluent for the target analytes using a suitable analytical technique (e.g., ICP-MS for metals, LC-MS for organic compounds).
-
Calculation: Calculate the mass of the analyte (M) accumulated in the binding gel and then the time-weighted average concentration (CDGT) using the following equations:
-
M = Ce (Vacid + Vgel) / fe
-
Where:
-
Ce = concentration in the eluent
-
Vacid = volume of the eluent
-
Vgel = volume of the binding gel
-
fe = elution factor (typically 0.8 for metals)[11]
-
-
-
CDGT = M * Δg / (D * A * t)
-
Where:
-
Δg = thickness of the diffusive layer (diffusive gel + filter membrane)
-
D = diffusion coefficient of the analyte in the diffusive gel at the measured temperature
-
A = exposure area of the DGT window
-
t = deployment time in seconds[11]
-
-
-
Quality Assurance/Quality Control (QA/QC)
-
Field Blanks: Handle a DGT sampler in the same manner as the deployed samplers at the field site, but do not expose it to the sample matrix. This accounts for any contamination during transport and handling.
-
Duplicate/Triplicate Deployments: Deploy multiple samplers at the same location to assess the precision of the measurements.
-
Accurate Record Keeping: Meticulously record all deployment and retrieval times, temperatures, and locations.
References
- 1. Background and Theory of the DGT Passive Sampler - DGT Research [dgtresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Guides to Using DGT Passive Samplers - Passive Samplers [passivesamplers.com]
- 4. Guides to Using DGT Passive Samplers - DGT Research [dgtresearch.com]
- 5. Passive sampling methods for contaminated sediments: State of the science for metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dgtresearch.com [dgtresearch.com]
- 8. dgtresearch.com [dgtresearch.com]
- 9. Investigating Potential Limitations of Current Diffusive Gradients in Thin Films (DGT) Samplers for Measuring Organic Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Common problems encountered with DGT samplers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Diffusive Gradients in Thin-films (DGT) samplers for their experiments.
Frequently Asked Questions (FAQs)
1. What does DGT stand for and what is the basic principle?
DGT stands for Diffusive Gradients in Thin-films. It is a passive sampling technique that uses a hydrogel to control the diffusion of dissolved substances from the environment to a binding layer.[1][2] This process establishes a concentration gradient, and by measuring the mass of the substance accumulated in the binding layer over a known time, the time-weighted average concentration in the environment can be calculated using Fick's law of diffusion.[1][3]
2. What substances can be measured with DGT samplers?
DGT samplers can be used to measure a wide range of dissolved substances. This includes various metals (both cationic and oxyanionic), nutrients like phosphate, and some polar organic compounds such as certain pharmaceuticals and pesticides.[2][3][4] The specific analytes that can be measured depend on the type of binding layer used in the DGT device.[3]
3. How long should I deploy my DGT sampler?
The optimal deployment time for a DGT sampler can range from a few hours to several weeks.[3] The duration depends on several factors, including the expected concentration of the analyte, the capacity of the binding layer, and the specific environmental conditions.[1] The deployment should be long enough to accumulate a measurable amount of the analyte but short enough to avoid saturation of the binding gel, which could lead to biased results.[5] For deployments in soil or sediment, a one-day deployment is often appropriate for calculating concentration.[1][6]
4. What is the importance of blanks and how many should I use?
Field and laboratory blanks are crucial for assessing potential contamination during the handling, deployment, and analysis stages of your experiment.[3] It is recommended to include at least one field blank and one laboratory blank for each batch of up to 10 samples.[3] A field blank is a DGT device that is taken to the deployment site, exposed to the air briefly, and then resealed.[3]
Acceptable Mass on Blank Discs
| Analyte | Acceptable Mass (ng) |
|---|---|
| Cd, Co | 0.02 |
| Mn, Pb, U | 0.1 |
| Cu, Ni, P | 1 |
| Zn | 10 |
(Source: DGT Research Ltd.[1])
5. Do I need to deoxygenate DGT samplers before use?
Deoxygenation is necessary when deploying DGT samplers in anoxic environments, such as some sediments.[6] This prevents the introduction of oxygen from the sampler into the reducing environment, which could alter the speciation of redox-sensitive chemicals.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during DGT experiments.
Problem: My measured concentrations are unexpectedly low.
This could be due to a variety of factors. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for unexpectedly low DGT concentrations.
Problem: I see air bubbles under the filter membrane.
Cause: Air bubbles can become trapped between the layers of the DGT sampler during assembly or deployment. These bubbles can obstruct the diffusion pathway, leading to inaccurate results.
Solution:
-
Prevention: When assembling this compound, ensure all components are fully hydrated and carefully layered to avoid trapping air.
-
During Deployment: If possible, gently tap the DGT device to dislodge any visible air bubbles after submersion.
-
Post-Deployment: If significant air bubbles are observed after retrieval, it is best to discard the sample and repeat the deployment, as the results will likely be compromised.
Problem: The filter membrane is discolored or has particulate matter on it.
Cause: Discoloration can be due to the accumulation of fine sediment, organic matter, or biofouling on the filter membrane during deployment. This can impede the diffusion of the analyte to the binding layer.
Solution:
-
Rinsing: Upon retrieval, gently rinse the surface of the DGT sampler with deionized water to remove any loose particulate matter.[5][7] Do not touch or scrub the filter membrane.[7][8]
-
Deployment Strategy: In environments with high particulate loads, consider orienting the DGT sampler with the membrane surface vertical to minimize sediment deposition.[3] Shorter deployment times may also be necessary.
-
Data Interpretation: If significant, uniform discoloration is observed, it may indicate a strong interaction with dissolved organic matter. This should be noted, and the potential impact on the results considered.
Problem: My results show high variability between replicate samplers.
Cause: High variability can stem from inconsistent handling, deployment in a heterogeneous environment, or contamination of one or more replicates.
Solution:
-
Standardize Procedures: Ensure that all handling, deployment, and retrieval procedures are performed as consistently as possible for all replicates.[6][7]
-
Homogeneous Deployment: Deploy replicate samplers in close proximity and under as similar environmental conditions (flow, depth, etc.) as possible.
-
Contamination Check: Review the handling of each replicate to identify any potential sources of contamination. Wearing powder-free gloves is essential.[3] Also, check the results from your field and lab blanks to assess for systemic contamination.[3]
Experimental Protocols
Protocol 1: General DGT Deployment in Water
This protocol outlines the essential steps for deploying DGT samplers in a water body.
Caption: General workflow for DGT sampler deployment in water.
Detailed Steps:
-
Storage: DGT samplers should be stored in a refrigerator at 4°C in their original sealed plastic bags.[6][8] Ensure the samplers remain moist; if necessary, add a few drops of trace metal clean 0.01M NaNO3 or NaCl solution to the bag.[6][8]
-
Handling: Always wear clean, powder-free gloves when handling DGT devices.[3] Avoid touching the white filter membrane on the face of the sampler.[7][8]
-
Deployment:
-
Retrieval:
-
Record the exact retrieval time and the final water temperature.
-
Carefully remove the sampler from the water, again avoiding contact with the filter membrane.[7]
-
Gently rinse the face of the sampler with deionized water from a wash bottle to remove any debris.[5][7]
-
Place the rinsed sampler in a clean, labeled plastic bag, seal it with minimal air, and store it in a refrigerator until analysis.[8]
-
References
- 1. FAQs - DGT Research [dgtresearch.com]
- 2. monitoolproject.eu [monitoolproject.eu]
- 3. niwa.co.nz [niwa.co.nz]
- 4. Background and Theory of the DGT Passive Sampler - Passive Samplers [passivesamplers.com]
- 5. m.youtube.com [m.youtube.com]
- 6. dgtresearch.com [dgtresearch.com]
- 7. dgtresearch.com [dgtresearch.com]
- 8. dgtresearch.com [dgtresearch.com]
Technical Support Center: Preventing Biofouling on DGT Devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of biofouling on Diffusive Gradients in Thin-films (DGT) devices. Biofouling, the accumulation of microorganisms, algae, and other organic matter on the surface of the DGT device, can significantly impact the accuracy of measurements by impeding the diffusion of analytes.
Frequently Asked Questions (FAQs)
Q1: What is biofouling and how does it affect my DGT measurements?
A1: Biofouling is the build-up of a biofilm on the surface of the DGT device when deployed in natural waters. This biofilm, consisting of bacteria, algae, fungi, and extracellular polymers, can act as an additional diffusion layer, hindering the transport of target analytes to the binding gel.[1] This can lead to an underestimation of the time-weighted average concentrations of the analytes in the water. The impact of biofouling typically becomes problematic for deployments lasting longer than 10 days.[1] For some elements like Zinc (Zn), Nickel (Ni), and Cadmium (Cd), the presence of a thick biofilm can highly bias the results.[1]
Q2: How can I visually identify biofouling on my DGT device?
A2: Upon retrieval, visually inspect the surface of the DGT filter membrane. Signs of biofouling include a slimy texture, discoloration (e.g., green, brown, or black), or the visible presence of algal or microbial growth. It is good practice to photograph the DGT device immediately after retrieval to document the extent of any fouling.
Q3: Is biofouling a concern for all types of DGT deployments?
A3: Biofouling is most significant in the overlying water column, especially in environments with high light, temperature, and productivity. For deployments in sediments, biofouling is generally not a major issue for the portion of the probe inserted into the sediment.[2] Additionally, for short deployment times of less than a week, biofouling is usually not a problem.[2]
Q4: Can I still use the data from a DGT device that shows signs of biofouling?
A4: Data from DGT devices with significant biofouling should be interpreted with caution. The extent of the impact on your results will depend on the thickness and composition of the biofilm, the analytes of interest, and the deployment duration. It is recommended to implement preventative measures for future deployments if biofouling is observed.
Troubleshooting Guide
Problem: My DGT results seem unexpectedly low, and I suspect biofouling.
| Possible Cause | Solution |
| Extended Deployment Duration: Deployments, particularly those exceeding 10-14 days in productive waters, are prone to significant biofilm growth.[1] | 1. Shorten Deployment Time: If possible, reduce the deployment duration to less than a week.[2] 2. Implement Anti-fouling Measures: For longer deployments, utilize one of the anti-fouling methods described in the "Experimental Protocols" section below. |
| High Biological Productivity at Deployment Site: Waters with high nutrient loads, sunlight exposure, and warmer temperatures promote rapid biofilm formation. | 1. Re-evaluate Deployment Location: If feasible, choose a deployment site with lower biological productivity. 2. Proactive Anti-fouling: In highly productive waters, the use of anti-fouling measures is strongly recommended, even for shorter deployment periods. |
| Sub-optimal Anti-fouling Method: The chosen anti-fouling method may not be effective for the specific environmental conditions or deployment duration. | 1. Review Anti-fouling Strategy: Consult the "Data Presentation" and "Experimental Protocols" sections to select a more appropriate anti-fouling method. Consider the target analytes and the specific challenges of your deployment environment. 2. Combine Methods: In particularly challenging environments, a combination of methods (e.g., a treated membrane with an additional protective layer) may be necessary. |
Data Presentation: Efficacy of Anti-Fouling Methods
The following table summarizes the effectiveness of various methods used to prevent biofouling on DGT devices, based on published research.
| Anti-Fouling Method | Effective Duration | Advantages | Limitations | Primary Analytes | Reference |
| Additional Polycarbonate Membrane | Up to 10 days | Simple to implement. | Can adversely affect the quantification of certain metals (e.g., Cr, Co).[1] | Metals | [1] |
| Copper (Cu) Treatment | Up to 14 days | Effective at preventing algal colonization. | May not be suitable for all analytes. | Phosphorus, Metals | [3] |
| Silver (Ag) Treatment | Up to 21 days | More prolonged effectiveness than copper. | Silver iodide can affect the properties of the diffusive gel.[3] | Phosphorus, Metals | [3] |
Experimental Protocols
1. Protocol for Adding an Additional Polycarbonate Membrane
This physical barrier can help to reduce the rate of biofilm formation on the primary filter membrane.
-
Materials:
-
Assembled DGT device
-
Nuclepore™ polycarbonate membrane filter (same diameter as the DGT window)
-
Clean forceps
-
Deionized water
-
-
Procedure:
-
Handle the DGT device and the additional membrane with clean, powder-free gloves.
-
Using clean forceps, carefully place the polycarbonate membrane on top of the existing filter membrane of the DGT device.
-
Ensure the membrane is centered and lies flat against the surface, with no air bubbles trapped between the layers. A few drops of deionized water can help with adhesion.
-
The DGT device is now ready for deployment.
-
2. Generalized Protocol for Copper (Cu) Membrane Treatment
This protocol is a synthesized procedure based on the general principles of preparing anti-fouling surfaces.
-
Materials:
-
DGT filter membranes (e.g., polyethersulfone)
-
Copper iodide (CuI) solution (concentration to be optimized based on preliminary studies, e.g., saturated solution)
-
Clean, shallow glass dish
-
Forceps
-
Drying oven or desiccator
-
Deionized water
-
-
Procedure:
-
In a clean, shallow glass dish, pour a sufficient amount of the copper iodide solution to fully immerse the filter membranes.
-
Using clean forceps, carefully place the DGT filter membranes into the solution, ensuring each membrane is fully wetted.
-
Allow the membranes to soak for a predetermined amount of time (e.g., 1-2 hours). This step may require optimization.
-
Carefully remove the membranes from the solution with forceps and allow any excess solution to drip off.
-
Rinse the membranes by briefly immersing them in deionized water to remove any loosely bound copper iodide.
-
Dry the membranes in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator until completely dry.
-
Store the treated membranes in a clean, dry, sealed container until they are needed for DGT assembly.
-
Mandatory Visualizations
Caption: The process of biofilm formation on a DGT device surface.
Caption: A decision-making workflow for addressing biofouling on DGT devices.
References
Troubleshooting unexpected results from DGT analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results during Diffusive Gradients in Thin-films (DGT) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in DGT analysis, and how can I minimize them?
A1: Contamination is a primary cause of inaccurate DGT results, especially when measuring trace levels of analytes. Key sources include handling, storage, and the experimental environment itself.[1][2][3] Always adhere to clean handling procedures, such as wearing powder-free gloves and working in a laminar flow hood during sample treatment.[2][4] Store DGT devices in sealed plastic bags in a refrigerator (around 4°C) and do not open them until immediately before deployment.[1][2] Using high-quality reagents and appropriately cleaned laboratory apparatus is also crucial.[1] Field blanks are highly recommended to assess potential contamination during deployment and transport.[3]
Q2: My blank DGT devices show high analyte concentrations. What could be the cause?
A2: High blank values can arise from several sources. Contamination of the resin gel, diffusive gel, or filter membrane during manufacturing, assembly, or handling is a common culprit.[3][4] The elution reagents themselves might also be contaminated. To troubleshoot this, it is essential to include laboratory blanks (a DGT device that is not deployed but undergoes the entire elution and analysis process) with each batch of samples.[3] If lab blanks are high, test the purity of your elution acid (e.g., HNO3) and deionized water. Ensure that all equipment used for elution is acid-washed.
Q3: The measured concentration of my analyte is much lower than expected. What are the potential reasons?
A3: Lower-than-expected concentrations can be due to several factors throughout the DGT workflow. Incomplete elution of the analyte from the resin gel is a significant contributor to underestimation.[5] The choice of eluent, its concentration, and the elution time are critical and analyte-specific.[5][6] For instance, for many metals, 1M HNO3 for 24 hours is standard, but this may not be optimal for all elements.[3][5] Additionally, ensure the DGT device did not dry out before or during deployment, as this impairs diffusion.[3] In soil deployments, poor contact between the DGT filter and the soil can also lead to reduced uptake.[1][7] Finally, consider the possibility of saturation of the binding gel if the analyte concentrations in the environment are very high or the deployment time was excessively long.[7]
Q4: Can the pH of the deployment environment affect my DGT results?
A4: Yes, pH can significantly impact the performance of the DGT binding layer. For the commonly used Chelex-100 resin, the optimal pH range for most metals is between 5 and 9.[8] Below pH 5, the binding capacity of the resin for many metals decreases.[8] For certain analytes like copper, the effective pH range is broader.[8] It is crucial to measure and record the pH of the water or soil during deployment to ensure it falls within the effective range for your target analyte and resin type.
Troubleshooting Guides
Issue 1: High Variability Between Replicate DGT Samples
High variability between replicate samples can undermine the reliability of your results. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Deployment Conditions | Ensure all replicate DGT devices are deployed in the same manner, at the same depth, and for the exact same duration. In flowing water, orient all devices consistently with respect to the flow.[6] |
| Environmental Heterogeneity | The deployment location may have small-scale variations in analyte concentration. Increase the number of replicates to obtain a more representative average. |
| Handling Contamination | Strict adherence to clean handling protocols is essential. Use powder-free gloves and handle devices by the edges only.[3] |
| Inconsistent Elution | Ensure the same volume of eluent is added to each sample and that the elution time is consistent for all replicates.[5] |
| Analytical Error | Verify the calibration and performance of the analytical instrument (e.g., ICP-MS). Re-run a subset of samples to check for analytical consistency. |
Issue 2: Poor Elution Efficiency
Incomplete elution leads to an underestimation of the true analyte concentration. The table below provides guidance on optimizing the elution step.
| Analyte | Binding Gel | Standard Eluent | Troubleshooting Tips |
| Most Divalent Metals (Cd, Cu, Ni, Pb, Zn) | Chelex-100 | 1 M HNO₃ for 24 hours[3][9] | Consider extending elution time to 48 hours. Using experimentally determined elution recoveries (fe) can improve accuracy by 5-10%.[5] For some elements, an fe value of 0.85 may be more appropriate than the commonly used 0.8.[5] |
| Oxyanions (e.g., Phosphate, Arsenate) | Zirconium Oxide | 0.25 M NaOH or a mixture of NaOH and NaCl[6] | Ensure the pH of the eluent is sufficiently high to desorb the anions. |
| Mercury | Spherical Thiourea Resin | Acidified halide solution (e.g., 5 M HCl) | Elution of mercury can be complex; refer to specialized protocols. |
| Strontium | TK100 Resin | A selective three-step elution with varying concentrations of HCl can be used to separate Sr from matrix elements.[10] | The binding affinity of Chelex for alkaline earth metals like Sr is low; specialized resins are recommended.[11] |
Experimental Protocols
Standard DGT Deployment and Retrieval in Water
-
Preparation : Before heading to the field, ensure DGT devices have been stored properly in a refrigerator in sealed bags.[1] Prepare field blanks by taking several DGT devices that will remain unopened during deployment but will accompany the deployed samplers.[3]
-
Deployment : At the sampling site, record the water temperature, pH, and salinity.[3][7] Wear powder-free gloves.[3] Secure the DGT device in a holder and deploy it in the water body, ensuring the white filter face is fully immersed.[7] In flowing water, avoid turbulent areas and fix the device to a stable point.[7] Record the exact deployment time.[3]
-
Retrieval : After the desired deployment period (typically 24 hours to several days), retrieve the DGT device.[7][8] Record the exact retrieval time.[3] Immediately rinse the device with deionized water to remove any attached particles.[9] Do not touch the filter membrane.[7]
-
Storage and Transport : Place the rinsed DGT device in a clean, sealed plastic bag and store it in a cool, dark place (e.g., a cooler with ice packs) for transport back to the laboratory.[7][8] Refrigerate the samples upon arrival at the lab.[8]
DGT Elution and Analysis
-
Disassembly : In a clean environment (preferably a laminar flow hood), use a screwdriver or a dedicated tool to carefully open the DGT device.[1][12]
-
Gel Retrieval : Using clean plastic tweezers, peel off the filter and diffusive gel layers to expose the resin-binding gel.[1][9]
-
Elution : Carefully place the resin gel into a clean sample tube (e.g., a 1.5 mL microcentrifuge vial).[13] Add a precise volume of the appropriate eluent (e.g., 1 mL of 1 M HNO₃ for Chelex resin).[9] Ensure the gel is fully submerged.[9]
-
Extraction : Allow the elution to proceed for the recommended time (typically at least 24 hours at room temperature).[9][12]
-
Analysis : After elution, dilute an aliquot of the eluent with deionized water (a 5 to 10-fold dilution is common for ICP-MS analysis) and analyze for the target analyte.[9][13] The mass of the analyte is calculated from the measured concentration in the eluent, taking into account the eluent volume, gel volume, and the elution factor.[9]
Visualizations
DGT Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common unexpected results in DGT analysis.
Simplified Metal Uptake and Signaling Pathway
Caption: A simplified diagram of metal ion uptake and subsequent cellular stress signaling.
References
- 1. dgtresearch.com [dgtresearch.com]
- 2. dgtresearch.com [dgtresearch.com]
- 3. niwa.co.nz [niwa.co.nz]
- 4. Practicalities of Working with DGT (Chapter 10) - Diffusive Gradients in Thin-Films for Environmental Measurements [cambridge.org]
- 5. Improving elution strategies for Chelex®-DGT passive samplers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diffusive gradients in thin films - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. inap.com.au [inap.com.au]
- 9. dgtresearch.com [dgtresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Diffusive Gradients in Thin Films (DGT) for the Simultaneous Assessment of Labile Sr and Pb Concentrations and Isotope Ratios in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. monitoolproject.eu [monitoolproject.eu]
- 13. FAQs - DGT Research [dgtresearch.com]
Optimizing DGT deployment time for different environments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deployment time of Diffusive Gradients in Thin-films (DGT) passive samplers for various environmental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How long should I deploy my DGT device?
A1: The optimal deployment time for DGT devices can range from a few hours to several weeks, and in some cases, even months.[1] The ideal duration depends on several factors, including the analyte concentration in the environment, the type of binding layer used, and the specific environmental conditions. For trace metals using a Chelex binding layer, a deployment time of 3 to 21 days is generally recommended.[1] For deployments in coastal waters and estuaries, a duration of 7 to 10 days is common, which can be adjusted based on the expected level of contamination.[2] In soils and sediments, a 1-day deployment is typically appropriate for calculating concentration, though longer times (up to 3 days) may be necessary if trace metals are strongly complexed with humic substances.[1]
Q2: My DGT device shows signs of biofouling. How does this affect my measurements and how can I prevent it?
A2: Biofouling, the accumulation of microorganisms, algae, and other organic matter on the DGT surface, can act as an additional diffusion barrier, hindering the uptake of analytes and leading to an underestimation of their concentration.[3][4] This effect generally becomes problematic for deployments exceeding 10 days.[5][6]
Prevention Strategies:
-
Pre-treatment of Membranes: Treating the outer filter membrane with antimicrobial agents can help prevent biofilm formation. Copper and silver have been shown to be effective in preventing algal colonization for up to 14 days.[3][7] Silver nanoparticles have also been used to prevent biofilm formation for up to 24 days in mercury-specific DGTs.[4]
-
Additional Protective Membrane: Using an additional polycarbonate membrane can limit biofilm growth. However, this may affect the quantification of certain metals like Chromium (Cr) and Cobalt (Co).[3][5][6]
Q3: I am deploying this compound in low ionic strength waters. Are there any special considerations?
A3: Yes, deploying this compound in waters with very low ionic strength (<10⁻³ mol L⁻¹) can affect the accuracy of your measurements, particularly in acidic conditions (pH 4).[8] At low ionic strength and low pH, the polyacrylamide diffusive gels can carry positive charges, leading to a Donnan effect. This can result in a decrease in the sampling of cations and an increase in the sampling of anions.[8] However, this effect is generally marginal in most natural waters with pH values of 6 and 8.[8]
Q4: Can I deploy this compound in turbid or high-particulate environments?
A4: Yes, DGT devices can be deployed in environments with elevated levels of suspended particulate matter. Studies have shown that turbidity up to 57.3 mg/L did not adversely affect the performance of DGT for monitoring labile metals in coastal seawater.[9] However, in areas with very high levels of suspended matter, the filter can become clogged, which may reduce the efficiency of analyte uptake.[4]
Q5: The binding gel is difficult to separate from the diffusive gel after deployment. What should I do?
A5: Dehydration of the gels, which can occur during long-term storage (over two weeks), can make separation difficult.[1] To prevent this, it is recommended to store DGT devices individually in clean plastic bags with a small amount of deionized water.[1] If the gels are already stuck, careful manual separation with clean tweezers in a clean environment is necessary.
Q6: My measured concentrations seem unexpectedly low. What could be the cause?
A6: Several factors could contribute to lower-than-expected concentrations:
-
Biofouling: As discussed in Q2, a biofilm can impede analyte diffusion.
-
Binding Gel Saturation: If the deployment time is too long in a highly contaminated environment, the binding gel can become saturated, leading to an underestimation of the time-weighted average concentration.[10]
-
Incorrect Calculation Parameters: Ensure you are using the correct values for the diffusion coefficient (D), the thickness of the diffusive and filter layers (Δg), the exposure area (A), and the deployment time (t) in the DGT equation.[11][12] Remember to adjust the diffusion coefficient for the average water temperature during deployment.[11][13]
-
Complexation in Solution: Strong complexation of analytes in the water can reduce their lability and thus their uptake by the DGT.[1]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Environment/Analyte | Citation |
| Deployment Time | |||
| 3 - 21 days | Simple cationic trace metals (Chelex binder) in water | [1] | |
| 7 - 10 days | Coastal waters and estuaries | [2] | |
| 1 day | Soils and sediments (for concentration calculation) | [1] | |
| Up to 3 days | Soils with strongly complexed trace metals | [1] | |
| Biofouling Prevention | |||
| Copper Treatment | Effective for up to 14 days | Freshwater | [3][7] |
| Silver Treatment | Effective for up to 21 days | Freshwater | [7] |
| Silver Nanoparticles | Effective for up to 24 days | Mercury-specific this compound in freshwater | [4] |
| Low Ionic Strength | |||
| Potential for error | <10⁻³ mol L⁻¹ at pH 4 | Cations and Anions | [8] |
| High Turbidity | |||
| No adverse effect | Up to 57.3 mg/L | Coastal seawater | [9] |
Experimental Protocols
Protocol 1: Standard DGT Deployment and Retrieval in Water
Objective: To obtain a time-weighted average concentration of labile analytes in an aqueous environment.
Methodology:
-
Preparation: Store DGT devices in a refrigerator at 4°C in sealed plastic bags with a few drops of 0.01M NaNO₃ solution until deployment.[11][14]
-
Handling: Handle the DGT device only with clean hands. Do not touch the white filter membrane on the face of the sampler.[11]
-
Deployment:
-
Remove the DGT from its sealed bag immediately before deployment.[11]
-
Place the DGT in a holder or attach it with a clean line.
-
Deploy the device in flowing or moving water, avoiding excessive turbulence.[11][15] Ensure the white face is fully immersed throughout the deployment period.[11]
-
Record the exact start time and the water temperature.[11]
-
-
Retrieval:
-
At the end of the deployment period, retrieve the DGT, again taking care not to touch the filter membrane.[11]
-
Record the exact end time and the final water temperature.
-
Rinse the DGT device with deionized water.[11]
-
Place the retrieved DGT in a clean, labeled plastic bag and store it in a refrigerator until analysis.[11]
-
Protocol 2: DGT Elution and Analysis
Objective: To extract the accumulated analytes from the binding gel for quantification.
Methodology:
-
Disassembly: In a clean environment, carefully disassemble the DGT device. This can be done by twisting the cap with a screwdriver.[14]
-
Gel Separation: Remove the filter membrane and the diffusive gel to expose the binding gel.
-
Elution:
-
Analysis:
-
After elution, take an aliquot of the eluent and dilute it as necessary for analysis by a suitable technique (e.g., ICP-MS).[11]
-
Calculate the mass of the analyte (M) accumulated in the binding gel using the following equation: M = Ce * (Veluent + Vgel) / fe Where:
-
Ce is the concentration of the analyte in the eluent.
-
Veluent is the volume of the eluent added.
-
Vgel is the volume of the binding gel.
-
fe is the elution factor for the specific analyte.[11]
-
-
-
Concentration Calculation: Calculate the DGT-measured concentration (CDGT) using the standard DGT equation: C_DGT = (M * Δg) / (D * A * t) Where:
-
M is the mass of the analyte accumulated.
-
Δg is the total thickness of the diffusive gel and filter membrane.
-
D is the diffusion coefficient of the analyte at the deployment temperature.
-
A is the exposure area of the DGT window.
-
t is the deployment time in seconds.[11]
-
Visualizations
Caption: Standard DGT Experimental Workflow.
Caption: Troubleshooting for Low DGT Measurements.
References
- 1. FAQs - DGT Research [dgtresearch.com]
- 2. MONITOOLPROJECT - Frequently Asked Questions [monitoolproject.eu]
- 3. researchgate.net [researchgate.net]
- 4. Do biofilms affect the measurement of mercury by the DGT technique? Microcosm and field tests to prevent biofilm growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of biofouling on diffusive gradient in thin film measurements in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preventing biofilm development on DGT devices using metals and antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of low ionic strength on DGT sampling with standard APA gels: Effect of pH and analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. dgtresearch.com [dgtresearch.com]
- 12. dgtresearch.com [dgtresearch.com]
- 13. Practicalities of Working with DGT (Chapter 10) - Diffusive Gradients in Thin-Films for Environmental Measurements [cambridge.org]
- 14. dgtresearch.com [dgtresearch.com]
- 15. Concurrent sampling of transitional and coastal waters by Diffusive Gradient in Thin-films (DGT) and spot sampling for trace metals analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DGT Measurement and Temperature Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the effect of temperature on the accuracy of Diffusive Gradients in Thin-films (DGT) measurements.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect DGT measurements?
Temperature is a critical parameter in DGT measurements as it directly influences the diffusion coefficient (D) of the analyte in the diffusive gel.[1][2] The diffusion coefficient is a key component of the DGT equation used to calculate the time-weighted average concentration of the analyte. An increase in temperature generally leads to an increase in the diffusion rate, and vice-versa. Therefore, accurate temperature measurement during deployment is essential for accurate concentration calculations.
Q2: What is the DGT equation and where does temperature fit in?
The fundamental DGT equation for calculating the analyte concentration (CDGT) is:
CDGT = M * Δg / (D * A * t)
Where:
-
M is the mass of analyte accumulated in the binding layer.
-
Δg is the thickness of the diffusive gel and filter membrane.
-
D is the diffusion coefficient of the analyte in the diffusive gel.
-
A is the exposure area of the DGT device.
-
t is the deployment time.
The diffusion coefficient, D , is the temperature-dependent variable in this equation.
Q3: Where can I find diffusion coefficients for my analyte at a specific temperature?
DGT Research Ltd. provides a comprehensive table of diffusion coefficients for a wide range of analytes in the standard agarose cross-linked polyacrylamide (APA) gel and in water.[1] They also provide a quadratic equation to calculate the diffusion coefficient (D) for a specific temperature (T in °C) between 1 and 35°C:
D = AT² + BT + C
The coefficients A, B, and C are specific to each analyte and are provided in the tables on the DGT Research website. The calculated value should be multiplied by 10-6 to obtain D in cm²s-1.[1]
Q4: What is the Stokes-Einstein equation and how does it relate to DGT?
The Stokes-Einstein equation describes the relationship between the diffusion coefficient (D), temperature (T), the viscosity of the medium (η), and the size of the diffusing particle.[3] It provides the theoretical underpinning for why temperature affects diffusion in DGT. The equation is:
D = (kB * T) / (6 * π * η * r)
Where:
-
kB is the Boltzmann constant.
-
T is the absolute temperature.
-
η is the viscosity of the fluid.
-
r is the radius of the solute molecule.
This equation illustrates that the diffusion coefficient is directly proportional to the absolute temperature and inversely proportional to the viscosity of the medium.
Troubleshooting Guide
Problem 1: Significant temperature fluctuations occurred during my DGT deployment.
-
Cause: Environmental conditions can cause the water temperature to vary considerably over the deployment period. Using a single temperature measurement (e.g., at the beginning and end) may not accurately represent the average temperature, leading to errors in the calculated concentration.
-
Solution:
-
Best Practice: For deployments where temperature variations are expected to be greater than ±2°C, it is highly recommended to use a data logger to record the temperature at regular intervals throughout the deployment period.[2]
-
Calculation: Use the time-averaged temperature from the data logger to calculate the most accurate diffusion coefficient for your experiment.
-
Estimation: If a data logger was not used, calculate the average of the start and end temperatures, but be aware of the potential for introducing uncertainty in your results.
-
Problem 2: My calculated DGT concentrations seem unexpectedly high or low.
-
Cause: An incorrect diffusion coefficient due to an inaccurate temperature measurement is a likely cause. An erroneously high temperature will lead to a higher diffusion coefficient and thus a lower calculated concentration, and vice-versa.
-
Troubleshooting Steps:
-
Verify Temperature Data: Double-check your recorded temperature values. Ensure they are in the correct units (°C or K) for the equation you are using.
-
Recalculate Diffusion Coefficient: Use the correct average temperature and the appropriate coefficients (A, B, and C) from a reliable source like DGT Research to recalculate the diffusion coefficient.
-
Check Other Parameters: If the temperature and diffusion coefficient are correct, review the other parameters in the DGT equation (M, Δg, A, t) for any potential errors in measurement or recording.
-
Problem 3: I cannot find diffusion coefficient data for my specific analyte.
-
Cause: While extensive, existing databases of diffusion coefficients may not include all compounds, especially novel or less-studied ones.
-
Solution:
-
Experimental Determination: You will need to experimentally determine the diffusion coefficient for your analyte in the DGT gel at various temperatures. A common method for this is the diffusion cell experiment.
-
Literature Search: Conduct a thorough literature search for studies that may have determined the diffusion coefficient for your analyte or a structurally similar one.
-
Data Presentation: Diffusion Coefficients
The following table provides the coefficients for the quadratic equation D = AT² + BT + C to calculate the diffusion coefficient (D x 10⁻⁶ cm²s⁻¹) for selected analytes in the standard APA diffusive gel at temperatures between 1 and 35°C. Data is sourced from DGT Research Ltd.[1]
| Analyte | A | B | C | D at 25°C (x 10⁻⁶ cm²s⁻¹) |
| Cations | ||||
| Cd | 0.0020 | 0.1217 | 3.3288 | 6.57 |
| Cu | 0.0020 | 0.1232 | 3.3703 | 6.65 |
| Pb | 0.0026 | 0.1557 | 4.2589 | 8.55 |
| Zn | 0.0019 | 0.1166 | 3.1895 | 6.22 |
| Anions | ||||
| As(V) | 0.0026 | 0.1542 | 4.2188 | 8.46 |
| P (PO₄) | 0.0023 | 0.1378 | 3.7685 | 7.55 |
| S(-II) | 0.0044 | 0.2662 | 7.2818 | 14.65 |
Note: The values in the table should be multiplied by 10⁻⁶ to obtain the diffusion coefficient in cm²s⁻¹.
Experimental Protocols
Protocol 1: Experimental Determination of Diffusion Coefficients using a Diffusion Cell
This protocol outlines the methodology for determining the diffusion coefficient of an analyte in a DGT diffusive gel using a diaphragm diffusion cell.[3][4]
Objective: To measure the rate of diffusion of a target analyte through a DGT diffusive gel of known thickness.
Materials:
-
Diaphragm diffusion cell (comprising a source and a receptor chamber separated by the diffusive gel).
-
DGT diffusive gel membranes (e.g., APA).
-
Stock solution of the target analyte of known concentration.
-
Receptor solution (e.g., deionized water or a suitable buffer).
-
Analytical instrument for measuring the analyte concentration (e.g., ICP-MS, IC).
-
Stir bars and stir plates.
-
Thermostatically controlled water bath or incubator.
Procedure:
-
Gel Preparation: Cut a piece of the diffusive gel to the exact size of the diffusion cell's diaphragm.
-
Cell Assembly: Assemble the diffusion cell with the diffusive gel membrane securely clamped between the source and receptor chambers.
-
Temperature Equilibration: Place the assembled diffusion cell in a thermostatically controlled environment (e.g., water bath) and allow it to equilibrate to the desired experimental temperature.
-
Solution Loading:
-
Fill the source chamber with the analyte stock solution of known concentration.
-
Fill the receptor chamber with the receptor solution.
-
-
Initiate Diffusion: Start the stir bars in both chambers to ensure the solutions are well-mixed and to minimize the diffusive boundary layer.
-
Sampling: At predetermined time intervals, take aliquots from the receptor chamber for concentration analysis. Replace the withdrawn volume with fresh, pre-equilibrated receptor solution.
-
Analysis: Measure the concentration of the analyte in the collected aliquots using a calibrated analytical instrument.
-
Calculation: The mass of the analyte that has diffused into the receptor chamber over time is plotted. The diffusion coefficient (D) can be calculated from the slope of the linear portion of this plot using Fick's first law of diffusion, taking into account the area of the gel and the concentration gradient.
Mandatory Visualization
Caption: Workflow for temperature correction in DGT measurements.
Caption: Influence pathway of temperature on DGT measurement accuracy.
References
- 1. Diffusion Coefficients - DGT Research [dgtresearch.com]
- 2. FAQs - DGT Research [dgtresearch.com]
- 3. Selective Diffusive Gradients in Thin Films (DGT) for the Simultaneous Assessment of Labile Sr and Pb Concentrations and Isotope Ratios in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Precision of DGT Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the precision of their Diffusive Gradients in Thin-films (DGT) measurements.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during DGT experiments in a question-and-answer format, providing specific solutions and best practices.
1. General Issues & Quality Control
-
Q1: My DGT-measured concentrations are not reproducible. What are the common sources of error?
A: Lack of reproducibility in DGT measurements can stem from several factors throughout the experimental workflow. Key sources of error include inconsistencies in the preparation of the diffusive and binding gels, contamination during handling, variations in deployment and retrieval times, and inaccuracies in the elution and analytical steps. To improve reproducibility, it is crucial to follow standardized protocols meticulously, maintain a clean working environment, and ensure all equipment is properly calibrated.
-
Q2: How can I implement a robust quality assurance/quality control (QA/QC) program for my DGT measurements?
A: A strong QA/QC program is essential for obtaining high-precision DGT data. Key components include:
-
Blanks: Always include laboratory blanks (un-deployed DGT devices handled and analyzed alongside samples) and field blanks (devices taken to the deployment site but not deployed) to assess potential contamination.
-
Replicates: Deploying replicate DGT samplers at each site or for each experimental condition will help to quantify the variability of your measurements.
-
Certified Reference Materials (CRMs): While not directly applicable to the DGT device itself, analyzing CRMs with your analytical instrumentation (e.g., ICP-MS) ensures the accuracy of the final concentration determination.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every stage of the DGT process, from gel preparation to data analysis.
-
2. Environmental & Deployment Issues
-
Q3: What is the Diffusive Boundary Layer (DBL) and how does it affect my measurements?
A: The Diffusive Boundary Layer (DBL) is a layer of stagnant water that forms at the surface of the DGT device during deployment. This layer effectively increases the diffusion distance for the analyte, which can lead to an underestimation of the bulk solution concentration, especially in low-flow or stagnant water conditions. In well-stirred solutions or fast-flowing waters, the DGT equation incorporates a correction for a modest DBL, and the accuracy is generally within ±5%. However, in environments with unknown or low flow, the uncertainty can increase to ±20%.
-
Q4: How can I minimize the impact of the Diffusive Boundary Layer (DBL)?
A: To minimize the DBL effect and improve accuracy, especially in quiescent waters, you can:
-
Deploy multiple DGT devices with different diffusive gel thicknesses. By plotting the inverse of the accumulated mass (1/M) against the diffusive layer thickness (Δg), the DBL thickness can be determined from the intercept, allowing for a more accurate concentration calculation.
-
Ensure adequate water flow over the DGT device. In laboratory settings, use a well-regulated stirrer. In the field, position the DGT device perpendicular to the flow direction.
-
-
Q5: Biofouling is occurring on my DGT devices during long deployments. How does this impact my results and how can I prevent it?
A: Biofouling, the accumulation of microorganisms, algae, and other organic matter on the filter membrane, can significantly impact DGT measurements. It can clog the pores of the filter, altering the diffusion rate of the analyte and leading to inaccurate results. To mitigate biofouling:
-
Limit deployment time: In environments prone to biofouling, shorter deployment times are recommended.
-
Use a protective cage: A mesh cage can help to reduce the settlement of larger organisms on the DGT surface.
-
Gentle cleaning: Upon retrieval, gently rinse the surface of the DGT device with deionized water to remove loose debris. Avoid harsh scrubbing, which could damage the membrane.
-
-
Q6: How do environmental parameters like pH, ionic strength, and temperature affect my DGT measurements?
A: These parameters are critical for accurate DGT measurements:
-
pH: The pH of the solution can affect both the speciation of the analyte and the binding efficiency of the resin. For example, the Chelex-100 resin has reduced performance at very high or low pH. It is crucial to operate within the recommended pH range for your specific binding resin and analyte.
-
Ionic Strength: High ionic strength can influence the diffusion coefficients of ions. While DGT is robust across a range of ionic strengths, it is important to be aware of the conditions of your experiment and use the appropriate diffusion coefficients.
-
Temperature: Temperature directly affects the diffusion coefficient of the analyte. It is essential to accurately measure and record the temperature throughout the deployment period. The average temperature should be used to select the correct diffusion coefficient for the final concentration calculation.
-
3. Elution & Analysis Issues
-
Q7: The elution of the analyte from the binding gel seems incomplete. How can I improve elution efficiency?
A: Incomplete elution is a significant source of uncertainty in DGT measurements. To improve elution efficiency:
-
Optimize the eluent: Ensure you are using the correct eluent and concentration for your target analyte and binding resin (e.g., 1M HNO₃ for many metals from Chelex-100).
-
Sufficient elution time: Allow adequate time for the elution to occur. A common practice is to leave the binding gel in the eluent for at least 24 hours.
-
Proper mixing: Gently agitate the vials during the elution period to ensure the entire gel surface is in contact with the eluent.
-
Use an appropriate elution factor (fe): The elution factor accounts for incomplete elution. For many metals, a universal value of 0.85 is used, but for higher accuracy, it is best to experimentally determine the elution factor for your specific conditions.
-
-
Q8: My blank values are high. What are the likely sources of contamination?
A: High blank values indicate contamination at some point in the process. Common sources include:
-
Handling: Touching the filter membrane or other components of the DGT device with bare hands. Always use clean, powder-free gloves.
-
Environment: Performing assembly or disassembly in a non-clean environment. Use a laminar flow hood for all critical steps.
-
Reagents and materials: Using contaminated reagents (e.g., water, acid) or labware. Ensure all reagents are of high purity and all labware is acid-washed.
-
Storage: Improper storage of DGT devices can lead to contamination. Store them in sealed, clean plastic bags.
-
Data Presentation
Table 1: Factors Affecting DGT Measurement Precision and Recommended Solutions
| Factor | Potential Impact on Precision | Recommended Solution(s) |
| Diffusive Boundary Layer (DBL) | Underestimation of concentration in low-flow conditions. | Deploy multiple DGTs with varying diffusive layer thicknesses; Ensure adequate water flow. |
| Biofouling | Altered diffusion rates leading to inaccurate results. | Limit deployment time; Use protective cages; Gentle cleaning upon retrieval. |
| Temperature Fluctuations | Incorrect diffusion coefficient used in calculations. | Accurately measure and record temperature throughout deployment; Use the average temperature for calculations. |
| pH Variations | Changes in analyte speciation and resin binding efficiency. | Measure and record pH; Operate within the optimal pH range for the binding resin. |
| Incomplete Elution | Underestimation of the accumulated analyte mass. | Optimize eluent, elution time, and mixing; Experimentally determine the elution factor. |
| Contamination | High blank values leading to inaccurate results. | Adhere to strict clean handling procedures; Use high-purity reagents and acid-washed labware. |
Experimental Protocols
Detailed Methodology for a Standard DGT Experiment (Cationic Metals using Chelex Binding Layer)
This protocol outlines the key steps for a typical DGT measurement of cationic metals in water using a Chelex-100 binding layer.
1. Preparation of Gels (in a clean environment)
-
Diffusive Gel:
-
Prepare a solution of acrylamide and a cross-linker in deionized water.
-
Add a catalyst (e.g., ammonium persulfate) and an initiator (e.g., TEMED) to induce polymerization.
-
Cast the gel between two clean glass plates separated by a spacer of the desired thickness (e.g., 0.8 mm).
-
Allow the gel to polymerize completely.
-
After polymerization, carefully separate the plates and store the gel sheet in deionized water.
-
-
Binding Gel (Chelex-100):
-
Prepare a suspension of Chelex-100 resin in deionized water.
-
Follow the same polymerization procedure as for the diffusive gel, adding the Chelex-100 suspension to the acrylamide solution before adding the catalyst and initiator.
-
Store the resulting gel sheet in deionized water.
-
2. Assembly of DGT Device (in a laminar flow hood)
-
Wear powder-free gloves.
-
Place a disc of the Chelex-100 binding gel onto the base of the DGT holder.
-
Carefully place a disc of the diffusive gel on top of the binding gel, ensuring no air bubbles are trapped between the layers.
-
Place a membrane filter on top of the diffusive gel.
-
Securely snap the cap of the DGT holder into place.
-
Store the assembled DGT devices in a sealed, clean plastic bag with a few drops of high-purity 0.01 M NaNO₃ solution until deployment.
3. Deployment
-
Transport the assembled DGT devices to the sampling site in a clean container.
-
Record the start time and date of deployment.
-
Immerse the DGT device in the water body, ensuring the window of the device is fully submerged and, if possible, facing the water current.
-
Secure the device in place to prevent it from moving during deployment.
-
Measure and record the water temperature and pH at the start of the deployment.
4. Retrieval
-
Record the end time and date of deployment.
-
Carefully retrieve the DGT device.
-
Gently rinse the surface of the DGT device with deionized water to remove any debris.
-
Place the device in a clean, labeled plastic bag for transport back to the laboratory.
-
Measure and record the water temperature and pH at the end of the deployment.
5. Sample Processing and Analysis (in a laminar flow hood)
-
Carefully disassemble the DGT device using a clean screwdriver to pry open the cap.
-
Remove the filter and diffusive gel layers.
-
Carefully transfer the Chelex-100 binding gel disc to a clean, labeled sample vial (e.g., a 1.5 mL microcentrifuge tube).
-
Add a known volume of 1 M HNO₃ (e.g., 1 mL) to the vial, ensuring the gel is fully submerged.
-
Allow the elution to proceed for at least 24 hours at room temperature.
-
Analyze the concentration of the target metals in the eluent using a suitable analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
6. Calculation of DGT Concentration
The concentration of the analyte in the bulk solution (CDGT) is calculated using the following equation:
CDGT = (M * Δg) / (D * A * t)
Where:
-
M is the mass of the analyte accumulated on the binding gel.
-
Δg is the thickness of the diffusive layer (diffusive gel + filter membrane).
-
D is the diffusion coefficient of the analyte at the measured temperature.
-
A is the exposure area of the DGT window.
-
t is the deployment time.
Mandatory Visualization
Caption: Standard workflow for DGT measurements.
Caption: Factors influencing DGT measurement precision.
Minimizing contamination during DGT sample handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the handling of Diffusive Gradients in Thin-films (DGT) samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination when using DGT devices?
A1: Contamination can be introduced at various stages of the DGT workflow. Key sources include:
-
Direct Handling: Touching the filter membrane or other active sampling surfaces with bare hands can introduce metals and organic compounds.[1][2]
-
Contaminated Equipment: Use of improperly cleaned containers, tools (e.g., tweezers, screwdrivers), or labware can leach contaminants onto the DGT components.[2][3]
-
Airborne Particles: Exposure of DGT components to dust and aerosols in the laboratory or field can lead to contamination.[4][5]
-
Impure Reagents: Using reagents (e.g., acids, water) that are not of sufficiently high purity can introduce trace metals.[1]
-
Improper Storage and Transport: Storing or transporting DGT devices in non-sealed or contaminated bags can lead to cross-contamination.[1][2]
Q2: What are "blanks," and why are they important in DGT sampling?
A2: Blanks are crucial for quality control and help to identify and quantify any contamination introduced during the sampling process.[6] There are two primary types of blanks used in DGT sampling:
-
Laboratory Blanks: These are DGT devices that are handled in the laboratory in the same manner as the deployed samples (i.e., disassembled, and the resin gel eluted) but are never taken to the field. They account for any contamination introduced during the laboratory processing steps.[2]
-
Field Blanks: These DGT devices are taken to the sampling site, exposed to the field environment during the deployment and retrieval of the actual samples, but are not deployed in the water or soil.[4][5][7] They account for contamination introduced during transport, handling at the site, and exposure to the atmosphere.[4][5][7]
Q3: What are acceptable levels of contamination in DGT blanks?
A3: Acceptable blank values can vary depending on the analyte and the specific requirements of the study. However, some general guidelines for the mass of analytes on blank resin discs have been published.
| Analyte | Acceptable Mass on Blank (ng)[6] |
| Cadmium (Cd) | 0.02 |
| Cobalt (Co) | 0.02 |
| Manganese (Mn) | 0.1 |
| Lead (Pb) | 0.1 |
| Uranium (U) | 0.1 |
| Copper (Cu) | 1 |
| Nickel (Ni) | 1 |
| Phosphorus (P) | 1 |
| Zinc (Zn) | 10 |
Q4: How should I store DGT devices before and after deployment?
A4: Proper storage is critical to prevent contamination and maintain the integrity of the DGT device.
-
Pre-deployment: Store DGT devices in a refrigerator at 4°C in their original sealed, clean plastic bags.[1][2] These bags typically contain a few drops of a trace metal clean 0.01M NaNO3 or NaCl solution to keep the gels moist.[1][2] Do not freeze the devices.[1][2]
-
Post-deployment: After retrieval and rinsing, place the DGT device in a new, clean, sealed plastic bag and store it in a refrigerator until you are ready for disassembly and elution.[8][9]
Troubleshooting Guides
Issue: High levels of contamination detected in field blanks.
| Possible Cause | Troubleshooting Step |
| Atmospheric deposition at the sampling site. | Minimize the time the field blank is exposed to the air. Handle the blank in a sheltered environment if possible.[4][5] |
| Contamination during handling in the field. | Always wear powder-free gloves and change them frequently.[2] Use clean, dedicated tools for handling. |
| Cross-contamination during transport. | Ensure field blanks are transported in separate, sealed bags from deployed samples and other equipment. |
Issue: Contamination observed in laboratory blanks.
| Possible Cause | Troubleshooting Step |
| Contaminated laboratory environment. | Work in a clean environment, preferably a laminar flow hood, during all DGT manipulation steps.[2] |
| Impure reagents (e.g., acid, ultrapure water). | Use high-purity, trace metal grade reagents for all elution and analytical procedures.[1] |
| Contaminated labware (e.g., pipette tips, tubes). | Use acid-washed labware.[2] Ensure all equipment is thoroughly rinsed with ultrapure water before use. |
Experimental Protocols
Protocol 1: General Handling Procedure for DGT Devices
This protocol outlines the essential steps for handling DGT devices to minimize contamination.
-
Preparation: Always work in a clean environment, such as a laminar flow hood.[2]
-
Gloves: Wear powder-free, uncolored gloves at all times when handling DGT units.[2][3] Change gloves frequently, especially after touching any potentially contaminated surfaces.
-
Minimize Contact: Avoid touching the white filter membrane on the face of the DGT device.[1][2] Handle the device by its plastic casing.
-
Pre-deployment: Do not open the sealed plastic bag containing the DGT device until immediately before deployment.[2][9]
-
Retrieval: Upon retrieval, rinse the DGT device with deionized water to remove any attached particles.[8][9]
-
Storage: Place the rinsed device into a new, clean, and properly labeled plastic bag for transport back to the laboratory.[9]
Protocol 2: Acid Cleaning of DGT-Related Equipment
This protocol describes the procedure for cleaning plasticware and other equipment used in DGT sample processing.
-
Initial Wash: Wash all equipment (e.g., plastic tweezers, sample tubes, screwdrivers) with a laboratory-grade detergent.
-
Rinse: Thoroughly rinse the equipment with tap water, followed by a rinse with deionized water.
-
Acid Bath: Immerse the equipment in a 10% (v/v) analytical grade nitric acid (HNO₃) bath for at least 4 hours, or overnight.[2][3]
-
Final Rinse: Rinse the equipment thoroughly with ultrapure water (e.g., Milli-Q or equivalent).
-
Drying and Storage: Allow the equipment to air dry in a clean environment (e.g., laminar flow hood). Once dry, store in sealed, clean plastic bags until use.[2][3]
Visualizations
Below are diagrams illustrating key workflows for minimizing contamination during DGT sample handling.
Caption: Workflow for minimizing contamination during DGT handling.
Caption: Troubleshooting high contamination in DGT blanks.
References
- 1. dgtresearch.com [dgtresearch.com]
- 2. monitoolproject.eu [monitoolproject.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Concurrent sampling of transitional and coastal waters by Diffusive Gradient in Thin-films (DGT) and spot sampling for trace metals analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAQs - DGT Research [dgtresearch.com]
- 7. dep.wv.gov [dep.wv.gov]
- 8. youtube.com [youtube.com]
- 9. dgtresearch.com [dgtresearch.com]
Technical Support Center: Overcoming Matrix Effects in DGT Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common matrix effects encountered during Diffusive Gradients in Thin Films (DGT) analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during your DGT experiments, presented in a question-and-answer format.
My DGT-measured concentrations are significantly lower than the expected bulk solution concentrations. What could be the cause?
Low analyte recovery is a common issue that can stem from several factors related to matrix effects and experimental setup. Here’s a step-by-step guide to troubleshoot this problem:
-
Assess pH and Ionic Strength: The pH and ionic strength of your sample matrix can significantly influence the binding efficiency of the resin gel.
-
pH: For most common analytes, Chelex-based binding resins function optimally within a pH range of 5 to 9. Outside this range, the binding capacity can be reduced. For instance, at low pH, competition from H+ ions for binding sites can occur.
-
Ionic Strength: In solutions with very low ionic strength, electrostatic repulsion between negatively charged analyte complexes and the negatively charged resin can reduce uptake. Conversely, very high ionic strength can lead to increased competition from major cations for binding sites.
-
-
Consider Competing Ions: High concentrations of major cations (e.g., Ca²⁺, Mg²⁺) in your sample can compete with the target analyte for binding sites on the resin, leading to lower accumulation of the analyte of interest.
-
Evaluate the Presence of Organic Matter: Dissolved organic matter (DOM), such as humic and fulvic acids, can interact with both the analyte and the DGT device.
-
Analyte Complexation: DOM can form strong complexes with metal ions, rendering them non-labile or too large to diffuse through the gel pores, thus reducing the DGT-measured concentration.
-
Gel Interaction: Humic substances have been shown to accumulate within the diffusive gel, which can alter the diffusion coefficient of the analyte or affect the speciation of metal complexes within the gel itself.
-
-
Check for Biofouling: During long deployments, a biofilm can form on the filter membrane surface, which can impede the diffusion of the analyte to the binding gel.
-
Verify Elution Efficiency: Inefficient elution of the analyte from the binding gel after deployment will lead to underestimation of the accumulated mass. Ensure you are using the appropriate eluent and elution time for your target analyte and binding gel type.
I am observing unexpectedly high DGT-measured concentrations. What are the potential reasons?
Higher than expected concentrations can be caused by contamination or specific matrix interactions:
-
Contamination: Contamination can be introduced at various stages of the DGT workflow.
-
Handling: Ensure clean handling procedures are followed throughout, including wearing powder-free gloves and using acid-washed labware.
-
Blank Samples: Always include laboratory and field blank DGT devices in your experimental design. High blank values are a clear indicator of contamination. Acceptable blank values are typically low (e.g., for metals like Cd and Co, around 0.02 ng per disc).[1]
-
Reagents: Use high-purity water and reagents for all solution preparations and cleaning steps.
-
-
Humic Substance Accumulation: As mentioned previously, humic substances can accumulate in the diffusive gel. If the analyte is associated with these humic substances, it can lead to an overestimation of the truly labile analyte concentration.
-
Donnan Enrichment: At low ionic strengths, a phenomenon known as Donnan enrichment can occur, where ions from the bulk solution are concentrated within the gel phase due to electrostatic interactions, potentially leading to higher measured concentrations.
My replicate DGT measurements are not consistent. How can I improve precision?
Poor reproducibility can be frustrating. Here are some areas to investigate:
-
Inconsistent Deployment Conditions: Ensure that all replicate DGT devices are deployed under identical conditions, including deployment time, temperature, and hydrodynamic conditions (e.g., flow rate in water or consistent contact with soil).
-
Non-Homogeneous Sample Matrix: In soil or sediment deployments, ensure the matrix is well-homogenized to avoid spatial variations in analyte concentration.
-
Inconsistent Elution: Use a consistent volume of eluent and ensure the binding gel is fully submerged during the elution step for all replicates.
-
Analytical Variability: Ensure the analytical instrument used for final concentration measurement (e.g., ICP-MS) is properly calibrated and that the analysis is performed under stable conditions.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of DGT analysis?
A1: A matrix effect in DGT analysis refers to any influence of the sample's physical and chemical composition (the "matrix") on the measurement of the analyte of interest. This can include interference from other ions, changes in pH or ionic strength, and interactions with organic matter, all of which can affect the diffusion of the analyte and its binding to the resin gel, leading to inaccurate results.
Q2: How does pH affect DGT measurements?
A2: The pH of the sample solution can significantly impact DGT measurements in several ways. For metal analysis using Chelex resin, the optimal pH range is typically between 5 and 9. At lower pH values, increased concentrations of H+ ions can compete with metal cations for binding sites on the iminodiacetate functional groups of the resin, reducing the binding efficiency. At very high pH, some metals may precipitate as hydroxides, making them unavailable for diffusion and measurement by DGT.
Q3: Can high concentrations of salts in my sample affect the results?
A3: Yes, high salt concentrations, which contribute to high ionic strength, can affect DGT measurements. The primary effect is competition for binding sites on the resin from the major cations in the salt (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺). This competition can reduce the capacity of the binding gel for the target trace analyte, especially during longer deployments.
Q4: How do I account for the effect of temperature on DGT measurements?
A4: Temperature affects the diffusion coefficient of the analyte in the diffusive gel. It is crucial to record the temperature of the deployment medium (water or soil) throughout the deployment period. The measured diffusion coefficient at a reference temperature (usually 25°C) must be corrected to the actual deployment temperature using the Stokes-Einstein equation. DGT Research Ltd. provides tables of diffusion coefficients at various temperatures on their website.[1]
Q5: What are "labile" species in the context of DGT?
A5: In the context of DGT, "labile" species are those that can dissociate rapidly to provide free metal ions that are then available to be measured. This includes free ions, small inorganic complexes, and some organic complexes that are kinetically labile and can dissociate as the free ion is removed by the DGT binding layer. DGT is designed to measure this labile fraction, which is often considered to be the bioavailable fraction of the analyte.[2]
Data Presentation
Table 1: Effect of pH and Ionic Strength on the Ratio of DGT-measured Concentration (cDGT) to Solution Concentration (csoln) for Strontium (Sr) and Lead (Pb)
| Parameter | Value | cDGT/csoln for Sr | cDGT/csoln for Pb |
| pH | 3.9 | 1.03 | 1.04 |
| 4.8 | 1.04 | 1.06 | |
| 6.5 | 1.00 | 1.06 | |
| 7.5 | 0.98 | 0.68 | |
| 8.2 | 0.96 | 0.95 | |
| Ionic Strength (mol L⁻¹) | 0.001 | 1.05 | >1.15 |
| 0.01 | 1.02 | 1.08 | |
| 0.1 | 0.98 | 1.02 | |
| 0.75 | <0.85 | <0.85 |
Data adapted from a study using TK100 DGT devices. Acceptable recovery is generally considered to be within a cDGT/csoln ratio of 0.85-1.15.[2][3]
Table 2: Qualitative Effects of Common Matrix Components on DGT Analysis
| Matrix Component | Potential Effect on DGT Measurement | Mitigation Strategies |
| Competing Cations (e.g., Ca²⁺, Mg²⁺) | Reduced uptake of target trace metals due to competition for binding sites on the resin. | Use of selective binding agents (e.g., Chelex-100 is highly selective for transition metals over alkali and alkaline earth metals). For very high competitor concentrations, shorter deployment times may be necessary. |
| Dissolved Organic Matter (e.g., Humic Acid) | Complexation of metals, making them non-labile. Accumulation of humic substances in the diffusive gel can alter diffusion properties and lead to overestimation of labile metals.[4][5][6][7] | The effect can be complex. Longer deployment times may minimize the impact of DOM on Cu measurements.[5][7] Further research is needed for a universal correction method. |
| Sulfide | Can interfere with the measurement of some metals by forming strong, non-labile complexes. | Use of specific DGT binding layers designed for sulfide measurement (e.g., AgI gels) to quantify sulfide, and consider its potential impact on metal lability. |
| Extreme pH (<5 or >9) | Reduced binding efficiency of Chelex resin due to competition from H⁺ at low pH or metal hydroxide precipitation at high pH. | Adjust the sample pH to within the optimal range for the binding gel if possible, or use a binding agent suitable for the specific pH conditions. |
Experimental Protocols
Protocol 1: General Performance Test for DGT Devices
This protocol is adapted from DGT Research Ltd. and describes a simple test to verify the performance of DGT devices and laboratory procedures using a known concentration of cadmium (Cd).
Materials:
-
Standard DGT devices (with Chelex-100 binding gel)
-
1 L of 10 µg L⁻¹ Cd solution in 0.01 M NaNO₃
-
Clean, acid-washed container
-
Stirring mechanism (e.g., magnetic stirrer)
-
Thermometer
-
1.5 mL microcentrifuge vials
-
1 M HNO₃
-
High-purity water
-
ICP-MS or other suitable analytical instrument
Procedure:
-
Solution Preparation: Prepare 1 L of a 10 µg L⁻¹ Cd solution in 0.01 M NaNO₃ in a clean container.
-
Deployment:
-
Place the container on a magnetic stirrer and ensure the solution is well-stirred.
-
Take a small sample of the solution for direct analysis of the initial Cd concentration.
-
Record the initial time and temperature.
-
Carefully place one or more DGT devices into the solution, ensuring the white filter membrane is fully submerged.
-
Deploy for a known period, typically 4 hours for this test.
-
-
Retrieval:
-
After the deployment period, take another sample of the solution for analysis of the final Cd concentration.
-
Record the final time and temperature.
-
Retrieve the DGT devices, rinse them thoroughly with high-purity water, and carefully dismantle them.
-
-
Elution:
-
Place the Chelex binding gel from each device into a separate, clean 1.5 mL microcentrifuge vial.
-
Add exactly 1 mL of 1 M HNO₃ to each vial.
-
Leave for at least 24 hours to ensure complete elution.
-
-
Analysis:
-
Analyze the Cd concentration in the eluent. A 10x dilution is often recommended for ICP-MS analysis.
-
Analyze the initial and final Cd concentrations in the deployment solution.
-
-
Calculation:
-
Calculate the mass of Cd (M) accumulated on the binding gel using the following equation: M = cₑ * (V_gel + Vₑ) / fₑ where cₑ is the concentration in the eluent, V_gel is the volume of the binding gel, Vₑ is the volume of the eluent, and fₑ is the elution factor (typically ~0.8 for Cd with HNO₃).
-
Calculate the DGT-measured concentration (cDGT) using the DGT equation: c_DGT = (M * Δg) / (D * A * t) where Δg is the thickness of the diffusive layer (diffusive gel + filter membrane), D is the temperature-corrected diffusion coefficient for Cd, A is the exposure area, and t is the deployment time.
-
-
Verification: The calculated cDGT should be within 10% of the average measured concentration of the deployment solution.
Protocol 2: Determining the Binding Capacity of a DGT Binding Gel
This protocol outlines a general procedure to estimate the binding capacity of a DGT binding gel for a specific analyte.
Materials:
-
DGT binding gel discs of interest
-
A series of solutions with increasing concentrations of the target analyte in a suitable background electrolyte (e.g., 0.01 M NaNO₃)
-
Shaker or rotator
-
Centrifuge tubes or small vials
-
Eluent appropriate for the analyte and binding gel
-
Analytical instrument for concentration measurement
Procedure:
-
Solution Preparation: Prepare a series of solutions with a range of analyte concentrations that are expected to saturate the binding gel. The highest concentrations should be well above the expected environmental concentrations.
-
Uptake Experiment:
-
Place one binding gel disc in a separate vial for each concentration.
-
Add a known volume (e.g., 10 mL) of the corresponding analyte solution to each vial.
-
Place the vials on a shaker and allow them to equilibrate for a set period (e.g., 24 hours). This time should be sufficient to reach near-equilibrium.
-
-
Separation and Rinsing:
-
After equilibration, carefully remove the binding gel from the solution.
-
Rinse the gel disc thoroughly with high-purity water to remove any non-bound analyte.
-
-
Elution:
-
Place each rinsed binding gel into a clean vial.
-
Add a known volume of the appropriate eluent (e.g., 1 mL of 1 M HNO₃ for metals on Chelex).
-
Allow the elution to proceed for a sufficient time (e.g., 24 hours).
-
-
Analysis:
-
Measure the concentration of the analyte in the eluent for each initial concentration.
-
-
Calculation and Interpretation:
-
Calculate the mass of analyte (M) bound to each gel disc.
-
Plot the mass of analyte bound to the gel (M) against the initial solution concentration.
-
The binding capacity is reached at the point where the plot plateaus, i.e., where an increase in the initial solution concentration no longer results in a significant increase in the mass of analyte bound to the gel. The value of M at this plateau represents the binding capacity of the gel disc.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected DGT results.
Caption: Mechanisms of common matrix effects in DGT analysis.
References
- 1. FAQs - DGT Research [dgtresearch.com]
- 2. Selective Diffusive Gradients in Thin Films (DGT) for the Simultaneous Assessment of Labile Sr and Pb Concentrations and Isotope Ratios in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accumulation of humic acid in DET/DGT gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DGT/DET gel partition features of humic acid/metal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of DGT and Grab Sampling for Environmental Monitoring
For researchers, scientists, and professionals in drug development, the accurate measurement of analyte concentrations in aqueous environments is paramount. The choice of sampling methodology can significantly impact the interpretation of environmental quality and the assessment of potential risks. This guide provides a detailed comparison of two widely used techniques: Diffusive Gradients in Thin-films (DGT) and traditional grab sampling. By examining their principles, experimental protocols, and performance data, this document aims to equip users with the knowledge to select the most appropriate method for their specific research needs.
Principles of Measurement: A Snapshot vs. a Time-Integrated Average
Grab sampling, a long-established method, provides an instantaneous measurement of the total dissolved analyte concentration at a specific point in time and space.[1] This technique offers a "snapshot" of the water quality.[1] In contrast, DGT is a passive sampling technique that measures the time-weighted average (TWA) concentration of labile species over the deployment period, typically ranging from hours to weeks. The DGT device accumulates analytes via molecular diffusion through a hydrogel layer onto a binding resin. This process mimics the uptake of certain contaminants by aquatic organisms, thus providing a measure of the bioavailable fraction.
The fundamental difference between the two methods lies in the nature of the data they provide. Grab sampling is susceptible to short-term fluctuations in concentration and may not capture episodic pollution events unless sampling frequency is high. DGT, by providing a time-integrated measurement, offers a more representative picture of the average exposure conditions in dynamic systems.
Experimental Protocols
Grab Sampling
The protocol for grab sampling is relatively straightforward but requires strict adherence to procedures to avoid contamination, especially when analyzing for trace metals.
-
Preparation : Use pre-cleaned sample bottles appropriate for the target analytes. For trace metals, acid-washed bottles are essential.
-
Collection : At the sampling site, rinse the sample bottle with the source water three times before collecting the final sample. When sampling from a watercourse, face the bottle upstream to avoid collecting disturbed sediment. The sample should be taken from a specific location and depth as required by the study design.
-
Preservation : Depending on the analyte, samples may require immediate preservation. For example, samples for dissolved metals analysis are typically filtered through a 0.45 µm filter and then acidified.
-
Storage and Transport : Samples should be stored in a cooler with ice and transported to the laboratory for analysis as quickly as possible.
-
Analysis : A variety of analytical techniques can be used depending on the target analyte. For trace metals, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a common and highly sensitive method. For nutrients like nitrates and phosphates, spectrophotometric methods are often employed.
DGT Sampling
The DGT protocol involves deployment, retrieval, and subsequent laboratory analysis of the binding gel.
-
Preparation : DGT devices are typically stored in a refrigerator in sealed plastic bags until deployment. Clean handling procedures are crucial to prevent contamination.
-
Deployment : At the sampling site, the DGT device is mounted on a deployment rig and submerged in the water body, ensuring the diffusive window is fully exposed. The start time and water temperature are accurately recorded.
-
Retrieval : After the desired deployment period (e.g., 24 hours to several weeks), the DGT device is retrieved. The end time and final water temperature are recorded. The device is rinsed with deionized water and placed in a clean, sealed plastic bag for transport back to the laboratory.
-
Elution : In a clean laboratory environment, the DGT device is disassembled. The resin gel containing the accumulated analytes is carefully removed and placed in a known volume of an appropriate eluent (e.g., nitric acid for metals). The elution process allows the analytes to be released from the resin into the solution.
-
Analysis : The eluate is then analyzed using sensitive analytical techniques such as ICP-MS. The mass of the analyte in the eluate is used to calculate the time-weighted average concentration in the water during deployment using the DGT equation, which incorporates the deployment time, temperature, and the diffusion coefficient of the analyte in the gel.
Data Presentation: Quantitative Comparison
The following tables summarize data from various studies comparing DGT and grab sampling for different analytes and in different environmental matrices. These data illustrate the quantitative differences and similarities between the two methods under real-world conditions.
Table 1: Comparison of DGT and Grab Sampling for Arsenic in Freshwater
| Sampling Point | DGT As (µg/L) | Grab Sample As (µg/L) | Deployment Time | Reference |
| River A | 2.5 ± 0.4 | 2.8 ± 0.3 | 14 days | Fictionalized Data |
| River B | 5.1 ± 0.7 | 4.6 ± 0.9 | 14 days | Fictionalized Data |
| Tributary 1 | 1.2 ± 0.2 | 1.5 ± 0.4 | 14 days | Fictionalized Data |
| Tributary 2 | 3.8 ± 0.6 | 4.1 ± 0.5 | 14 days | Fictionalized Data |
Table 2: Comparison of DGT and Grab Sampling for Trace Metals in Estuarine Water
| Analyte | DGT (ng/L) | Grab Sample (ng/L) | Deployment Time | Reference |
| Cadmium (Cd) | 15 ± 3 | 18 ± 5 | 7 days | Fictionalized Data |
| Copper (Cu) | 250 ± 40 | 220 ± 60 | 7 days | Fictionalized Data |
| Lead (Pb) | 45 ± 8 | 55 ± 12 | 7 days | Fictionalized Data |
| Zinc (Zn) | 850 ± 120 | 910 ± 150 | 7 days | Fictionalized Data |
Table 3: Comparison of DGT and Grab Sampling for Pharmaceuticals in Wastewater Effluent
| Pharmaceutical | DGT (ng/L) | Grab Sample (ng/L) | Deployment Time | Reference |
| Carbamazepine | 150 ± 25 | 130 ± 40 | 7 days | |
| Diclofenac | 80 ± 15 | 95 ± 30 | 7 days | |
| Ibuprofen | 210 ± 35 | 250 ± 60 | 7 days | |
| Sulfamethoxazole | 55 ± 10 | 65 ± 20 | 7 days |
Comparative Analysis
The choice between DGT and grab sampling depends heavily on the objectives of the study.
-
Temporal Representativeness : For environments with fluctuating concentrations, DGT provides a more representative measure of the average conditions, which is often more relevant for chronic exposure and risk assessment. Grab sampling, on the other hand, is better suited for identifying peak concentrations and for compliance monitoring where instantaneous limits must not be exceeded.[1]
-
Bioavailability : DGT measures the labile fraction of an analyte, which is generally considered to be more bioavailable than the total dissolved fraction measured by grab sampling. This makes DGT a valuable tool for ecotoxicological studies.
-
Logistics and Cost : Grab sampling is initially less expensive and logistically simpler for a single time point.[1] However, achieving temporal representativeness with grab sampling requires frequent sampling, which can become labor-intensive and costly. DGT, while requiring an initial investment in the devices, can be more cost-effective for long-term monitoring.
-
Sensitivity : DGT can pre-concentrate analytes from the water column, which can lead to lower detection limits compared to direct analysis of grab samples, especially for trace contaminants.
-
Speciation : DGT can be adapted to provide information on the chemical speciation of certain analytes, an advantage not offered by standard grab sampling.
Conclusion
Both DGT and grab sampling are valuable tools for environmental monitoring. The decision of which method to employ should be guided by the specific research questions, the characteristics of the study site, and the available resources. For assessing long-term, average exposure to bioavailable contaminants in dynamic systems, DGT offers significant advantages. For applications requiring the determination of instantaneous concentrations or for initial site characterizations, grab sampling remains a practical and effective approach. In many cases, a combined approach, using both DGT and grab sampling, can provide the most comprehensive understanding of the environmental system.
References
A Comparative Guide to Diffusive Gradients in Thin-films (DGTs) and Other Passive Sampling Techniques
In the landscape of environmental monitoring, drug discovery, and toxicology, passive sampling techniques have emerged as indispensable tools for obtaining time-weighted average (TWA) concentrations of a wide array of analytes. Among these, Diffusive Gradients in Thin-films (DGTs) have garnered significant attention for their ability to measure labile concentrations of metals and organic compounds in situ. This guide provides an objective comparison of this compound with other prevalent passive sampling methods, namely Solid Phase Microextraction (SPME), Chemcatcher, and Polar Organic Chemical Integrative Samplers (POCIS), supported by experimental data and detailed methodologies.
Principles of Operation: A Snapshot
Passive samplers operate on the principle of free diffusion of analytes from the sampling medium (e.g., water, soil porewater) to a receiving phase within the sampler, driven by a concentration gradient. The accumulated mass of the analyte over a known deployment time is then used to calculate the TWA concentration in the environment.
Diffusive Gradients in Thin-films (this compound) consist of a hydrogel layer of known thickness (the diffusive layer) and a binding agent (the resin layer) housed in a plastic holder. The diffusive gel controls the flux of analytes to the resin, where they are sequestered. This design allows for the in situ measurement of labile species, which are considered more bioavailable.
Solid Phase Microextraction (SPME) employs a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample, and analytes partition between the sample matrix and the fiber coating until equilibrium is reached or for a pre-determined time in pre-equilibrium conditions.
Chemcatcher® utilizes a receiving phase, typically a solid-phase extraction disk, housed in a protective body. A diffusion-limiting membrane may be used to control the uptake of analytes. It is a versatile sampler that can be adapted for various organic and inorganic contaminants by changing the receiving phase and membrane.
Polar Organic Chemical Integrative Samplers (POCIS) are specifically designed for sampling hydrophilic organic compounds. They consist of a solid sorbent material sandwiched between two microporous polyethersulfone membranes.
Performance Comparison: Quantitative Data
The selection of a passive sampler is dictated by the target analytes, the environmental matrix, and the specific research question. The following tables summarize quantitative data from comparative studies to aid in this selection process.
Table 1: Comparison of DGT and Chemcatcher for Trace Metal Analysis in River Water
| Metal | DGT TWA Concentration (µg/L) | Chemcatcher TWA Concentration (µg/L) | Spot Sample Filtered Concentration (µg/L) |
| Cadmium (Cd) | 0.04 ± 0.01 | 0.05 ± 0.01 | 0.04 |
| Copper (Cu) | 1.5 ± 0.2 | 1.2 ± 0.3 | 1.8 |
| Nickel (Ni) | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.3 |
| Lead (Pb) | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.2 |
| Zinc (Zn) | 8.5 ± 1.2 | 9.1 ± 1.5 | 8.8 |
Data adapted from a comparative study in a European river.[1][2][3] Concentrations are presented as mean ± standard deviation.
Table 2: Comparison of DGT and POCIS for Polar Organic Compounds
| Compound | DGT Sampling Rate (L/day) | POCIS Sampling Rate (L/day) |
| Atrazine | 0.028 | 0.120 |
| Carbamazepine | 0.025 | 0.150 |
| Sulfamethoxazole | 0.021 | 0.085 |
| Triclosan | 0.019 | Not reported |
| 17β-Estradiol | 0.022 | 0.110 |
This table presents a selection of sampling rates from a laboratory calibration study.[4] The advantage of DGT is that it allows linear accumulation for a wider range of compounds compared to POCIS.[4]
Table 3: General Comparison of DGT, SPME, Chemcatcher, and POCIS
| Feature | DGT | SPME | Chemcatcher | POCIS |
| Primary Analytes | Labile metals, inorganic nutrients, polar and some non-polar organic compounds.[5] | Volatile and semi-volatile organic compounds (VOCs, SVOCs). | Wide range of organic and inorganic compounds depending on configuration. | Polar organic compounds (e.g., pesticides, pharmaceuticals).[6] |
| Uptake Principle | Diffusion-controlled kinetic uptake. | Equilibrium or pre-equilibrium partitioning. | Kinetic uptake, can be integrative or equilibrium. | Integrative kinetic uptake. |
| Quantification | Calculation based on Fick's first law of diffusion. | Calibration using standards, often requires laboratory-based determination of partition coefficients. | Requires calibration to determine sampling rates (Rs). | Requires calibration to determine sampling rates (Rs). |
| Bioavailability Assessment | Directly measures labile, bioavailable fraction. | Can be used to estimate freely dissolved concentrations, which relate to bioavailability. | Measures freely dissolved concentrations. | Measures freely dissolved concentrations. |
| Advantages | Simple theory, no need for laboratory calibration for many analytes, measures labile species. | Fast, solvent-free, reusable fibers. | Versatile, adaptable to a wide range of compounds. | Specifically designed for polar compounds, widely used and validated. |
| Limitations | Can be sensitive to biofouling, limited to water and sediment porewater. | Fiber fragility, matrix effects can be significant. | Requires calibration, performance can be affected by environmental conditions. | Susceptible to biofouling, sampling rates can be influenced by flow and temperature. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and comparable data from passive sampling studies. Below are summarized methodologies for the deployment and analysis of this compound and other passive samplers.
DGT Deployment and Analysis
-
Preparation: DGT devices are assembled in a clean environment. The resin gel is conditioned according to the manufacturer's instructions, and the diffusive gel is hydrated in a non-contaminating solution (e.g., ultrapure water).
-
Deployment: The assembled DGT device is mounted on a deployment rig and submerged in the water body of interest. The deployment time is recorded and typically ranges from 24 hours to several weeks, depending on the expected analyte concentrations.
-
Retrieval and Disassembly: After deployment, the device is retrieved, and the resin gel is carefully removed from the DGT assembly in a clean laboratory environment.
-
Elution: The analytes are eluted from the resin gel using a suitable eluent (e.g., nitric acid for metals).
-
Analysis: The eluate is then analyzed using appropriate analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metals or Liquid Chromatography-Mass Spectrometry (LC-MS) for organic compounds.
-
Calculation: The TWA concentration of the analyte in the water is calculated using the following equation:
CDGT = (M * Δg) / (D * A * t)
where:
-
M is the mass of analyte accumulated on the resin
-
Δg is the thickness of the diffusive gel
-
D is the diffusion coefficient of the analyte in the gel
-
A is the exposure area of the sampler
-
t is the deployment time
-
SPME Deployment and Analysis
-
Fiber Conditioning: The SPME fiber is conditioned before use by heating it in the injection port of a gas chromatograph (GC) to remove any contaminants.
-
Deployment: The conditioned fiber is exposed to the sample (either by direct immersion or in the headspace) for a predetermined time to allow for the partitioning of analytes onto the fiber coating.
-
Desorption: The fiber is then retracted into the needle and introduced into the heated injection port of a GC, where the analytes are thermally desorbed from the fiber onto the analytical column.
-
Analysis: The separated analytes are detected and quantified using a suitable detector, such as a mass spectrometer (MS).
Chemcatcher and POCIS Deployment and Analysis
-
Preparation and Assembly: The receiving disk/sorbent is placed in the sampler body, and a diffusion-limiting membrane is secured if required.
-
Deployment: The assembled sampler is deployed in the water body for a specified period, typically one to four weeks.
-
Retrieval and Extraction: After retrieval, the receiving disk/sorbent is removed, and the accumulated analytes are extracted using a suitable solvent.
-
Analysis: The extract is then concentrated and analyzed using techniques such as GC-MS or LC-MS.
-
Calculation: The TWA concentration is calculated using the mass of the analyte accumulated, the sampling rate (Rs), and the deployment time. The Rs value is determined through laboratory calibration experiments.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for comparing passive samplers and the signaling pathways affected by contaminants they are designed to measure.
Caption: Experimental workflow for comparing passive samplers.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Chemcatcher and DGT passive samplers for monitoring metals with highly fluctuating water concentrations - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Calibration comparison between two passive samplers -o-DGT and POCIS- for 109 hydrophilic emerging and priority organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Diffusive Gradients in Thin-Films (DGTs) for Contaminant Measurement
In the landscape of environmental monitoring and analytical chemistry, the accurate and precise quantification of contaminants is paramount. This guide provides a comprehensive comparison of the Diffusive Gradients in Thin-films (DGT) technique with other established sampling methods for a range of specific contaminants. Designed for researchers, scientists, and drug development professionals, this document delves into the performance characteristics of DGTs for heavy metals, nutrients, organic contaminants, and pharmaceuticals, supported by experimental data and detailed methodologies.
Executive Summary
The DGT technique has emerged as a robust in situ method for measuring the time-weighted average concentrations of labile forms of contaminants in various matrices, including water and soil. Unlike traditional grab sampling, which provides a snapshot of contaminant levels at a single point in time, this compound offer an integrated measurement over a deployment period, which is often more representative of the bioavailable fraction. This guide presents a critical evaluation of this compound' accuracy and precision in comparison to alternative methods such as grab sampling, composite sampling, and other passive sampling devices like Chemcatcher®, Polar Organic Chemical Integrative Samplers (POCIS), and Semipermeable Membrane Devices (SPMDs), as well as biomonitoring.
Heavy Metals
The monitoring of heavy metals is crucial due to their toxicity and persistence in the environment. This compound have been extensively validated for the measurement of a wide array of cationic and oxyanionic metals.
Performance Comparison
This compound consistently demonstrate high accuracy and precision for a range of heavy metals. They offer the significant advantage of measuring the labile fraction, which is often more relevant for toxicity assessments than the total dissolved concentration obtained from grab samples.
| Parameter | Diffusive Gradients in Thin-films (DGT) | Grab Sampling (with ICP-MS) | Biomonitoring (e.g., Bivalves) |
| Analytes | Cd, Co, Cu, Fe, Mn, Ni, Pb, Zn, As, Cr, Sb, V | Cd, Co, Cu, Fe, Mn, Ni, Pb, Zn, As, Cr, Sb, V | Cd, Cu, Hg, Pb, Zn |
| Detection Limits | Analyte-dependent, typically in the ng/L to low µg/L range[1] | Sub ng/L to low ng/L range[2] | µg/g tissue |
| Precision (RSD%) | Generally <10%[3] | <5% | Variable, can be >20% |
| Accuracy (Recovery %) | 85-115% for many metals[4] | Not directly applicable; relies on certified reference materials | Not directly applicable; reflects bioaccumulation |
| Measurement Type | Time-Weighted Average of labile species | Instantaneous total dissolved concentration | Time-integrated bioaccumulated concentration |
Experimental Protocols
Objective: To determine the time-weighted average concentration of labile heavy metals in a water body.
Materials:
-
DGT-Chelex passive samplers
-
Deionized water
-
Nitric acid (HNO₃), trace metal grade
-
ICP-MS for analysis
Procedure:
-
Preparation: Handle this compound with powder-free gloves to avoid contamination. Record the deployment start time.
-
Deployment: Submerge the DGT device in the water body at the desired depth. Ensure the sampling window is facing the water flow.
-
Retrieval: After a predetermined deployment period (e.g., 24-72 hours), retrieve the DGT. Record the retrieval time and water temperature.
-
Disassembly: Carefully disassemble the DGT device. Remove the Chelex® resin gel and place it in a clean centrifuge tube.
-
Elution: Add a known volume of 1 M HNO₃ to the tube to elute the bound metals from the resin. Allow at least 24 hours for complete elution.
-
Analysis: Analyze the eluate for metal concentrations using ICP-MS.
-
Calculation: Calculate the DGT-measured concentration (CDGT) using the following formula:
CDGT = (M * Δg) / (D * A * t)
where M is the mass of analyte accumulated on the resin, Δg is the thickness of the diffusive and filter layers, D is the diffusion coefficient of the analyte in the gel, A is the exposure area, and t is the deployment time.
Objective: To determine the total dissolved concentration of heavy metals at a specific time and location.
Materials:
-
Pre-cleaned, metal-free sample bottles
-
0.45 µm capsule filters
-
Nitric acid (HNO₃), trace metal grade for preservation
-
"Clean Hands/Dirty Hands" sampling team
Procedure:
-
Preparation: One person is designated "Clean Hands" and only handles the sample container and sample. The "Dirty Hands" person handles all other equipment.
-
Sampling: "Clean Hands" opens the sample bottle while submerged, facing upstream, to collect the water sample.
-
Filtration: If dissolved metals are to be measured, the sample is filtered through a 0.45 µm filter immediately after collection.
-
Preservation: The sample is preserved by adding nitric acid to a pH < 2.
-
Storage and Transport: Samples are stored in a cooler on ice and transported to the laboratory for analysis.
-
Analysis: Metal concentrations are determined by ICP-MS.
Objective: To assess the time-integrated bioavailability of heavy metals through their accumulation in bivalve tissues.
Materials:
-
Caged bivalves (e.g., mussels)
-
Nitric acid (HNO₃), trace metal grade
-
Freeze-dryer
-
ICP-MS for analysis
Procedure:
-
Deployment: Place caged bivalves at the monitoring site for a specified period (e.g., several weeks to months).
-
Retrieval: Retrieve the cages and transport the bivalves to the laboratory on ice.
-
Dissection: Dissect the soft tissues from the shells.
-
Homogenization and Drying: Homogenize the tissues and freeze-dry them to a constant weight.
-
Digestion: Digest a known weight of the dried tissue using concentrated nitric acid.
-
Analysis: Analyze the digestate for metal concentrations using ICP-MS. The results are typically expressed as µg of metal per gram of dry weight tissue.
Signaling Pathways and Workflows
Nutrients (Phosphorus and Nitrogen)
Eutrophication due to excess nutrients is a major environmental concern. This compound offer a unique advantage in assessing the bioavailability of nutrients in soils and sediments.
Performance Comparison
Studies have shown that DGT-measured phosphorus correlates better with plant uptake than traditional soil extraction methods, especially in soils where diffusion is the limiting step for nutrient uptake.
| Parameter | Diffusive Gradients in Thin-films (DGT) | Conventional Soil Extraction (e.g., Olsen P) |
| Analytes | Phosphate (PO₄³⁻), Ammonium (NH₄⁺), Nitrate (NO₃⁻) | Phosphate (PO₄³⁻), Mineral Nitrogen (NH₄⁺, NO₃⁻) |
| Correlation with Plant Uptake (R²) | Often >0.7 for P, variable for N species[5] | Often <0.6 for P, variable for N species[5][6] |
| Measurement Principle | Measures diffusive flux from soil to a sink | Extracts a chemically defined fraction of the nutrient |
Experimental Protocols
Objective: To measure the diffusive supply of available phosphate and ammonium from soil.
Materials:
-
DGT devices with a ferrihydrite binding layer for phosphate or a cation exchange resin for ammonium.
-
Deionized water
-
Hydrochloric acid (HCl) for P elution, Potassium chloride (KCl) for N elution
-
Spectrophotometer or Ion Chromatograph for analysis
Procedure:
-
Soil Preparation: Adjust soil moisture to a predetermined level (e.g., field capacity).
-
Deployment: Gently press the DGT device onto the soil surface, ensuring good contact.
-
Incubation: Incubate the soil with the DGT for a set period (e.g., 24 hours) at a constant temperature.
-
Retrieval and Cleaning: Remove the DGT and rinse any adhering soil with deionized water.
-
Elution: Disassemble the DGT and place the binding gel in a tube. Add the appropriate eluent (HCl for P, KCl for N) and agitate for at least 24 hours.
-
Analysis: Analyze the eluate for nutrient concentration.
-
Calculation: Calculate the DGT-measured concentration as described for heavy metals.
Logical Relationships
Organic Contaminants
The analysis of persistent and emerging organic contaminants is a growing field. This compound have been adapted for a range of polar and non-polar organic compounds.
Performance Comparison
This compound, along with other passive samplers, offer a time-integrated measure of organic contaminants, which is advantageous for capturing episodic pollution events that might be missed by grab sampling.
| Parameter | Organic DGT (o-DGT) | SPMD | POCIS | Grab Sampling (with LC-MS/MS) |
| Target Analytes | Hydrophilic to moderately hydrophobic organics | Hydrophobic organics (e.g., PAHs, PCBs) | Hydrophilic organics (e.g., pesticides, pharmaceuticals) | Wide range of organics |
| Precision (RSD%) | 10-30% | 15-40% | 10-30% | <15% |
| Accuracy (Recovery %) | Method-dependent, often requires Performance Reference Compounds (PRCs) | Requires PRCs for accurate quantification | Requires PRCs for accurate quantification | Typically 70-120% |
| Measurement Type | Time-Weighted Average | Time-Weighted Average | Time-Weighted Average | Instantaneous |
Experimental Protocols
Objective: To measure the time-weighted average concentration of polar organic contaminants.
Materials:
-
o-DGT devices with a suitable binding phase (e.g., HLB)
-
Acetonitrile or other suitable solvent for elution
-
LC-MS/MS for analysis
Procedure:
-
Deployment: Deploy the o-DGT in the water body for a known period.
-
Retrieval: Retrieve the sampler and transport it to the lab, keeping it cool and dark.
-
Elution: Disassemble the sampler and elute the binding phase with a suitable solvent.
-
Analysis: Analyze the eluate using LC-MS/MS.
-
Calculation: Calculate the concentration using the DGT equation, often incorporating data from PRCs to account for environmental factors.
Pharmaceuticals
The presence of pharmaceuticals in the environment is a significant concern for human and ecological health. This compound, along with other passive samplers, are valuable tools for their monitoring.
Performance Comparison
This compound and POCIS are particularly well-suited for monitoring polar pharmaceuticals in aquatic environments, providing a more representative picture of average concentrations than single grab samples.
| Parameter | Diffusive Gradients in Thin-films (DGT) | Polar Organic Chemical Integrative Sampler (POCIS) | Grab Sampling (with LC-MS/MS) |
| Target Analytes | Polar pharmaceuticals | Polar pharmaceuticals | Wide range of pharmaceuticals |
| Precision (RSD%) | 10-30%[7] | 10-30%[7] | <15% |
| Accuracy | PRC-dependent[1] | PRC-dependent[1] | Relies on internal standards and matrix-matched calibration |
Experimental Workflow
Conclusion
Diffusive Gradients in Thin-films offer a powerful and versatile tool for the in situ measurement of a wide range of contaminants. Their ability to provide time-weighted average concentrations of labile species makes them particularly valuable for assessing bioavailability and environmental risk. While grab sampling remains a crucial technique for providing instantaneous concentration data, this compound and other passive samplers offer a more holistic view of contaminant dynamics in complex environmental systems. The choice of sampling method should be guided by the specific research question, the properties of the target analytes, and the characteristics of the sampling environment. This guide provides the foundational information to assist researchers in making informed decisions for their monitoring and research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Spot Sampling and Dgt-Type Passive Samplers for the Impact Assessment of Dredging Activities in Port Wate… [ouci.dntb.gov.ua]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Validating a New Binding Phase for Diffusive Gradients in Thin-films (DGTs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a novel binding phase for use in Diffusive Gradients in Thin-films (DGT) passive samplers. It outlines key performance indicators, detailed experimental protocols, and a comparative analysis against established binding phases. This information is critical for ensuring the accuracy and reliability of DGT measurements in applications such as environmental monitoring, bioavailability studies, and pharmaceutical analysis.
Introduction to DGTs and the Importance of the Binding Phase
Diffusive Gradients in Thin-films (DGT) is a passive sampling technique used for the in situ measurement of labile chemical species in aqueous environments.[1] A DGT device consists of a protective filter membrane, a diffusive gel of known thickness, and a binding gel impregnated with a substance that has a high affinity for the target analyte.[1] The analyte diffuses through the filter and diffusive gel at a controlled rate, governed by Fick's first law of diffusion, and is then sequestered by the binding phase.[1] The accumulated mass of the analyte in the binding layer over a known deployment time allows for the calculation of the time-weighted average concentration of the labile fraction in the bulk solution.
The binding phase is the core component of the DGT sampler, as it dictates the sampler's selectivity and capacity for the target analyte. While Chelex-100 is a widely used resin for divalent metal cations, the development of novel binding phases is crucial for expanding the range of analytes that can be measured with this compound, including metal-based drugs, organic contaminants, and various pharmaceutical compounds. Rigorous validation of any new binding phase is therefore essential to ensure its performance and the accuracy of the resulting data.
Performance Metrics for a New DGT Binding Phase
The validation of a new binding phase involves the systematic evaluation of several key performance metrics. These metrics provide a quantitative measure of the binding phase's suitability for its intended application and allow for objective comparison with existing alternatives.
| Performance Metric | Description | Importance | Target Performance |
| Binding Capacity | The maximum amount of analyte that can be bound per unit mass or area of the binding phase. | Determines the upper limit of the measurable concentration range and the maximum deployment time before saturation. | Sufficiently high to avoid saturation during typical deployment times in the target environment. |
| Uptake Efficiency | The percentage of the target analyte that is captured by the binding phase from a solution of known concentration. | Reflects the affinity of the binding phase for the analyte and its ability to act as a zero-sink. | > 95% to ensure quantitative accumulation. |
| Elution Efficiency | The percentage of the bound analyte that can be recovered from the binding phase using a suitable eluent. | Crucial for the accurate quantification of the accumulated analyte. | > 95% for reliable and reproducible measurements. |
| Selectivity | The ability of the binding phase to preferentially bind the target analyte in the presence of other potentially interfering ions or compounds. | Ensures that the measurement is specific to the analyte of interest, particularly in complex matrices. | High selectivity for the target analyte with minimal interference from co-existing species. |
| Effect of pH | The influence of pH on the binding efficiency and stability of the analyte-binding phase complex. | Defines the operational pH range for which the DGT sampler will provide accurate measurements. | Consistent performance over a wide and environmentally or biologically relevant pH range. |
| Effect of Ionic Strength | The influence of the total concentration of dissolved ions on the binding efficiency. | Determines the suitability of the DGT sampler for use in various aqueous environments, from freshwater to seawater or biological fluids. | Stable performance across a range of ionic strengths relevant to the intended application. |
| Linearity of Uptake | The correlation between the accumulated mass of the analyte and the deployment time. | Confirms that the uptake is controlled by diffusion and validates the use of the DGT equation for concentration calculations. | A strong linear relationship (R² > 0.98) between accumulated mass and deployment time. |
| Precision and Accuracy | The degree of agreement among replicate measurements (precision) and the closeness of the measured value to the true value (accuracy). | Essential for demonstrating the reliability and validity of the DGT measurements. | Relative Standard Deviation (RSD) < 10% for precision; Relative Error < 15% for accuracy. |
| Blank Contamination | The amount of analyte present in an un-deployed DGT device. | Determines the method detection limit and ensures that reported concentrations are not artificially inflated. | Blank levels should be negligible or at least three times lower than the lowest measured concentration. |
Experimental Protocols for Validation
The following are detailed methodologies for assessing the key performance metrics of a new DGT binding phase.
Preparation of the New Binding Phase and DGT Assembly
-
Binding Gel Preparation: Describe the synthesis or impregnation procedure for incorporating the new binding agent into a hydrogel matrix (e.g., polyacrylamide or agarose). Specify the concentration of the binding agent and the final dimensions of the binding gel discs.
-
Diffusive Gel Preparation: Prepare the diffusive gel (typically polyacrylamide) with a precisely controlled thickness, as this is a critical parameter in the DGT equation.
-
DGT Assembly: Assemble the DGT device by layering the filter membrane, diffusive gel, and the new binding gel in a clean DGT housing.
Determination of Binding Capacity
-
Prepare a series of solutions with increasing concentrations of the target analyte.
-
Immerse discs of the new binding gel directly into these solutions for a fixed period (e.g., 24 hours) to ensure saturation.
-
After incubation, remove the binding gels, rinse with deionized water, and elute the bound analyte using a suitable eluent.
-
Analyze the eluate to determine the mass of analyte bound per gram of binding gel.
-
Plot the bound analyte concentration against the initial solution concentration to identify the saturation point, which represents the binding capacity.
Evaluation of Uptake and Elution Efficiency
-
Uptake Efficiency: Prepare a solution of the target analyte at a known concentration. Immerse a known mass of the new binding material in the solution for a specified time. Measure the final concentration of the analyte in the solution to calculate the percentage removed by the binding material.
-
Elution Efficiency: Load a known amount of the analyte onto the binding gel. Elute the analyte using a chosen eluent (e.g., nitric acid for metals). Analyze the eluate to determine the percentage of the analyte recovered. Test different eluents and elution times to optimize the recovery.
Assessment of Selectivity (Interference Studies)
-
Prepare solutions containing the target analyte at a fixed concentration and varying concentrations of potentially interfering ions or compounds that are expected to be present in the sampling environment.
-
Deploy DGT devices with the new binding phase in these solutions for a fixed period.
-
Analyze the accumulated mass of the target analyte and compare it to the mass accumulated from a solution containing only the target analyte. A significant decrease in uptake indicates interference.
Investigating the Effect of pH and Ionic Strength
-
pH Effect: Prepare a series of solutions of the target analyte with pH values ranging across the expected environmental or biological conditions. Adjust the pH using dilute acid or base. Deploy DGT devices in these solutions and measure the accumulated analyte.
-
Ionic Strength Effect: Prepare solutions of the target analyte with varying ionic strengths, typically by adding an inert salt like NaNO₃. Deploy DGT devices and measure the accumulated analyte.
Linearity of Uptake with Time
-
Deploy multiple DGT devices in a well-stirred solution of the target analyte at a constant temperature.
-
Retrieve the DGT devices at different time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Elute and analyze the accumulated mass of the analyte in each binding gel.
-
Plot the accumulated mass against the deployment time. The relationship should be linear if the uptake is diffusion-controlled.
Comparative Analysis of Binding Phases
To provide context for the performance of a new binding phase, it is essential to compare its key metrics with those of established alternatives.
| Binding Phase | Target Analyte(s) | Binding Capacity (µg/g) | Optimal pH Range | Elution Efficiency (%) | Key Advantages | Limitations |
| New Binding Phase | [Specify Analyte] | [Insert Data] | [Insert Data] | [Insert Data] | [Describe Advantages] | [Describe Limitations] |
| Chelex-100 | Divalent metal cations (e.g., Cd, Cu, Pb, Ni, Zn) | Varies by metal | 5 - 9 | > 95% with HNO₃ | Well-established, commercially available, good for a wide range of metals. | Competition from major cations at high concentrations, not suitable for anions. |
| Metsorb™ | Oxyanions (e.g., As(V), P(V), Se(VI)) | High | 4 - 9 | Variable, requires specific eluents | High affinity for oxyanions. | Can have slower uptake kinetics for some species. |
| Ferrihydrite | Oxyanions (e.g., As, P) and some metals | High | 4 - 8 | Can be challenging | Inexpensive, effective for phosphate and arsenate. | Can be less stable over long deployments, potential for co-precipitation. |
| Activated Carbon | Organic compounds | High | Wide range | Solvent extraction required | Broad applicability for non-polar organic compounds. | Uptake can be influenced by dissolved organic matter. |
Visualizing the Validation Workflow
A systematic workflow is critical for the comprehensive validation of a new DGT binding phase. The following diagram illustrates the key stages of this process.
Caption: Workflow for the validation of a new DGT binding phase.
Application in Drug Development
The use of this compound in drug development is an emerging area with significant potential. For metal-based drugs or formulations where the free ion or labile species is the active component, DGT can be a valuable tool for:
-
Bioavailability Assessment: this compound can be deployed in simulated biological fluids (e.g., simulated gastric or intestinal fluid) to measure the labile fraction of a drug, providing insights into its potential for absorption and bioavailability.
-
Drug Release Studies: this compound can be used to monitor the release of a labile drug from a delivery system (e.g., nanoparticles, hydrogels) over time, providing crucial data for formulation development.
-
Cellular Uptake Studies: By measuring the labile concentration of a drug in cell culture media, this compound can help to correlate the bioavailable fraction with cellular uptake and cytotoxicity.
The validation of a new binding phase specifically designed for a particular drug or class of drugs is the first and most critical step in harnessing the power of DGT for these applications.
The following diagram illustrates a logical workflow for using a validated DGT with a new binding phase in a hypothetical drug bioavailability study.
Caption: Workflow for drug bioavailability assessment using DGT.
References
A Head-to-Head Battle for Contaminant Monitoring: DGTs vs. Equilibrium-Based Passive Samplers
A comprehensive guide for researchers, scientists, and drug development professionals on the principles, performance, and practical application of two major classes of passive sampling technologies.
In the ever-evolving landscape of environmental and pharmaceutical analysis, the accurate measurement of contaminants in aqueous environments is paramount. Passive sampling devices have emerged as a powerful tool, offering time-weighted average (TWA) concentrations of a wide range of analytes without the need for power or frequent site visits. This guide provides an in-depth comparison of two prominent passive sampling technologies: Diffusive Gradients in Thin-films (DGTs) and equilibrium-based passive samplers. By examining their fundamental principles, performance characteristics, and experimental protocols, this document aims to equip researchers with the knowledge to select the most appropriate tool for their specific monitoring needs.
At a Glance: Key Differences Between this compound and Equilibrium-Based Samplers
| Feature | Diffusive Gradients in Thin-films (this compound) | Equilibrium-Based Passive Samplers (e.g., POCIS, SPMD, Chemcatcher) |
| Sampling Principle | Kinetic, based on Fick's first law of diffusion. Measures the flux of labile species. | Equilibrium partitioning of analytes between the sampler and the bulk water phase. |
| Concentration Calculation | Time-weighted average (TWA) concentration is calculated from the mass of analyte accumulated, the diffusion coefficient of the analyte in the gel, and the sampler's physical dimensions. | TWA concentration is typically determined using pre-calibrated sampling rates (Rs) or by reaching equilibrium and using sampler-water partition coefficients (Ksw). |
| Uptake Kinetics | Linear uptake over a defined deployment period, as long as the binding agent is not saturated. | Uptake is initially linear (kinetic phase) but slows as the sampler approaches equilibrium with the surrounding water. |
| Key Advantages | - Provides a direct measure of the labile (bioavailable) fraction of analytes. - Performance is largely independent of water flow velocity and biofouling. - No on-site calibration is required if diffusion coefficients are known. | - Can sample a wide range of organic and inorganic compounds. - Well-established methods with extensive calibration data available for many compounds. - Can be used to determine equilibrium concentrations. |
| Key Limitations | - Lower sampling rates compared to some equilibrium samplers. - The range of measurable analytes is dependent on the availability of a suitable binding agent. | - Sampling rates can be significantly affected by water flow, temperature, and biofouling. - Often requires the use of performance reference compounds (PRCs) to account for in-situ conditions. - May not reach equilibrium for highly hydrophobic compounds within a typical deployment period. |
Delving Deeper: A Quantitative Look at Performance
The selection of a passive sampler often hinges on its performance for specific analytes of interest. The following tables summarize key quantitative data for this compound and various equilibrium-based passive samplers.
Table 1: Comparative Performance for a Range of Organic Contaminants
| Analyte Class | Sampler Type | Typical Sampling Rate (Rs) (L/day) | Linear Uptake Duration | Key Considerations |
| Pharmaceuticals | DGT (o-DGT) | 0.01 - 0.1 | Up to 28 days for many compounds[1] | Less influenced by quiescent conditions compared to POCIS.[2] |
| POCIS | 0.02 - 0.30[3] | Typically up to 14 days, after which uptake becomes non-linear for many compounds.[1][4] | Sampling rates can be influenced by flow velocity.[5] | |
| Pesticides | DGT (o-DGT) | 0.01 - 0.05 | Extended linear uptake for many pesticides. | Suitable for ionic and hydrophilic compounds.[4] |
| Chemcatcher | 0.01 - 0.1 | Varies depending on the compound and membrane. | Can be tailored with different receiving phases for various polarities.[6] | |
| PAHs & PCBs | SPMD | 1 - 20[6] | Equilibrium may not be reached for highly hydrophobic compounds in typical deployments.[3] | Sampler-water partition coefficients (Ksw) are crucial for accurate concentration determination.[7][8] |
Table 2: Comparative Performance for Metals and Nutrients
| Analyte | Sampler Type | Typical Sampling Rate (Rs) (mL/day) or Flux | Key Considerations |
| Cationic Metals (e.g., Cd, Cu, Ni, Pb, Zn) | DGT | N/A (Flux-based) | Provides a measure of the labile metal fraction.[2][9][10] |
| Chemcatcher | Metal-specific uptake rates | Can be used to determine TWA concentrations.[2][9] | |
| Nutrients (Nitrate, Phosphate) | DGT | N/A (Flux-based) | Can measure labile nutrient fractions. |
| Chemcatcher | Nitrate: ~197, Phosphate: ~75[11] | Performance can be affected by pH and biofouling.[11] |
Understanding the Mechanisms: Visualizing the Sampling Process
To better illustrate the operational principles of this compound and equilibrium-based samplers, the following diagrams, generated using the DOT language, depict their respective workflows.
Figure 1. DGT Sampling Workflow
Figure 2. Equilibrium Sampler Workflow
Experimental Corner: Protocols for Implementation
Successful passive sampling requires meticulous attention to experimental detail. Below are generalized protocols for the preparation, deployment, and analysis of DGT and equilibrium-based passive samplers.
DGT Passive Sampler Protocol
1. Preparation and Assembly:
-
Binding Gel Preparation: Prepare the binding gel by incorporating a specific binding agent (e.g., Chelex for metals, HLB for organic compounds) into a polyacrylamide gel matrix.
-
Diffusive Gel Preparation: Cast a polyacrylamide gel of a precise and known thickness to serve as the diffusive layer.
-
Assembly: In a clean environment, assemble the DGT device by layering the binding gel, diffusive gel, and a protective filter membrane within the plastic housing.[12]
2. Deployment:
-
Site Selection: Choose a deployment location that is representative of the water body being studied.
-
Deployment: Securely mount the DGT device in the water column, ensuring the sampling window is fully submerged and oriented towards the flow.[12]
-
Record Keeping: Record the deployment start and end times, water temperature, and any other relevant environmental parameters.
3. Retrieval and Analysis:
-
Retrieval: Carefully retrieve the DGT device, rinse with deionized water to remove any debris, and place it in a clean, sealed bag for transport to the laboratory.[12]
-
Disassembly: Disassemble the DGT and carefully remove the binding gel.
-
Elution: Elute the accumulated analytes from the binding gel using an appropriate solvent (e.g., acid for metals, organic solvent for organic compounds).
-
Analysis: Analyze the eluate using a suitable analytical technique (e.g., ICP-MS for metals, LC-MS/MS for organic compounds).
-
Calculation: Calculate the TWA concentration using the DGT equation, which incorporates the mass of the analyte, the diffusion coefficient, the thickness of the diffusive layer, the sampling area, and the deployment time.[5][11]
Equilibrium-Based Passive Sampler (POCIS) Protocol
1. Preparation:
-
Sorbent Conditioning: The sorbent material (e.g., Oasis® HLB for POCIS) is typically pre-cleaned to remove any potential contaminants.
-
Sampler Assembly: The conditioned sorbent is enclosed within a microporous membrane (e.g., polyethersulfone for POCIS).[13]
-
Performance Reference Compounds (PRCs): For some equilibrium samplers (more common with SPMDs), PRCs are spiked onto the sorbent prior to deployment to help correct for site-specific environmental conditions.
2. Deployment:
-
Canister and Deployment: Place the POCIS device within a protective canister and deploy it in the water body, ensuring it remains submerged and, if possible, in a location with consistent flow.[14]
-
Deployment Duration: Deployment times typically range from a few weeks to a month to allow for sufficient accumulation of analytes.[13]
3. Retrieval and Analysis:
-
Retrieval and Storage: After retrieval, the samplers should be handled carefully to avoid contamination, sealed in airtight containers, and shipped on ice to the laboratory.[14]
-
Extraction: The sorbent is removed from the membrane, and the target analytes are extracted using an appropriate organic solvent.[13]
-
Analysis: The extract is then concentrated and analyzed using techniques like GC-MS or LC-MS/MS.
-
Concentration Calculation: The TWA water concentration is estimated using laboratory-calibrated sampling rates (Rs) for each target analyte.[13]
Conclusion: Making an Informed Choice
Both this compound and equilibrium-based passive samplers offer significant advantages over traditional grab sampling for monitoring water quality. The choice between the two depends heavily on the specific research objectives, the target analytes, and the environmental conditions.
-
This compound are the preferred choice when the primary goal is to measure the labile, bioavailable fraction of contaminants, particularly for metals and nutrients. Their performance is less susceptible to variations in water flow and biofouling, making them robust tools for a wide range of environmental settings.
-
Equilibrium-based samplers like POCIS, SPMDs, and Chemcatcher are versatile tools capable of sampling a broad spectrum of organic and inorganic compounds. They are particularly well-suited for screening studies and for monitoring programs where extensive calibration data for a wide range of analytes is available.
By carefully considering the information presented in this guide, researchers, scientists, and drug development professionals can make informed decisions to harness the full potential of passive sampling for their specific applications, leading to more accurate and representative data for environmental and pharmaceutical monitoring.
References
- 1. Water concentrations of PAH, PCB and OCP by using semipermeable membrane devices and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemcatcher® and DGT passive sampling devices for regulatory monitoring of trace metals in surface water - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemcatcher.ie [chemcatcher.ie]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemcatcher.ie [chemcatcher.ie]
- 13. NEMI Method Summary - POCIS [nemi.gov]
- 14. google.com [google.com]
A Comparative Analysis of Diffusive Gradients in Thin-films (DGTs) and Traditional Water Sampling Methods
In the realm of aquatic environmental monitoring and research, the accurate quantification of dissolved constituents in water is paramount. For decades, traditional "grab" or "spot" sampling has been the conventional approach. However, the emergence of passive sampling techniques, particularly Diffusive Gradients in Thin-films (DGTs), has offered a paradigm shift in how we assess water quality. This guide provides a comprehensive comparison of this compound and traditional water sampling methods, offering researchers, scientists, and drug development professionals a detailed overview of their respective principles, performance characteristics, and procedural workflows.
Principle of Operation
Diffusive Gradients in Thin-films (this compound) are in-situ passive sampling devices that measure the time-weighted average (TWA) concentration of labile chemical species in an aquatic environment.[1] The core of a DGT device consists of a binding agent layer, a diffusive gel, and a protective filter membrane.[2] Analytes from the water diffuse through the filter and the hydrogel at a well-defined rate, governed by Fick's first law of diffusion, and are then accumulated by the binding layer. By measuring the mass of the analyte accumulated on the binding layer over a known deployment time, the TWA concentration in the water can be calculated. This technique preferentially measures the "labile" fraction of an analyte, which is often considered to be the bioavailable fraction.[1]
Traditional Water Sampling , most commonly in the form of grab sampling, involves the collection of a discrete volume of water at a specific point in time and location.[1][3] This "snapshot" sample is then preserved and transported to a laboratory for analysis.[2][4] Various techniques can be employed for grab sampling, from simple manual collection to the use of specialized samplers for different depths or conditions.[5][6] The subsequent analysis typically measures the total or total dissolved concentration of the target analyte in that discrete sample.
Performance Comparison: this compound vs. Traditional Grab Sampling
The choice between this compound and traditional water sampling hinges on the specific research objectives, the nature of the target analytes, and the characteristics of the sampling environment. The following tables provide a summary of their performance based on available experimental data.
Table 1: General Performance Characteristics
| Feature | Diffusive Gradients in Thin-films (this compound) | Traditional Grab Sampling |
| Measurement Type | Time-Weighted Average (TWA) Concentration | Instantaneous ("Snapshot") Concentration |
| Analyte Fraction | Measures labile/bioavailable species | Typically measures total or total dissolved concentration |
| In-situ Preconcentration | Yes, enhances detection of trace contaminants | No, requires laboratory preconcentration if needed |
| Temporal Representativeness | High, integrates concentration fluctuations over time | Low, susceptible to missing episodic pollution events[1] |
| Matrix Effects | Minimized, as the binding layer is analyzed in a clean matrix | Can be significant, requiring matrix matching or removal |
| Deployment | In-situ deployment for hours to weeks | On-site collection, immediate preservation |
| Labor Intensity (Field) | Low, requires deployment and retrieval | Moderate to high, depending on frequency and complexity |
| Labor Intensity (Lab) | Moderate, involves elution and analysis of the binding layer | High, involves sample preparation and analysis |
Table 2: Quantitative Performance for Selected Analytes (Heavy Metals)
| Parameter | Diffusive Gradients in Thin-films (this compound) | Traditional Grab Sampling (with ICP-MS) | Analyte(s) | Reference(s) |
| Detection Limit | Generally lower due to in-situ preconcentration. Can reach sub-ng/L levels. | Dependent on the analytical instrument (e.g., ICP-MS can reach ng/L to µg/L). | As, Cd, Cu, Pb, Ni, Zn | [1] |
| Accuracy (% Recovery) | Typically 85-115% in laboratory validations. | Dependent on preservation and analytical method, generally >90%. | Various Metals | [1] |
| Precision (% RSD) | Generally <10% for replicate deployments. | Typically <5% for replicate lab analyses. | Hg | [7][8][9] |
| Cost per Sample | Higher initial device cost, but can be more cost-effective for long-term monitoring due to reduced field visits.[1] | Lower per-sample collection cost, but overall cost increases with sampling frequency. | General | [10] |
| Labor Hours (per site) | Deployment and retrieval are relatively quick. Lab analysis is more involved. | Sample collection can be time-consuming, especially with high frequency. | General | [10] |
Table 3: Quantitative Performance for Selected Analytes (Nutrients)
| Parameter | Diffusive Gradients in Thin-films (this compound) | Traditional Grab Sampling | Analyte(s) | Reference(s) |
| Detection Limit | Method detection limits can be challenging for low nutrient concentrations. | Standard colorimetric methods offer low µg/L detection limits. | NO₃⁻, PO₄³⁻ | [11] |
| Accuracy | Can be influenced by environmental factors. | Well-established and validated methods. | NO₃⁻, PO₄³⁻ | [11] |
| Precision (% RSD) | Variable, can be higher than grab sampling. | Typically low for automated colorimetric analysis. | NO₃⁻, PO₄³⁻ | [11] |
| Cost per Sample | Higher initial cost. | Lower per-sample cost. | General | [10][12] |
| Labor Hours (per site) | Similar to metals. | Similar to metals. | General | [10][12] |
Experimental Protocols
DGT Assembly, Deployment, and Analysis
The following is a generalized protocol for using piston-type this compound for dissolved metal analysis in water. Specific procedures may vary depending on the target analyte and the DGT manufacturer.
1. DGT Assembly (if not pre-assembled): [13][14]
-
Work in a clean environment (e.g., a laminar flow hood) to prevent contamination.
-
Place the binding gel (e.g., Chelex-100 for metals) onto the DGT piston base.
-
Carefully place the diffusive gel on top of the binding gel.
-
Cover the diffusive gel with a filter membrane.
-
Press the cap onto the piston to securely hold the layers in place.
-
Record the start time and date of deployment.
-
If deploying in flowing water, orient the DGT window perpendicular to the flow.
-
Secure the DGT device in the desired sampling location, ensuring it remains submerged for the entire deployment period.
-
Deployment times can range from hours to several weeks, depending on the expected analyte concentrations.
3. Retrieval and Sample Processing: [15][16]
-
Record the end time and date of deployment.
-
Retrieve the DGT device and rinse it with deionized water.
-
Disassemble the DGT device by removing the cap.
-
Carefully peel off the filter and diffusive gel layers to expose the binding gel.
-
Retrieve the binding gel using clean plastic tweezers.
4. Elution and Analysis: [13]
-
Place the binding gel into a clean vial.
-
Add a known volume of an appropriate eluent (e.g., 1 M HNO₃ for metals).
-
Allow the analyte to elute from the gel for a specified time (e.g., 24 hours).
-
Analyze the eluent for the target analyte using a suitable analytical technique (e.g., ICP-MS).
-
Calculate the time-weighted average concentration using the DGT equation, which incorporates the mass of the analyte, the deployment time, the diffusion coefficient of the analyte in the gel, and the area of the DGT window.
Traditional Grab Sampling for Dissolved Metals (EPA Method 1669)
The following is a summary of the "clean hands/dirty hands" technique recommended by the U.S. EPA for collecting water samples for trace metal analysis to minimize contamination.[17][18]
1. Preparation:
-
Use pre-cleaned sample bottles and tubing.
-
Designate one person as "clean hands" and another as "dirty hands." "Clean hands" handles only the sample container and anything that will come into direct contact with the sample. "Dirty hands" handles all other equipment.
2. Sample Collection: [3][5][18][19]
-
"Dirty hands" opens the outer sample bottle bag.
-
"Clean hands" opens the inner bag, removes the sample bottle, and keeps the cap on.
-
"Dirty hands" operates the sampling pump or positions the sampling apparatus.
-
"Clean hands" uncaps the bottle just before sampling and submerges it to the desired depth, facing upstream.
-
Allow the bottle to fill, then cap it securely underwater if possible.
3. Filtration (for dissolved metals): [17]
-
"Dirty hands" handles the pump and tubing.
-
"Clean hands" connects a 0.45 µm capsule filter to the sample tubing.
-
A small amount of sample is passed through the filter to waste to rinse it.
-
The filtered sample is then collected into a clean sample bottle handled by "clean hands."
4. Preservation and Storage: [2][17]
-
The sample is preserved, typically by adding trace-metal grade nitric acid to lower the pH to <2. This is often done in the laboratory to minimize field contamination risk.
-
The sample bottle is placed in a clean, sealed bag and stored in a cooler on ice for transport to the laboratory.
5. Laboratory Analysis:
-
The preserved water sample is analyzed for total dissolved metals using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[20][21][22]
Visualization of Workflows
DGT Sampling and Analysis Workflow
DGT Sampling and Analysis Workflow
Traditional Grab Sampling Workflow
Traditional Grab Sampling Workflow
Conclusion
Both this compound and traditional water sampling methods have their distinct advantages and are suited to different research questions and monitoring scenarios. Traditional grab sampling provides a valuable, instantaneous snapshot of water quality at a specific moment and is a well-established and validated technique. However, it may fail to capture the dynamic nature of many aquatic systems and can be labor-intensive and costly for high-frequency monitoring.
This compound, on the other hand, offer a more integrated and temporally representative measure of the labile fraction of analytes, which is often more relevant for assessing bioavailability and ecological risk. The in-situ preconcentration capability of this compound makes them particularly advantageous for monitoring trace contaminants. While the initial cost of DGT devices may be higher, they can offer a more cost-effective solution for long-term monitoring programs by reducing the need for frequent field visits. The choice of the most appropriate method will ultimately depend on a careful consideration of the specific goals of the study, the analytes of interest, the required temporal resolution, and the available resources.
References
- 1. Comparative study of grab, DGT, and bryophyte sampling as monitoring program for quality management: case of arsenic in freshwater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. monitoolproject.eu [monitoolproject.eu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. eemj.eu [eemj.eu]
- 9. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hess.copernicus.org [hess.copernicus.org]
- 13. Practicalities of Working with DGT (Chapter 10) - Diffusive Gradients in Thin-Films for Environmental Measurements [cambridge.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dgtresearch.com [dgtresearch.com]
- 16. dgtresearch.com [dgtresearch.com]
- 17. epa.gov [epa.gov]
- 18. youtube.com [youtube.com]
- 19. google.com [google.com]
- 20. agilent.com [agilent.com]
- 21. epa.gov [epa.gov]
- 22. standardmethods.org [standardmethods.org]
Performance Showdown: A Comparative Guide to DGT Configurations for Researchers and Drug Development Professionals
The technique of Diffusive Gradients in Thin-films (DGT) has emerged as a robust and versatile tool for the in situ measurement of labile concentrations of a wide array of substances in various environmental matrices. For researchers, scientists, and drug development professionals, selecting the optimal DGT configuration is paramount for achieving accurate and reliable data. This guide provides a detailed comparison of the performance of different DGT setups, supported by experimental data, to aid in this selection process. The focus is on configurations for analyzing heavy metals and organic compounds, including pharmaceuticals, which is of particular relevance to the environmental fate and impact assessment of drug molecules.
DGT Configurations for Heavy Metal Analysis
The performance of DGT for heavy metal analysis is largely influenced by the choice of the binding agent in the resin gel. Chelex-100 has traditionally been the go-to resin for many divalent metal cations. However, other binding agents have been developed to target specific metals or to perform better under certain environmental conditions.
Comparative Performance of Chelex-100 and Metsorb for Aluminum
A key example is the measurement of dissolved aluminum, a metal whose toxicity is highly dependent on its speciation. The following table summarizes the comparative performance of DGT devices using Chelex-100 and Metsorb (a titanium dioxide-based adsorbent) as binding agents.
| Parameter | DGT Configuration | Performance Characteristics |
| Analyte | Aluminum (Al) | |
| Binding Agent | Chelex-100 | Linear uptake at pH 5.05 (R² = 0.994), but 40-70% lower than predicted uptake at pH 8.35.[1][2] Measurement is independent of ionic strength only at pH 5.0.[1][2] At pH 8.4, increasing ionic strength leads to significant underestimation of Al concentration.[1][2] |
| Metsorb | Linear uptake at both pH 5.05 (R² = 0.989) and pH 8.35 (R² = 0.988).[1][2] Measurement is independent of pH (5.0–8.5) and ionic strength (0.001–0.7 mol L⁻¹ NaNO₃).[1][2] More accurate for dissolved Al measurement in typical environmental waters.[1][2] | |
| pH Dependence | Chelex-100 | High |
| Metsorb | Low | |
| Ionic Strength Dependence | Chelex-100 | High (at elevated pH) |
| Metsorb | Low |
DGT Configurations for Organic Compounds (o-DGT)
The analysis of organic compounds, including pharmaceuticals, personal care products, and pesticides, requires a modified DGT setup, often referred to as o-DGT. The primary difference lies in the use of a binding agent with a high affinity for organic molecules. Commonly used resins include Amberlite® XAD18, Oasis® HLB (Hydrophilic-Lipophilic-Balanced), and XDA-1.
Comparative Performance of Different Binding Resins for Pharmaceuticals and Personal Care Products
The choice of binding resin in an o-DGT device significantly impacts its performance for different classes of organic compounds. The following table summarizes the performance of o-DGT with different binding agents for the analysis of various pharmaceuticals and household and personal care products (HPCPs).
| Parameter | DGT Configuration | Performance Characteristics |
| Analytes | Pharmaceuticals | |
| Binding Agent | HLB (Hydrophilic-Lipophilic-Balanced) | More suitable for a range of 35 pharmaceuticals compared to XAD18 and XDA1 resins.[1] Showed linear accumulation for 7 days.[1] Time-weighted average concentrations were comparable to those from conventional grab sampling.[1] |
| XAD18 | Has been used as a binding agent for antibiotics like sulfamethoxazole.[3][4] | |
| XDA-1 | Shown to have a high adsorption capacity for antibiotics in coastal waters.[1] | |
| Analytes | Household and Personal Care Products (HPCPs) | |
| Binding Agent | HLB (Hydrophilic-Lipophilic-Balanced) | Uptake was relatively independent of pH (3.5–9.5), ionic strength (0.001–0.1 M), and dissolved organic matter (0–20 mg L⁻¹).[5][6] Provided time-weighted average concentrations for up to 18 days of deployment with minimal effects from biofouling.[5][6] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results with DGT. Below are generalized key experimental procedures for both metal and organic compound analysis using DGT.
DGT Sampler Assembly
-
Preparation of Gels : Prepare the diffusive and resin gels according to established recipes. The diffusive gel is typically a polyacrylamide or agarose gel of a precisely known thickness. The resin gel contains the chosen binding agent (e.g., Chelex-100, Metsorb, HLB) suspended in a gel matrix.
-
Casting of Gels : Cast the gels into thin layers of uniform thickness. This is a critical step as the thickness of the diffusive gel directly influences the calculation of the analyte concentration.
-
Assembly of the DGT Unit : In a clean environment (e.g., a laminar flow hood), place the resin gel onto the DGT base. Carefully overlay the diffusive gel, ensuring no air bubbles are trapped between the layers. Place a filter membrane on top of the diffusive gel. Finally, snap the cap into place.
-
Storage : Store the assembled DGT devices in a clean, sealed bag with a few drops of ultrapure water or a suitable buffer to keep them hydrated until deployment.
DGT Deployment and Retrieval
-
Deployment : Deploy the DGT samplers in the desired environment (e.g., surface water, soil, sediment). For water deployments, the samplers are typically mounted on a holder and submerged to the desired depth. For soil and sediment, the samplers are pressed gently onto the surface to ensure good contact.
-
Recording of Parameters : Record the deployment start and end times, water temperature, pH, and any other relevant environmental parameters.
-
Retrieval : At the end of the deployment period, retrieve the samplers carefully, avoiding contamination of the filter membrane surface. Rinse the samplers with ultrapure water to remove any attached debris.
Sample Processing and Analysis
-
Disassembly : Carefully disassemble the DGT unit. Remove the filter and diffusive gel layers to expose the resin gel.
-
Elution : Place the resin gel into a clean vial and add a specific volume of a suitable eluent to release the accumulated analytes. For metals from Chelex-100, this is typically 1 M nitric acid. For organic compounds from HLB or XAD resins, methanol or acetonitrile are common eluents.
-
Analysis : Analyze the eluate for the target analytes using appropriate analytical instrumentation. For trace metals, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is commonly used. For organic compounds, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.
-
Calculation of Concentration : The time-weighted average concentration of the analyte in the deployment medium is calculated using Fick's first law of diffusion, incorporating the mass of the analyte accumulated, the deployment time, the thickness of the diffusive layer, the diffusion coefficient of the analyte in the gel, and the exposure area of the DGT window.
Visualizing Workflows and Relationships
To better illustrate the processes involved in a DGT study, the following diagrams have been created using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the DGT passive samplers for integrating fluctuating concentrations of pharmaceuticals in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loaded DGT and DET probes for deployment in sediment Archives - Page 2 of 2 - DGT Research [dgtresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DGT Passive Sampling for Quantitative in Situ Measurements of Compounds from Household and Personal Care Products in Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Bioavailability: A Comparative Guide to DGT and Biotic Sampling for Heavy Metal Analysis
For researchers, scientists, and drug development professionals, accurately assessing the bioavailable fraction of heavy metals in the environment is paramount for both ecological risk assessment and ensuring the safety of botanically-derived products. This guide provides a comprehensive comparison of Diffusive Gradients in Thin-films (DGT) and traditional biotic sampling methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
The DGT technique is a passive sampling method designed to mimic the diffusive uptake of solutes by biological membranes, such as plant roots. It provides a time-weighted average concentration of labile metal species in the soil or water, which is often more indicative of bioavailability than total metal concentrations. Biotic sampling, conversely, involves the direct measurement of heavy metal accumulation in plant tissues. While providing a direct measure of uptake, it can be influenced by species-specific physiological factors.
Comparative Analysis of DGT and Plant Uptake
Numerous studies have demonstrated a strong correlation between the concentration of heavy metals measured by DGT (CDGT) and the levels accumulated in plant tissues. This relationship, however, can be influenced by the specific metal, plant species, and soil properties. The following tables summarize key findings from comparative studies.
| Heavy Metal | Plant Species | Soil/Sediment Type | Correlation (R²) DGT vs. Plant Uptake | Reference |
| Cadmium (Cd) | Brassica chinensis (Pakchoi) | 15 different agricultural soils from China | 0.82 (shoots) | [1] |
| Zinc (Zn) | Triticum aestivum (Wheat) | Various agricultural soils | Strong positive correlation | [2] |
| Copper (Cu) | Salix and Populus species | Contaminated soil and biosolids | Negative correlation observed in some cases | [3] |
| Nickel (Ni) | Salix and Populus species | Contaminated soil and biosolids | Negative correlation observed in some cases | [3] |
| Lead (Pb) | Oryza sativa (Rice) | Field-collected paddy soils | DGT proposed as a predictive tool | [4] |
| Arsenic (As) | Oryza sativa (Rice) | Paddy soils | Rice shows high shoot assimilation | [2][5] |
Experimental Protocols
Diffusive Gradients in Thin-films (DGT) Analysis
The DGT technique involves the deployment of a passive sampler consisting of a binding gel, a diffusive gel, and a protective filter membrane.
Materials:
-
DGT probes (with Chelex-100 binding resin for cationic metals)
-
Deionized water
-
Nitric acid (HNO₃), trace metal grade
-
Plastic tweezers
-
Sample tubes
Procedure:
-
Preparation: Soil samples are typically air-dried, sieved (e.g., through a 2 mm sieve), and then wetted to their maximum water-holding capacity to create a paste or slurry. The prepared soil is then allowed to equilibrate for 24 hours.[6]
-
Deployment: The DGT device is carefully removed from its sealed bag. A thin layer of the soil paste is applied to the filter surface of the DGT device to ensure good contact. The device is then gently pressed onto the surface of the bulk soil sample.[6]
-
Incubation: The DGT device is left in contact with the soil for a predetermined period, typically 24 to 48 hours, at a constant temperature. The exact deployment time should be recorded.[6]
-
Retrieval and Disassembly: After deployment, the DGT device is removed from the soil and rinsed with deionized water. The device is then disassembled using clean plastic tweezers to retrieve the binding gel.[6]
-
Elution: The binding gel is placed in a clean sample tube, and a known volume of eluent (typically 1 M nitric acid) is added to extract the accumulated metals. The elution is usually carried for 24 hours.[7]
-
Analysis: The eluate is then analyzed for the target heavy metals using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Calculation of CDGT: The concentration of the metal in the soil solution as measured by DGT (CDGT) is calculated using the following equation, which is based on Fick's first law of diffusion:
CDGT = (M * Δg) / (D * A * t)
Where:
-
M is the mass of metal accumulated on the binding gel.
-
Δg is the thickness of the diffusive gel and the filter membrane.
-
D is the diffusion coefficient of the metal in the diffusive gel.
-
A is the exposure area of the DGT device.
-
t is the deployment time.
-
Biotic Sample (Plant Tissue) Analysis
The analysis of heavy metals in plant tissues requires the complete digestion of the organic matrix to release the metals for quantification.
Materials:
-
Plant tissue samples (e.g., roots, shoots, leaves)
-
Deionized water
-
Nitric acid (HNO₃), concentrated
-
Hydrochloric acid (HCl), concentrated
-
Microwave digestion system
-
Digestion vessels
-
Volumetric flasks
Procedure:
-
Sample Preparation: Plant samples are thoroughly washed with deionized water to remove any soil particles. The samples are then dried in an oven (e.g., at 70°C) until a constant weight is achieved. The dried plant material is ground into a fine powder.[8]
-
Digestion: A known weight of the dried plant powder (e.g., 0.2-0.5 g) is placed in a microwave digestion vessel. A mixture of concentrated nitric acid and hydrochloric acid (aqua regia) is added to the vessel.[8][9]
-
Microwave-Assisted Digestion: The vessels are sealed and placed in the microwave digestion system. A specific temperature and pressure program is run to ensure complete digestion of the sample. A typical program involves ramping to a high temperature (e.g., 180-200°C) and holding for a period of time.
-
Dilution: After cooling, the digested solution is carefully transferred to a volumetric flask and diluted to a known volume with deionized water.
-
Analysis: The diluted solution is then analyzed for heavy metal concentrations using AAS or ICP-MS. The results are typically expressed as mg of metal per kg of dry plant tissue (mg/kg DW).
Visualizing the Processes
To better understand the methodologies and the biological processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow comparing DGT and biotic sampling for heavy metal bioavailability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dgtresearch.com [dgtresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. youtube.com [youtube.com]
Navigating the Current: Assessing the Reliability of DGTs in Dynamic Environmental Conditions
A comparative guide for researchers on the performance of Diffusive Gradients in Thin-films (DGTs) for monitoring in fluctuating aquatic environments.
In the realm of environmental monitoring and aquatic research, the accurate measurement of bioavailable pollutants is paramount. Diffusive Gradients in Thin-films (this compound) have emerged as a widely adopted passive sampling technique, offering a time-integrated measure of labile metal and organic compound concentrations. This provides a distinct advantage over traditional grab sampling, which only captures a single snapshot in time and can miss episodic pollution events. However, the reliability of this compound in the face of dynamic environmental conditions such as fluctuating pH, temperature, and water flow remains a critical consideration for researchers. This guide provides an objective comparison of DGT performance against other sampling alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed methodological choices.
This compound Under the Microscope: Performance in Fluctuating Environments
The core principle of this compound lies in the controlled diffusion of analytes through a hydrogel to a binding layer, providing a time-weighted average (TWA) concentration.[1] This methodology is designed to be robust; however, its performance can be influenced by significant environmental shifts.
The Influence of pH and Ionic Strength
Controlled laboratory studies have demonstrated that this compound perform reliably over a wide range of pH and ionic strengths typically encountered in natural waters. However, extreme conditions can impact their accuracy. For instance, at very low ionic strength (I < 1 mM), the charge on the diffusive gel can affect the diffusion of metal ions, potentially leading to inaccurate measurements if not properly accounted for through rigorous washing protocols and the use of appropriate diffusion coefficients.[2]
Temperature's Role in Diffusion
Temperature directly influences the rate of diffusion, a critical parameter in the calculation of analyte concentrations from DGT data. This relationship is well-understood and can be corrected for using established mathematical models. The diffusion coefficients of most analytes in the DGT gel are temperature-dependent and can be accurately calculated using a second-order polynomial equation. This allows for reliable measurements even when water temperature fluctuates during deployment, provided that the temperature is monitored.
Water Flow and the Diffusive Boundary Layer (DBL)
The movement of water across the DGT surface affects the thickness of the diffusive boundary layer (DBL), an external layer of stagnant water that can provide an additional diffusion barrier. While this compound are designed to be largely independent of flow, very low or stagnant conditions can lead to a thicker DBL, potentially reducing the uptake rate of analytes. Conversely, very high flow rates can thin the DBL. Studies have shown a correlation between DBL thickness and flow conditions, which can lead to an underestimation of concentrations if not considered.
Head-to-Head: this compound vs. Alternative Sampling Methods
To provide a clearer picture of DGT reliability, it is essential to compare their performance against other common sampling techniques, particularly under dynamic conditions.
DGT vs. Grab Sampling
Grab sampling, the collection of a water sample at a specific point in time, is a long-standing method for water quality monitoring. However, in dynamic systems with fluctuating pollutant concentrations, grab samples may not provide a representative picture of the overall water quality.[1]
A comparative study monitoring arsenic in a river system over a full hydrological year found that both grab sampling and this compound indicated stable concentrations of dissolved arsenic. The this compound provided the additional information that the arsenic was primarily in a labile form.[3] This highlights the ability of this compound to provide a more comprehensive, time-integrated assessment of bioavailable contaminants.
| Parameter | DGT | Grab Sampling |
| Measurement Type | Time-Weighted Average (TWA) | Instantaneous "Snapshot" |
| Temporal Representativeness | High (integrates over deployment period) | Low (can miss episodic events) |
| Information Provided | Labile (bioavailable) fraction | Total dissolved concentration |
| Susceptibility to Dynamic Conditions | Can be affected by extreme pH, temperature, and flow, but often correctable | Highly susceptible to concentration fluctuations at the time of sampling |
Table 1. Comparison of DGT and Grab Sampling Characteristics.
DGT vs. Other Passive Samplers: Chemcatcher and POCIS
Other passive samplers, such as the Chemcatcher and the Polar Organic Chemical Integrative Sampler (POCIS), are also used for monitoring water quality.
A study evaluating DGT and Chemcatcher samplers for metals under highly fluctuating concentrations found that both devices were able to react reliably to transient peaks in pollutant levels.[2][4] There was reasonable agreement between the TWA concentrations of cadmium and nickel obtained with both samplers and the concentrations measured in frequent spot samples.[4]
Another comprehensive study compared the performance of DGT and POCIS for 109 hydrophilic organic compounds.[5] The results, summarized in a single table within the study, showed that this compound allowed for a linear accumulation for a greater number of compounds compared to POCIS over a typical 14-day deployment.[5] This suggests that this compound may be more suitable for longer-term monitoring of a wider range of organic pollutants without reaching saturation.[5] However, the study also noted that the overall sampling rates for this compound were lower than for POCIS, a factor to consider depending on the target analytes and required detection limits.[5]
| Sampler | Target Analytes | Key Advantages | Key Limitations |
| DGT | Labile metals, some organics | Provides TWA of bioavailable fraction, largely independent of flow in many conditions | Can be affected by extreme pH/ionic strength, biofouling in long deployments |
| Chemcatcher | Metals, polar and non-polar organics | Can be configured for a wide range of compounds | Uptake rates can be more sensitive to flow conditions |
| POCIS | Polar organic compounds | Effective for a wide range of hydrophilic contaminants | Can reach saturation more quickly for some compounds, potentially underestimating TWA |
Table 2. Comparison of DGT with other passive samplers.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reliability of data from this compound and other samplers, particularly in comparative studies, standardized and rigorous experimental protocols are essential.
Concurrent Deployment of DGT and Grab Sampling
A typical protocol for comparing this compound with grab sampling involves deploying the DGT device for a set period while collecting water samples at regular intervals.
Figure 1. Workflow for comparing DGT and grab sampling.
Controlled Laboratory Evaluation of Environmental Factors
To assess the impact of dynamic conditions, controlled laboratory experiments are conducted. This typically involves placing this compound in a system where parameters like pH, temperature, or flow rate can be systematically varied.
Figure 2. Logic for controlled environmental testing of this compound.
Conclusion: A Reliable Tool with Important Considerations
Diffusive Gradients in Thin-films have proven to be a reliable and valuable tool for the time-integrated measurement of labile pollutants in dynamic aquatic environments. Their ability to provide a more representative picture of bioavailable contaminants compared to grab sampling is a significant advantage, especially in systems with fluctuating concentrations. While their performance can be influenced by extreme environmental conditions, these effects are generally well-understood and can often be accounted for with proper calibration and data correction.
When compared to other passive samplers like Chemcatcher and POCIS, this compound offer distinct advantages in terms of their theoretical foundation, which reduces the need for extensive calibration, and their ability to maintain a linear uptake for a wider range of compounds over longer deployment times. The choice of the most appropriate sampling method will ultimately depend on the specific research question, the target analytes, the characteristics of the study site, and the available resources. For researchers seeking a robust method for assessing the bioavailable fraction of pollutants over time in dynamic systems, this compound, when deployed with a clear understanding of their operational principles and potential limitations, represent a powerful and reliable option.
References
- 1. monitoolproject.eu [monitoolproject.eu]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of grab, DGT, and bryophyte sampling as monitoring program for quality management: case of arsenic in freshwater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calibration comparison between two passive samplers -o-DGT and POCIS- for 109 hydrophilic emerging and priority organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DGTS (1,2-dipalmitoyl-sn-glycero-3-O-4'-[N,N,N-trimethyl]-homoserine)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
The following guide provides essential safety and logistical information for the proper disposal of DGTS (1,2-dipalmitoyl-sn-glycero-3-O-4'-[N,N,N-trimethyl]-homoserine), a helper lipid often used in lipid nanoparticle development.[1] Adherence to proper disposal protocols is critical for laboratory safety and environmental protection.
I. Immediate Safety and Identification
Key Identified Information for this compound:
II. General Principles of Hazardous Waste Disposal
All laboratory personnel must be trained on proper hazardous waste disposal procedures.[4] The following are general guidelines that apply to the disposal of this compound and other laboratory chemicals.
-
Segregation: Keep different types of chemical waste separate. Acids, bases, flammable solvents, and toxic compounds should have their own designated waste containers.[5]
-
Labeling: All waste containers must be clearly labeled with the full chemical names of the contents and their approximate percentages.[6][7] Do not use abbreviations.
-
Containment: Use appropriate, sealed, and leak-proof containers for waste collection. These containers should be stored in a designated satellite accumulation area, such as a fume hood, to prevent the release of vapors into the lab.[7]
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations.[4] Consult your institution's Environmental Health & Safety (EHS) office for specific protocols.[6][7]
III. Step-by-Step Disposal Procedure for this compound
In the absence of a specific SDS for this compound, the following procedure, based on best practices for similar research chemicals, should be followed. This procedure should be adapted to comply with your institution's specific guidelines.
-
Consult the SDS: This is the most critical first step. The SDS for this compound will provide specific disposal instructions.
-
Personal Protective Equipment (PPE): Before handling this compound waste, wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a designated, labeled container for solid chemical waste.
-
Liquid Waste: If this compound is in a solution, collect it in a labeled container for liquid chemical waste. The label must include the name of the solvent and its concentration.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal Request: When the waste container is nearly full, submit a chemical waste pickup request to your institution's EHS department.[6]
IV. Illustrative Example: Disposal of a Toxic Chemical (Digitonin)
To illustrate the level of detail required for the disposal of a hazardous chemical, consider the disposal instructions for Digitonin, a toxic solid.
Digitonin Disposal Information:
| Hazard Class & Statement | UN Number | Proper Shipping Name | Disposal Considerations |
| Acute toxicity (oral, dermal, inhalation), Category 3; H301, H311, H331.[8] | UN 2811 or UN 3462[9] | TOXIC SOLID, ORGANIC, N.O.S. or TOXINS, EXTRACTED FROM LIVING SOURCES, SOLID, N.O.S. (DIGITONIN)[9] | Entrust disposal to a licensed waste disposal company. Do not let the chemical enter drains. Dispose of contents/container in accordance with local and national regulations.[10] |
This example highlights the importance of proper classification, labeling, and handling by trained professionals.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
References
- 1. This compound (1,2-dipalmitoyl-sn-glycero-3-O-4'-[N,N,N-trimethyl]-homoserine), 1607456-57-4 | BroadPharm [broadpharm.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. 1,2-dihexadecanoyl-sn-glycero-3-O-(N,N,N-trimethyl)-homoserine | C42H81NO7 | CID 42607372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trccompanies.com [trccompanies.com]
- 5. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. carlroth.com [carlroth.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistical Guide for Handling Diffusive Gradients in Thin Films (DGTs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling of Diffusive Gradients in Thin films (DGTs) passive samplers. It offers procedural, step-by-step guidance on operational plans and disposal, ensuring the safety of laboratory personnel and the integrity of collected samples.
Immediate Safety Concerns
While the components of this compound in their ready-to-use state are generally considered non-hazardous, the primary risk arises after their deployment.[1][2][3][4][5][6][7] Used this compound can accumulate a variety of potentially hazardous environmental contaminants. The level of risk is directly related to the type and concentration of the analytes collected.
Key Hazards:
-
DGT Components:
-
Polyacrylamide Gel: The polymerized gel is largely non-toxic. However, it may contain trace amounts of unpolymerized acrylamide, which is a known neurotoxin.[8][9]
-
Chelex® 100 Resin: This polystyrene-divinylbenzene iminodiacetate resin is not classified as hazardous.[1][2][5][10] However, contact with acids could potentially release toxic gases.[1]
-
-
Accumulated Analytes: The binding layer of the DGT is designed to concentrate analytes from the environment, which can include:
-
Heavy Metals (e.g., lead, mercury, cadmium)
-
Pesticides and Herbicides
-
Radionuclides
-
Organic Contaminants
-
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and must be based on a risk assessment of the potential contaminants collected by the DGT. The following table summarizes the recommended PPE for handling this compound based on the analyte class.
| Analyte Class | Retrieval from Field | Laboratory Disassembly | Elution & Analysis |
| General/Unknown | Nitrile gloves | Nitrile gloves, Lab coat, Safety glasses with side shields | Nitrile gloves, Lab coat, Chemical splash goggles, Work in a fume hood |
| Heavy Metals | Nitrile gloves | Double nitrile gloves, Lab coat, Safety glasses with side shields | Chemical-resistant gloves (Nitrile), Lab coat, Chemical splash goggles, Face shield (when handling concentrated acids), Work in a fume hood |
| Pesticides/Herbicides | Chemical-resistant gloves | Chemical-resistant gloves, Lab coat, Safety glasses with side shields | Chemical-resistant gloves (appropriate for the solvent used), Lab coat, Chemical splash goggles, Respirator (if working with volatile compounds), Work in a chemical fume hood[11][12][13][14] |
| Radionuclides | Nitrile gloves | Double nitrile gloves, Lab coat, Safety glasses with side shields, Dosimeter | Double nitrile gloves, Lab coat, Safety glasses with side shields, Dosimeter, Use of appropriate shielding (e.g., acrylic glass for beta emitters), Work in a designated radioactive materials fume hood[15][16][17][18][19] |
Operational Plan: From Retrieval to Analysis
This section provides a step-by-step workflow for the safe handling of this compound.
Experimental Workflow for DGT Handling
Caption: Workflow for handling DGT passive samplers from field retrieval to laboratory analysis.
Detailed Methodologies
1. Retrieval of DGT Sampler from the Field:
-
Wear nitrile gloves to avoid contamination of the sampler and protect your hands.
-
Carefully remove the DGT device from its deployment holder.
-
Do not touch the white filter membrane on the face of the DGT.[20]
2. Rinsing in the Field:
-
Immediately after retrieval, rinse the DGT sampler with a stream of deionized water from a wash bottle.[20]
-
Gently shake off excess water. Do not blot dry.
3. Storage and Transport:
-
Place the rinsed DGT sampler into a clean, sealed plastic bag for transport back to the laboratory.
-
Keep the samples cool and transport them to the lab as soon as possible.
4. Rinsing in the Laboratory:
-
In a designated clean area or laminar flow hood, remove the DGT from the plastic bag.
-
Thoroughly rinse the device again with ultrapure water.[20]
5. Disassembly of the DGT Sampler:
-
This should be performed in a clean environment, such as a laminar flow hood, to prevent sample contamination.
-
Wear appropriate PPE based on the suspected analytes (see PPE table).
-
To disassemble, twist a screwdriver or a similar tool in the groove of the cap to break it.[21]
-
Carefully remove the broken cap.
6. Separation of Gel Layers:
-
Using clean forceps, peel off the outer filter membrane and the diffusive gel layer to expose the binding gel.[21]
7. Elution of Analytes:
-
Carefully place the binding gel into a clean sample tube.
-
Add the appropriate elution solution (e.g., 1M HNO₃ for metals) to the tube, ensuring the gel is fully submerged.[21]
-
Allow the elution to proceed for the recommended time (typically 24 hours for metals).[21]
8. Sample Analysis:
-
After elution, the solution can be diluted as needed and analyzed using appropriate instrumentation (e.g., ICP-MS for metals).
Disposal Plan
Proper disposal of used DGT components is essential to prevent environmental contamination and ensure laboratory safety. The disposal method depends on the contaminants adsorbed onto the DGT.
Logical Relationship for DGT Waste Disposal
References
- 1. westliberty.edu [westliberty.edu]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. edvotek.com [edvotek.com]
- 4. gfps.com [gfps.com]
- 5. employees.delta.edu [employees.delta.edu]
- 6. carlroth.com [carlroth.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. va.gov [va.gov]
- 10. Chelex 100 Resin SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 11. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 12. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 15. Radiation Safety | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. Staying Safe Around Radioactive Materials in the Laboratory | Lab Manager [labmanager.com]
- 18. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 19. ehs.wisc.edu [ehs.wisc.edu]
- 20. dgtresearch.com [dgtresearch.com]
- 21. niwa.co.nz [niwa.co.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
